molecular formula C7H6N2O5 B181647 3,5-Dinitro-o-cresol CAS No. 497-56-3

3,5-Dinitro-o-cresol

Cat. No.: B181647
CAS No.: 497-56-3
M. Wt: 198.13 g/mol
InChI Key: KSHJAFFDLKPUMT-UHFFFAOYSA-N
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Description

3,5-Dinitro-o-cresol (DNOC), with the molecular formula C7H6N2O5 and a molecular weight of 198.13 g/mol, is a yellow, odorless crystalline solid . It is a historically significant compound, first used as an insecticide in the 1890s and later as an herbicide . For researchers, its primary value lies in its potent activity as an uncoupler of oxidative phosphorylation . By disrupting the proton gradient across the mitochondrial membrane, DNOC prevents the conversion of ADP to ATP, effectively halting energy production in cells . This mechanism makes it an extremely toxic compound and a useful tool for studying metabolic pathways and cellular energy transfer in biochemical research. Studies have also explored its biodegradation, using bacterial species such as Rhizobium and Azotobacter to investigate the environmental breakdown of nitroaromatic compounds . Due to its high toxicity, it is critical to adhere to strict safety protocols. It poses risks through inhalation, skin absorption, and ingestion, with symptoms of exposure including headache, fever, confusion, profuse sweating, and tachycardia . The NIOSH recommended exposure limit (REL) is 0.2 mg/m³ as a time-weighted average, with skin exposure being a significant route of absorption . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) and engineering controls.

Properties

IUPAC Name

2-methyl-3,5-dinitrophenol
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InChI

InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KSHJAFFDLKPUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2075423
Record name 2-Methyl-3,5-dinitrophenol
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Molecular Weight

198.13 g/mol
Source PubChem
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CAS No.

497-56-3
Record name 2-Methyl-3,5-dinitrophenol
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Record name 3,5-Dinitro-ortho-cresol
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Record name 3,5-Dinitro-o-cresol
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Record name 2-Methyl-3,5-dinitrophenol
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Record name o-Cresol, 3,5-dinitro-
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Record name 3,5-DINITRO-ORTHO-CRESOL
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitro-o-cresol: Properties, Structure, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 3,5-Dinitro-o-cresol (DNOC). With full editorial control, this document is structured to provide a deep and practical understanding of this compound, moving from its fundamental characteristics to its complex interactions and analytical methodologies.

Introduction: Unveiling a Historically Significant Nitrophenol

This compound, systematically named 2-methyl-3,5-dinitrophenol, is a synthetic organic compound that has garnered significant attention throughout history, primarily for its potent biological activity.[1][2] Initially recognized for its use as a pesticide, including as an insecticide and herbicide, its profound effects on metabolic processes have also led to its (now discontinued) investigation for therapeutic purposes and its current utility as a tool compound in metabolic research.[1][3][4] This guide delves into the critical technical aspects of this compound, providing the in-depth knowledge necessary for its safe handling, synthesis, and application in a modern research context.

Molecular Structure and Chemical Identity

The precise arrangement of atoms and functional groups within a molecule dictates its chemical behavior and biological activity. This compound is a substituted aromatic phenol characterized by a cresol backbone (a methylphenol) with two nitro group substituents.

The IUPAC name for this specific isomer is 2-Methyl-3,5-dinitrophenol .[2][5] It is crucial to distinguish it from other isomers, such as the more commercially common 4,6-Dinitro-o-cresol, as their physical and toxicological properties can differ significantly.

Chemical Structure Visualization

The structural formula of this compound is depicted below, illustrating the ortho-position of the methyl group relative to the hydroxyl group, and the meta and para positioning of the two nitro groups.

Caption: Chemical structure of this compound (2-Methyl-3,5-dinitrophenol).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research, including for designing experiments, ensuring accurate dosage, and implementing appropriate safety measures.

PropertyValueSource(s)
IUPAC Name 2-Methyl-3,5-dinitrophenol[2][5]
Synonyms This compound, DNOC[2]
CAS Number 497-56-3[2][6]
Molecular Formula C₇H₆N₂O₅[2][5]
Molar Mass 198.13 g/mol [2]
Appearance Yellow solid[2]
Melting Point 86.5 °C[2]
Boiling Point 312 °C[2]
Solubility in Water Slightly soluble (0.01% at 20°C)[2]
Density 1.58 g/cm³[2]
Vapor Pressure 0.00005 mmHg at 20°C[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer and ensure safety. The most common laboratory-scale synthesis involves the disulfonation of o-cresol, followed by nitration.[2] Direct nitration of o-cresol is challenging due to the activating nature of the hydroxyl and methyl groups, which can lead to a mixture of isomers and oxidation byproducts.[7]

Synthesis Workflow

Synthesis_of_3_5_Dinitro_o_cresol cluster_0 Step 1: Sulfonation cluster_1 Step 2: Nitration cluster_2 Step 3: Workup & Purification o_cresol o-Cresol sulfonation Sulfonation Reaction (Heating) o_cresol->sulfonation h2so4 Conc. H₂SO₄ h2so4->sulfonation hno3 Conc. HNO₃ nitration Nitration Reaction (Controlled Temperature) hno3->nitration sulfonated_intermediate o-Cresol Disulfonic Acid Intermediate sulfonated_intermediate->nitration dnoc This compound sulfonation->sulfonated_intermediate workup Quenching, Filtration, Recrystallization nitration->workup workup->dnoc

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Sulfonation of o-Cresol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 1 mole of o-cresol.

  • Slowly add 2.5 moles of concentrated sulfuric acid (98%) to the o-cresol with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

  • Heat the mixture to 80-100°C for 2 hours to ensure complete disulfonation. The resulting product is the o-cresol disulfonic acid intermediate.[8]

  • Allow the reaction mixture to cool to room temperature.

Step 2: Nitration of the Sulfonated Intermediate

  • Prepare a nitrating mixture by slowly adding 2.2 moles of concentrated nitric acid (70%) to a flask containing chilled concentrated sulfuric acid (98%). Maintain the temperature of the nitrating mixture below 10°C using an ice bath.

  • Cool the o-cresol disulfonic acid mixture from Step 1 to 0-5°C in an ice-salt bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred sulfonated intermediate. The temperature of the reaction must be strictly maintained between 0°C and 10°C to prevent runaway reactions and the formation of unwanted byproducts.[7]

  • After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours.

Step 3: Workup and Purification

  • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

  • Collect the yellow solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven at a temperature below its melting point.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity and the basis for its potential therapeutic applications lies in its ability to act as an uncoupler of oxidative phosphorylation in mitochondria.[1][4]

The Protonophore Action

This compound is a lipophilic weak acid. In the acidic environment of the mitochondrial intermembrane space, it becomes protonated. Its lipophilic nature allows it to readily diffuse across the inner mitochondrial membrane. Upon entering the alkaline mitochondrial matrix, it deprotonates, releasing a proton. This process effectively shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[5]

This "short-circuiting" of the proton gradient dissipates the proton-motive force that is normally used to drive the synthesis of ATP.[5] The energy stored in the proton gradient is instead released as heat, leading to an increase in body temperature, a hallmark of dinitrophenol poisoning.[4][9]

Visualization of the Uncoupling Mechanism

Mitochondrial_Uncoupling_by_DNOC Mechanism of Mitochondrial Uncoupling by this compound (DNOC) cluster_0 Intermembrane Space (High [H⁺]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H⁺]) H_inter H⁺ atp_synthase ATP Synthase H_inter->atp_synthase Normal ATP Synthesis DNOC_minus DNOC⁻ (Anion) H_inter->DNOC_minus Protonation H_matrix H⁺ atp_synthase->H_matrix DNOC_H DNOC-H (Protonated) DNOC_H->H_matrix Diffusion & Deprotonation DNOC_minus->H_inter Return to Intermembrane Space ETC Electron Transport Chain ETC->H_inter Proton Pumping

Caption: The protonophore action of DNOC shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Analytical Methodologies

Accurate and sensitive detection and quantification of this compound are crucial for environmental monitoring, toxicological studies, and quality control. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[10][11][12]

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm)

Mobile Phase:

  • An isocratic or gradient mixture of an aqueous buffer (e.g., acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is an 80:20 (v/v) mixture of buffer and acetonitrile.[13]

Protocol:

  • Sample Preparation: For aqueous samples, solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances. For solid samples, extraction with a suitable organic solvent is required.

  • Injection: Inject a known volume of the prepared sample onto the HPLC column.

  • Detection: Monitor the eluent at a wavelength where this compound exhibits strong absorbance, typically around 264 nm.[11]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • GC system coupled to a mass spectrometer (MS)

  • A capillary column suitable for polar compounds (e.g., DB-5)

Protocol:

  • Sample Preparation and Derivatization: For GC analysis, derivatization of the phenolic hydroxyl group (e.g., by silylation) may be necessary to improve volatility and chromatographic peak shape.

  • Injection: Inject the derivatized sample into the GC inlet.

  • Separation: The sample components are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Identification: The mass spectrometer fragments the eluting compounds, and the resulting mass spectrum provides a unique fingerprint for the identification of this compound. Quantification can be achieved using selected ion monitoring (SIM).

Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, data for the closely related isomer 4,6-Dinitro-o-cresol (CAS 534-52-1) can provide valuable insights for spectral interpretation.

  • ¹H NMR (DMSO-d₆): For 4,6-Dinitro-o-cresol, characteristic aromatic proton signals are observed at approximately δ 8.57 ppm and δ 8.35 ppm. The methyl protons appear around δ 2.34 ppm.[14] Similar shifts would be expected for the 3,5-isomer, with different coupling patterns.

  • ¹³C NMR: The aromatic carbons will show distinct signals, with those bearing the nitro groups shifted downfield.

  • FTIR: Expect characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretches of the aromatic ring, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro groups.

  • Mass Spectrometry (Electron Ionization): The mass spectrum of 4,6-Dinitro-o-cresol shows a molecular ion peak at m/z 198.[15] Fragmentation patterns will involve the loss of nitro groups and other characteristic fragments.

Safety, Handling, and Disposal

This compound is highly toxic and must be handled with extreme caution.[2]

  • Routes of Exposure: Can be absorbed through the skin, by inhalation of dust, and by ingestion.[16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid, a respirator may be necessary to prevent inhalation of dust.[17]

  • Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[16]

Research Applications and Future Perspectives

While its use as a pesticide has been largely discontinued in many countries due to its toxicity, this compound and related dinitrophenols remain valuable tools in metabolic research.[1][3]

  • Mitochondrial Research: It is used as a classic uncoupling agent to study the mechanisms of oxidative phosphorylation, mitochondrial respiration, and thermogenesis.

  • Drug Development: The principle of mitochondrial uncoupling is being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes. While DNOC itself is too toxic for therapeutic use, it serves as a reference compound for the development of safer uncoupling agents.[9][18]

  • Neuroprotection: Some studies have suggested that mild mitochondrial uncoupling may have neuroprotective effects, and compounds like dinitrophenol are being investigated in preclinical models of neurodegenerative diseases.[18]

The continued study of this compound and its analogs, with a strong emphasis on understanding its detailed mechanism of action and toxicity, may pave the way for novel therapeutic strategies targeting cellular metabolism.

References

  • Dr. Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? Retrieved from [Link]

  • National Institutes of Health. (n.d.). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Retrieved from [Link]

  • MDPI. (n.d.). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0462 - DINITRO-o-CRESOL. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). DINITRO - ORTHO - CRE SOL. CDC Stacks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Dinitrocresols. NCBI Bookshelf. Retrieved from [Link]

  • mzCloud. (2014, December 2). 3 5 Dinitro o cresol DNOC. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Retrieved from [Link]

  • Google Patents. (n.d.). US2256195A - Manufacture of dinitro-orthocresol.
  • Google Patents. (n.d.). US2325753A - Method of making dinitro cresol.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4,6-dinitrophenol. PubChem. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Dinitrocresols | ToxFAQs™. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Method 32: Phenol and Cresol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. NCBI Bookshelf. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link]

  • Rotterdam Convention. (2005, February 1). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS. Retrieved from [Link]

  • PubMed. (2025, August 6). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cresols. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,5-Dinitro-o-cresol: Nomenclature, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitro-o-cresol, a nitrated aromatic compound. A significant challenge in the study of this molecule is the historical and often persistent confusion with its more commercially prominent isomer, 4,6-Dinitro-o-cresol (DNOC). This document begins by definitively clarifying the nomenclature and unique identifiers for this compound, before delving into its chemical and physical properties, synthesis considerations, and toxicological profile. The well-documented mechanism of action for dinitrocresols as uncouplers of oxidative phosphorylation is detailed, providing critical context for its biological activity. This guide is intended to serve as an authoritative resource for professionals in research and development, ensuring scientific integrity and clarity.

Critical Clarification of Nomenclature: this compound vs. 4,6-Dinitro-o-cresol

A review of historical and scientific literature reveals a frequent and confounding ambiguity between different isomers of dinitro-o-cresol. For the purpose of scientific accuracy, it is imperative to distinguish between the two primary isomers derived from o-cresol:

  • This compound : The subject of this guide, correctly identified by the CAS Number 497-56-3 . Its IUPAC name is 2-Methyl-3,5-dinitrophenol .

  • 4,6-Dinitro-o-cresol : A historically significant pesticide and industrial chemical, widely known by the acronym DNOC . Its CAS Number is 534-52-1 .

Historically, particularly in the United Kingdom, 4,6-Dinitro-o-cresol was often referred to as this compound.[1] This has led to the misattribution of properties and toxicological data. Researchers must exercise extreme caution and verify the CAS number to ensure they are referencing the correct isomer. Much of the available literature on "DNOC" pertains specifically to the 4,6-isomer (CAS 534-52-1).[1][2][3]

Visualization of Isomeric Structures

The distinct placement of the nitro groups on the phenol ring dictates the chemical properties and reactivity of each isomer.

Caption: Chemical structures of this compound and 4,6-Dinitro-o-cresol.

Chemical Identity and Properties

This section focuses exclusively on This compound (CAS: 497-56-3) .

Synonyms and Identifiers

Correctly identifying a chemical compound across various databases and publications is fundamental for reliable research.

Identifier TypeValue
CAS Number 497-56-3
IUPAC Name 2-Methyl-3,5-dinitrophenol
Molecular Formula C₇H₆N₂O₅
Synonyms 3,5-Dinitro-ortho-cresol; o-Cresol, 3,5-dinitro-; Phenol, 2-methyl-3,5-dinitro-
Physicochemical Properties

The physicochemical properties of a compound are critical for designing experiments, predicting its environmental fate, and understanding its biological interactions.

PropertyValueSource
Molecular Weight 198.13 g/mol PubChem
Appearance Yellow solidWikipedia
Melting Point 86.5 °CWikipedia
Boiling Point 312 °CWikipedia
Solubility in Water 0.01% (20°C)Wikipedia
Vapor Pressure 0.00005 mmHg (20°C)Wikipedia

Synthesis and Manufacturing

The synthesis of dinitrocresol isomers is highly dependent on the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring during electrophilic nitration.

Causality in Synthesis: Why Direct Nitration is Problematic

The hydroxyl and methyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. In o-cresol, the positions ortho and para to the strongly activating -OH group are 4 and 6. The position para to the -CH₃ group is position 5. Direct nitration of o-cresol overwhelmingly yields the 4,6-dinitro isomer (DNOC) due to the powerful directing influence of the hydroxyl group.

Producing this compound is therefore not commercially viable through the simple nitration of o-cresol.[4] This synthetic challenge is a primary reason for the comparative scarcity of research on the 3,5-isomer relative to the 4,6-isomer.

Established Synthesis Route for 4,6-Dinitro-o-cresol (for context)

To provide a comparative framework, the well-established industrial synthesis of 4,6-DNOC is presented. This multi-step process is necessary to control the regioselectivity.

synthesis_46 o_cresol o-Cresol sulfonation Sulfonation (Excess H₂SO₄, 80-100°C) o_cresol->sulfonation disulfonate o-Cresol-4,6-disulfonic acid sulfonation->disulfonate nitration Nitration (HNO₃) disulfonate->nitration dnoc 4,6-Dinitro-o-cresol (DNOC) nitration->dnoc uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High [H⁺]) cluster_matrix Mitochondrial Matrix (Low [H⁺]) etc Electron Transport Chain (ETC) H_high H⁺ etc->H_high Pumps H⁺ atp_synthase ATP Synthase ATP ATP atp_synthase->ATP H_high->atp_synthase Flows through DNOC_neg DNOC⁻ (Anion) H_high->DNOC_neg Protonation DNOC_H DNOC-H (Protonated) H_low H⁺ DNOC_H->H_low Diffusion & Deprotonation (Bypasses ATP Synthase) DNOC_neg->H_high Return ADP ADP + Pi ADP->atp_synthase

Caption: Mechanism of mitochondrial uncoupling by dinitrocresol (DNOC).

Applications and Regulatory Status

While 4,6-DNOC had widespread use, the applications of this compound are not well-documented due to its challenging synthesis.

  • Historical Use (4,6-DNOC): The 4,6-isomer was used extensively as a herbicide, insecticide, and fungicide. [5]It was also used illicitly as a weight-loss drug, often with fatal consequences.

  • Regulatory Status: Due to its extreme toxicity to humans, the use of 4,6-DNOC as a pesticide was banned in the United States in 1991. [3]Similar bans and severe restrictions have been implemented globally. [5]* Current Use: The primary modern application of DNOC is in the plastics industry as an inhibitor for the polymerization of styrene and other vinyl aromatic compounds. [2][4]

Toxicology and Safety

Dinitrocresols are highly toxic compounds. Exposure can occur through inhalation, skin absorption, and ingestion. [6]

Human Health Effects

The toxic effects are a direct result of the uncoupling of oxidative phosphorylation, leading to a hypermetabolic state.

  • Acute Exposure: Symptoms include profuse sweating, fever, headache, thirst, rapid pulse and respiration, fatigue, and shortness of breath. [3]A yellowish staining of the skin and conjunctivae may also occur. [3]Severe poisoning can lead to collapse, coma, and death.

  • Chronic Exposure: Long-term exposure can lead to the same symptoms as acute exposure, with the added risk of developing bilateral cataracts and blindness. [3]There is a danger of cumulative effects.

Safety and Handling Protocol

Due to its high toxicity, strict safety protocols must be followed when handling this compound.

  • Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A lab coat must be worn to prevent skin contact.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Spill Response: In case of a spill, avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Ingestion/Inhalation: Seek immediate medical attention.

Analytical Methods

The analysis of dinitrocresol isomers in environmental or biological matrices typically requires chromatographic separation due to their structural similarity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method. The separation of cresol isomers can be challenging, and derivatization or the use of specific columns, such as those with cyclodextrin-based stationary phases, may be necessary for baseline resolution.

  • Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS provides excellent separation and definitive identification. Derivatization may be required to increase the volatility of the phenolic compounds. USEPA Method 528 is a published method for the analysis of phenols, including 4,6-dinitro-o-cresol, in water by GC/MS. [7]

Conclusion

This compound (CAS 497-56-3) is a distinct chemical entity whose study has been hampered by historical nomenclature confusion with the more common 4,6-isomer (DNOC). Its synthesis is non-trivial, limiting its widespread application and research. Like other dinitrophenols, its primary biological action is the potent uncoupling of mitochondrial oxidative phosphorylation, which underlies its high toxicity. For any research or development involving this compound, stringent adherence to its correct CAS number and rigorous safety protocols are paramount. This guide serves to clarify these critical aspects and provide a solid foundation for scientifically sound investigation.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Retrieved from [Link]

  • Environment and Climate Change Canada. (2008). Dinitro-o-cresol final screening assessment. Retrieved from [Link]

  • van Rensen, J. J. S., van der Vet, W., & van Vliet, W. P. A. (1977). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrocresols - Health Effects. Retrieved from [Link]

  • Almeida, A. M., Oliveira, C., & Moreno, A. J. (2001). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1506(2-3), 248-256.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Methyl-4,6-dinitrophenol. PubChem Compound Summary for CID 10800. Retrieved from [Link]

  • Starkov, A. A., & Wallace, K. B. (2002). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 3(7), 707-720.
  • Mattson, M. P. (2014). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Neurotherapeutics, 11(1), 183-185.
  • Pfeiffer, D. R., Hutson, S. M., Kauffman, R. F., & Lardy, H. A. (1976). Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons. Biochemistry, 15(13), 2690-2697.
  • New Jersey Department of Environmental Protection. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. Retrieved from [Link]

  • Google Patents. (1943). US2325753A - Method of making dinitro cresol.
  • Google Patents. (1941). US2256195A - Manufacture of dinitro-orthocresol.
  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Hazard Summary: 4,6-Dinitro-o-cresol. Retrieved from [Link]

Sources

Toxicological Profile of 4,6-Dinitro-o-cresol (DNOC): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive toxicological profile of 4,6-Dinitro-o-cresol (DNOC), a historically significant pesticide and industrial chemical. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, toxicokinetics, mechanisms of toxicity, and analytical methodologies. This guide synthesizes technical data with practical, field-proven insights to serve as a critical resource for understanding the multifaceted toxicological implications of DNOC exposure.

A Note on Nomenclature

It is important to clarify a point of potential confusion regarding the nomenclature of Dinitro-o-cresol. While this guide focuses on the toxicological profile of 4,6-Dinitro-o-cresol (CAS No. 534-52-1) , it is crucial to note that historically, particularly in the United Kingdom, this compound was often referred to as 3,5-Dinitro-o-cresol.[1] However, chemically, this compound (CAS No. 497-56-3) is a distinct isomer.[2][3] The vast majority of toxicological literature and industrial usage pertains to the 4,6-isomer, which is the subject of this guide.[1][4]

Chemical and Physical Properties

4,6-Dinitro-o-cresol (DNOC) is an organic compound belonging to the dinitrophenol family.[2] It presents as a yellow, odorless solid with low solubility in water.[2] Historically, DNOC has been utilized as a potent herbicide, insecticide, and fungicide; however, its registration as a pesticide was canceled in the United States in 1991 due to its high toxicity to humans.[5][6] It has also seen use in the industrial sector as an inhibitor of polymerization.[7]

PropertyValueSource
Chemical Formula C₇H₆N₂O₅[2]
Molar Mass 198.13 g/mol [2]
Melting Point 86.5 °C[2]
Boiling Point 312 °C[2]
Water Solubility 0.01% (20 °C)[2]
Vapor Pressure 0.00005 mmHg (20 °C)[2]

Toxicokinetics: The Journey of DNOC in the Body

The toxicokinetics of DNOC, encompassing its absorption, distribution, metabolism, and excretion, are critical to understanding its systemic effects.

Absorption

DNOC is readily absorbed into the systemic circulation through multiple routes of exposure, including inhalation, dermal contact, and ingestion.[1] Occupational exposures have historically been a significant concern, with both inhalation of dusts and sprays and direct skin contact leading to systemic toxicity.[6] Ingestion, either accidental or intentional, also results in rapid absorption from the gastrointestinal tract.[1]

Distribution

Following absorption, DNOC is distributed throughout the body. Due to its lipophilic nature, it can accumulate in various tissues. Human case studies have shown the presence of DNOC in the liver, kidneys, brain, and adipose tissue.[1]

Metabolism

The metabolism of DNOC primarily occurs in the liver and involves the reduction of its nitro groups. The primary metabolic pathway is the reduction of the nitro group at the 6-position to form 6-amino-4-nitro-o-cresol, which is a less toxic metabolite.[1] This is followed by acetylation to form 6-acetamido-4-nitro-o-cresol.[1] A smaller fraction of DNOC may be reduced at the 4-position.[1]

Excretion

The metabolites of DNOC, along with some unchanged parent compound, are primarily excreted in the urine.[1] The elimination half-life of DNOC can be prolonged, leading to its accumulation in the body with repeated exposure.[1]

Toxicodynamics: The Molecular Mechanism of Toxicity

The primary mechanism of DNOC's toxicity lies in its ability to act as an uncoupler of oxidative phosphorylation in the mitochondria.[8][9] This fundamental disruption of cellular energy production is the root cause of its wide-ranging systemic effects.

Uncoupling of Oxidative Phosphorylation

Under normal physiological conditions, the electron transport chain in the inner mitochondrial membrane establishes a proton gradient (proton-motive force) that drives the synthesis of ATP by ATP synthase.[10] DNOC, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane.[10][11] In the intermembrane space, where the proton concentration is high, DNOC becomes protonated. It then diffuses back into the mitochondrial matrix, where it releases the proton, effectively short-circuiting the proton gradient.[10] This dissipation of the proton-motive force uncouples electron transport from ATP synthesis.[8] Consequently, the energy from the oxidation of substrates is released as heat instead of being captured in the chemical bonds of ATP.[12]

Caption: Mechanism of DNOC-induced uncoupling of oxidative phosphorylation.

Health Effects of DNOC Exposure

The uncoupling of oxidative phosphorylation leads to a hypermetabolic state, which manifests in a variety of clinical signs and symptoms.

Acute Toxicity

Acute exposure to high levels of DNOC can be life-threatening.[6] The hallmark symptoms are a rapid increase in basal metabolic rate, leading to hyperthermia (fever), profuse sweating, tachycardia (rapid heart rate), and tachypnea (rapid breathing).[1] Other symptoms include headache, dizziness, nausea, vomiting, and a characteristic yellow staining of the skin and conjunctiva.[1] In severe cases, convulsions, coma, and death can occur.[6]

Chronic Toxicity

Chronic exposure to lower levels of DNOC can also lead to significant health problems. The symptoms are often similar to those of acute poisoning but may develop more insidiously.[6] Weight loss is a common finding due to the increased metabolic rate.[1] One of the most serious long-term effects of DNOC exposure is the development of bilateral cataracts.[6] Peripheral neuritis has also been reported in chronically exposed individuals.[1]

Organ-Specific Toxicity
  • Cardiovascular System: Tachycardia and palpitations are common due to the increased metabolic demand.[1]

  • Respiratory System: Increased respiratory rate and shortness of breath are observed as the body attempts to dissipate heat and compensate for the metabolic acidosis that can develop.[1]

  • Nervous System: Central nervous system effects can range from lethargy and confusion to convulsions and coma.[1] Peripheral neuropathy can occur with chronic exposure.[1]

  • Metabolic Effects: A significant increase in basal metabolic rate and body temperature are the primary metabolic effects.[1]

  • Dermal Effects: Yellow staining of the skin is a characteristic sign of exposure.[1] Urticarial eruptions (hives) have been reported following oral exposure.[1]

Quantitative Toxicological Data

The following table summarizes key quantitative toxicological data for DNOC.

EndpointSpeciesRoute of ExposureValueSource
LD₅₀ RatOral7-31 mg/kg[5]
LD₅₀ MouseOral21 mg/kg[5]
LD₅₀ RabbitOral24.6 mg/kg[5]
LD₅₀ CatOral50 mg/kg[5]
LD₅₀ Guinea PigOral24.6 mg/kg[5]
LD₅₀ RatDermal200-600 mg/kg[1]
NOAEL (Subchronic) RatOral8.4 mg/kg/day (for reduced body weight)[13]
LOAEL (Subchronic) RatOral17.3 mg/kg/day (for reduced body weight)[13]
LOAEL (Human) HumanOral0.35-1.2 mg/kg/day (for increased BMR, clinical signs, and cataracts)[13][14]

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the reliable assessment of DNOC's toxicity. The following are examples of key experimental workflows based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[15][16][17]

Methodology:

  • Animal Selection: Healthy, young adult rats (typically females) are used.[18]

  • Dose Administration: The test substance is administered in a single oral dose via gavage.[17]

  • Stepwise Dosing: A stepwise procedure is used with a starting dose based on the expected toxicity. Typically, three animals are used in each step.[17]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[19]

  • Endpoint: The number of animals that die within a specified period is recorded. The LD₅₀ can be estimated, and the substance is classified into a toxicity class.[18]

Sources

Environmental fate and degradation of 3,5-Dinitro-o-cresol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate and Degradation of 4,6-Dinitro-o-cresol (DNOC)

Prepared by: Gemini, Senior Application Scientist

Foreword: On the Nomenclature of Dinitro-o-cresol

The compound of significant industrial and environmental relevance is 4,6-dinitro-o-cresol (CAS No. 534-52-1). It is important to note that historically, particularly in the United Kingdom, this isomer has sometimes been referred to as 3,5-dinitro-o-cresol.[1] This guide will focus exclusively on the 4,6-dinitro-o-cresol isomer, hereafter referred to as DNOC, as it is the subject of the vast majority of environmental and toxicological research.[1]

Introduction: The Legacy and Environmental Significance of DNOC

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound, appearing as a yellow solid with low water solubility.[2][3] Historically, it was one of the earliest and most versatile pesticides, with widespread use as a herbicide, insecticide, and fungicide beginning in the 1930s.[2][4] Its potent biological activity stems from its function as an uncoupler of oxidative phosphorylation, which disrupts cellular energy (ATP) production, making it acutely toxic to a broad spectrum of organisms, including humans.[2][5]

Although its agricultural use has been banned in many jurisdictions, including by the U.S. EPA in 1991, due to high toxicity and risks to operators and non-target organisms, DNOC's legacy persists.[4][6] It remains a contaminant of concern at former manufacturing sites and in agricultural soils.[7] Furthermore, DNOC continues to be used in industrial applications, such as an inhibitor for the polymerization of styrene.[8][9] Understanding its behavior, persistence, and degradation pathways in the environment is therefore critical for risk assessment and the development of effective remediation strategies. This guide provides a detailed examination of the abiotic and biotic processes that govern the environmental fate of DNOC.

Physicochemical Properties Governing Environmental Distribution

The environmental partitioning of DNOC between air, water, soil, and sediment is dictated by its fundamental physicochemical properties. These characteristics are essential for predicting its mobility and bioavailability. For instance, the compound's low vapor pressure and Henry's law constant indicate that volatilization from water or soil surfaces is not a significant transport pathway.[8] Its behavior is particularly influenced by pH due to its phenolic hydroxyl group, which has a pKa of approximately 4.3.[4] At environmentally relevant pH values (typically 6-8), DNOC exists predominantly in its anionic (phenolate) form, which significantly increases its water solubility and affects its sorption to soil particles.[9]

PropertyValueSource
Chemical Formula C₇H₆N₂O₅[2]
Molar Mass 198.13 g/mol [2]
Appearance Yellow crystalline solid[2][10]
Melting Point 86.5 °C[2]
Vapor Pressure 1.6 x 10⁻² Pa at 25 °C[8]
Water Solubility 0.213 g/L (pH 4), 6.94 g/L (pH 7), 33.3 g/L (pH 10)[8]
pKa ~4.3[4]
Log P (octanol/water) 1.78 (pH 4), 0.087 (pH 7), -1.32 (pH 10)[8]
Henry's Law Constant 2.46 x 10⁻⁷ atm·m³/mol[8]

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For DNOC, the primary abiotic degradation route is photolysis, while hydrolysis is not considered a significant process.

Photolysis in Aquatic Systems

Direct photolysis, the process where a molecule absorbs light energy leading to its breakdown, is a key degradation pathway for DNOC in sunlit surface waters. The molecule's structure allows it to absorb light in the environmentally relevant spectrum (>290 nm). The photolytic half-life (DT50) of DNOC in aqueous systems has been reported to be approximately 253 hours, or about 10.5 days.[8][10]

The degradation mechanism under photocatalytic conditions (such as in the presence of TiO₂, a semiconductor that can be found in certain mineral particles) involves several steps. The process is initiated by hydroxyl radicals (•OH) attacking the aromatic ring or by the direct reduction of the nitro groups.[4] This leads to the formation of various aromatic intermediates before the eventual opening of the aromatic ring and mineralization to CO₂, water, and inorganic ions.[4] The rate of photocatalytic degradation is significantly influenced by pH, with faster degradation observed at higher pH values where DNOC is in its anionic form.[4]

Caption: Simplified abiotic (photocatalytic) degradation pathway of DNOC.

Hydrolysis

DNOC is stable to hydrolysis under typical environmental pH conditions (pH 5-9).[10] It lacks functional groups that are readily amenable to hydrolysis, and its degradation via this pathway is considered negligible, with a half-life estimated to be greater than one year.[10]

Biotic Degradation Pathways

Biodegradation is the most significant process for the transformation and ultimate removal of DNOC from soil and sediment environments.[11] A variety of soil microorganisms, including bacteria such as Pseudomonas sp. and Corynebacterium simplex, have been shown to degrade DNOC.[7]

The primary metabolic pathway involves the sequential reduction of the two nitro groups (NO₂) to amino groups (NH₂).[12] This process is a crucial detoxification step, as the resulting amino-nitro-o-cresols are significantly less toxic than the parent compound.[12] The reduction can occur at either the 4- or 6-position, leading to the formation of 4-amino-6-nitro-o-cresol (4-ANOC) or 6-amino-4-nitro-o-cresol (6-ANOC).[12][13] These intermediates can be further reduced to 4,6-diamino-o-cresol (DAOC). Subsequent steps can involve acetylation of the amino groups or cleavage of the aromatic ring, which ultimately leads to the complete mineralization of the compound.[7][12] Studies have shown that under aerobic conditions, a significant portion of the nitrogen from DNOC can be released as nitrate, and the carbon can be converted to CO₂.[14]

Caption: Proposed biotic degradation pathway of 4,6-DNOC in microorganisms.

Experimental Methodologies for Assessing Degradation

To quantitatively assess the degradation of DNOC, standardized and validated experimental protocols are essential. The following sections outline methodologies for studying photolysis and soil biodegradation, grounded in internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Aqueous Photolysis Study (Adapted from OECD 316)

This protocol is designed to determine the rate of direct photolysis of DNOC in water. The causality for each major step is explained to ensure a self-validating experimental design.

Objective: To determine the direct photolysis rate constant and half-life of DNOC in an aqueous solution under simulated sunlight.

Workflow Diagram:

Photolysis_Workflow prep 1. Preparation - Prepare sterile buffer (pH 7) - Prepare DNOC stock solution - Prepare actinometer solution setup 2. Sample Setup - Dispense DNOC solution into quartz tubes - Create dark controls (wrap in foil) - Place tubes in photoreactor prep->setup irradiate 3. Irradiation - Expose to simulated sunlight (Xenon lamp) - Maintain constant temperature - Monitor light intensity with actinometer setup->irradiate sample 4. Sampling - Collect duplicate irradiated and dark  control samples at time intervals  (e.g., 0, 2, 4, 8, 24, 48h) irradiate->sample analyze 5. Analysis - Analyze DNOC concentration  using HPLC-UV sample->analyze calculate 6. Data Processing - Plot ln(C/C₀) vs. time - Calculate pseudo-first-order rate constant (k) - Calculate half-life (t½ = ln(2)/k) analyze->calculate

Caption: Experimental workflow for an aqueous photolysis study of DNOC.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Rationale: Using a sterile buffer (e.g., pH 7 phosphate buffer) prevents microbial degradation, isolating photolysis as the variable. An actinometer solution is used to quantify the light intensity, ensuring reproducibility.

    • Prepare a sterile aqueous buffer solution at a relevant environmental pH (e.g., pH 7).

    • Prepare a stock solution of DNOC in a water-miscible solvent (e.g., acetonitrile) and spike it into the buffer to a final concentration well below its water solubility (e.g., 1-5 mg/L).

    • Prepare an actinometer solution as per guideline recommendations to measure the photon flux of the light source.

  • Experimental Setup:

    • Rationale: Quartz tubes are used because they are transparent to UV light, unlike standard borosilicate glass. Dark controls are critical to account for any non-photolytic degradation (e.g., hydrolysis, adsorption to glass), ensuring that the observed loss in the irradiated samples is due to light.

    • Dispense the DNOC test solution into multiple sterile quartz tubes.

    • Prepare dark controls by wrapping an identical set of tubes completely in aluminum foil.

    • Place all tubes in a temperature-controlled photoreactor equipped with a light source that simulates the solar spectrum at the earth's surface (e.g., a filtered xenon arc lamp).[15]

  • Irradiation and Sampling:

    • Rationale: Sampling at multiple time points allows for the determination of degradation kinetics. Analyzing duplicate samples at each point provides a measure of experimental variability.

    • Commence irradiation.

    • At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw two irradiated tubes and two dark control tubes for analysis. The sampling schedule should be designed to capture a 20-80% decline in the initial concentration.[16]

  • Analytical Quantification:

    • Rationale: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a robust and sensitive method for quantifying DNOC in aqueous samples.[17]

    • Immediately analyze the concentration of DNOC in each sample using a validated HPLC-UV method (e.g., C18 column, mobile phase of methanol/acidified water, detection at ~264 nm).[17]

  • Data Analysis:

    • Rationale: The degradation of a chemical by photolysis typically follows first-order kinetics. A plot of the natural log of the concentration ratio versus time allows for the calculation of the rate constant.

    • Correct the concentrations in the irradiated samples by accounting for any loss observed in the dark controls.

    • Plot the natural logarithm of the concentration (ln(C)) versus time.

    • Determine the pseudo-first-order degradation rate constant (k) from the slope of the regression line.

    • Calculate the photolytic half-life (DT50) as: DT50 = ln(2) / k.

Protocol: Aerobic Soil Biodegradation Study (Adapted from OECD 307)

This protocol assesses the rate and pathway of DNOC degradation in soil under controlled aerobic conditions.

Objective: To determine the aerobic biodegradation rate (DT50) of DNOC in soil and identify major transformation products.

Soil_Study_Workflow prep 1. Soil Preparation - Collect and sieve fresh soil - Characterize soil (pH, organic carbon, texture) - Adjust moisture to 40-60% WHC - Pre-incubate soil for 7 days treat 2. Treatment Application - Spike soil with ¹⁴C-DNOC solution - Prepare sterile controls (e.g., via autoclaving) - Mix thoroughly for homogeneity prep->treat incubate 3. Incubation - Incubate flasks in the dark at 20°C - Maintain aerobic conditions - Trap evolved ¹⁴CO₂ in NaOH solution treat->incubate sample 4. Sampling & Extraction - Sacrifice replicate flasks over time - Extract soil with solvent (e.g., ACN/water) - Analyze ¹⁴CO₂ traps incubate->sample analyze 5. Analysis - Quantify total ¹⁴C in extracts (LSC) - Profile extracts for DNOC and metabolites (HPLC-Radio/MS) sample->analyze calculate 6. Data Processing - Plot parent compound decline - Model kinetics to find DT50 - Quantify metabolites and ¹⁴CO₂ to create mass balance analyze->calculate

Sources

An In-Depth Technical Guide to 3,5-Dinitro-o-cresol (DNOC) as a Mitochondrial Uncoupler

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Uncoupling

Mitochondrial uncoupling, the dissociation of substrate oxidation in the electron transport chain from the synthesis of ATP, represents a fundamental bioenergetic process. While initially viewed as a purely pathological state, the discovery of endogenous uncoupling proteins (UCPs) revealed its physiological importance in processes like thermogenesis.[1][2] Chemical uncouplers, therefore, are invaluable tools for dissecting mitochondrial function and dysfunction. Among the most potent and classic of these agents is 3,5-Dinitro-o-cresol (DNOC).

This guide provides a deep, mechanism-centric exploration of DNOC. It moves beyond simple definitions to offer a practical, field-level perspective on its action, its robust characterization through validated experimental protocols, and the critical toxicological considerations that must accompany its use. Historically, DNOC has been employed as a pesticide, an insecticide, and, briefly in the 1930s, a human weight-loss drug—a practice halted due to its severe and often fatal toxicity.[3][4][5][6] This potent bioactivity makes it an excellent research tool but demands a thorough understanding of its effects.

It is crucial to note a point of historical ambiguity: in much of the toxicological and older scientific literature, the term "this compound" was used to refer to the isomer 4,6-dinitro-o-cresol (CAS 534-52-1) .[7] This guide will focus on the properties of this well-characterized and commercially significant isomer, hereafter referred to as DNOC.

Part 1: The Core Mechanism of DNOC-Induced Mitochondrial Uncoupling

To comprehend DNOC's action, one must first appreciate the elegance of Peter Mitchell's chemiosmotic theory. In healthy, coupled mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This creates a powerful electrochemical gradient, or proton-motive force (PMF), composed of both a pH gradient and a voltage gradient (the mitochondrial membrane potential, ΔΨm). This stored energy is then used by ATP synthase, which allows protons to flow back down their concentration gradient into the matrix, driving the phosphorylation of ADP to ATP.[1]

DNOC short-circuits this entire process. As a lipophilic weak acid, it functions as a "protonophore" or proton shuttle.[8][9] Its mechanism is a catalytic cycle:

  • Protonation: In the proton-rich intermembrane space, the anionic form of DNOC picks up a proton, becoming a neutral, lipid-soluble molecule.

  • Membrane Diffusion: In its neutral state, DNOC readily diffuses across the inner mitochondrial membrane, a barrier normally impermeable to protons.

  • Deprotonation: Upon entering the alkaline environment of the mitochondrial matrix, it releases the proton.

  • Return: Now in its anionic form, DNOC is driven back across the membrane to the intermembrane space by the positive-outside membrane potential, ready to repeat the cycle.

This continuous, futile cycling of protons dissipates the proton-motive force without any involvement of ATP synthase.[10] The energy stored in the gradient, instead of being converted into the chemical energy of ATP, is lost as heat. This explains the hallmark symptom of DNOC poisoning: severe hyperthermia.[3][7]

Caption: Mechanism of DNOC as a protonophore, uncoupling the ETC from ATP synthesis.

A critical characteristic of DNOC is its dose-dependent dual effect. At lower concentrations (typically < 100 µM), it acts as a classic uncoupler, stimulating respiration. However, at higher concentrations (> 100 µM), it begins to inhibit the respiratory chain itself, causing a subsequent decrease in oxygen consumption.[8][9] This makes DNOC a more potent and complex agent than its structural analog, 2,4-dinitrophenol (DNP).[8]

Part 2: In Vitro Assessment of DNOC's Uncoupling Activity: A Methodological Guide

Characterizing the bioenergetic impact of a compound like DNOC requires a multi-faceted approach. No single assay tells the whole story. The following protocols provide a robust, self-validating system for quantifying uncoupling activity, moving from the broad effects on cellular respiration to the specific consequences for membrane potential and ATP synthesis.

Protocol 1: High-Resolution Respirometry to Characterize the Uncoupling Profile

Expertise & Causality: The rate of oxygen consumption (OCR) is a real-time, direct measure of electron transport chain activity. In coupled mitochondria, OCR is limited by the availability of ADP and the capacity of ATP synthase. By adding an uncoupler, we remove this limitation; the ETC works at its maximum capacity to pump protons, which are immediately returned by the uncoupler, leading to a maximal rate of oxygen consumption. This "maximal respiration" reveals the true capacity of the ETC, which is often masked under basal conditions.[11][12]

Workflow: Mitochondrial Stress Test This protocol uses sequential injections of mitochondrial modulators to reveal a complete bioenergetic profile. It can be adapted for isolated mitochondria, permeabilized cells, or intact cells using platforms like the Seahorse XF Analyzer or a Clark-type oxygen electrode.[13][14]

Seahorse_Workflow start Establish Basal OCR (Coupled Respiration) injection1 Inject DNOC (Titration of Concentrations) start->injection1 Measures dose-dependent uncoupling effect injection2 Inject Oligomycin (ATP Synthase Inhibitor) injection1->injection2 Quantifies ATP-linked respiration and proton leak injection3 Inject FCCP (Maximal Uncoupler) injection2->injection3 Determines Maximal Respiratory Capacity injection4 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) injection3->injection4 Measures Non-Mitochondrial Respiration

Caption: Experimental workflow for a mitochondrial stress test to assess uncoupling.

Step-by-Step Methodology (Adapted for Seahorse XF Analyzer with intact cells):

  • Cell Plating: Seed cells onto a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium: The day of the assay, replace the growth medium with pre-warmed XF Assay Medium (e.g., supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Preparation: Prepare stock solutions of DNOC, oligomycin, FCCP (used as a positive control for maximal uncoupling), and a mixture of rotenone/antimycin A in assay medium. Load them into the appropriate ports of the sensor cartridge.

  • Instrument Setup: Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Assay Execution:

    • Baseline Measurement: The instrument records the basal Oxygen Consumption Rate (OCR) for 3-4 measurement cycles. This represents the cell's baseline energy demand.

    • Injection 1 (DNOC): Inject DNOC at the desired concentration(s). A potent uncoupler will cause a rapid increase in OCR. A titration is recommended to observe the dual effect of uncoupling followed by inhibition at higher doses.

    • Injection 2 (Oligomycin): Inject oligomycin to inhibit ATP synthase. The resulting OCR represents respiration due to proton leak. The difference between basal OCR and the oligomycin-induced OCR is the respiration linked to ATP production.

    • Injection 3 (FCCP): Inject a concentration of FCCP known to induce maximal uncoupling. This reveals the maximal respiratory capacity of the cells. A potent uncoupler like DNOC should, at its optimal concentration, elicit an OCR close to the FCCP-induced maximum.

    • Injection 4 (Rotenone/Antimycin A): Inject the ETC inhibitors to shut down mitochondrial respiration completely. The remaining OCR is due to non-mitochondrial processes.

  • Data Analysis: Normalize OCR data to cell number or protein content. Calculate the key parameters of mitochondrial function.

Data Interpretation Summary Table

ParameterCalculationSignificanceExpected Effect of DNOC
Basal Respiration (Last rate before injection 1) - (Non-Mitochondrial Rate)Baseline mitochondrial activity and ATP turnover.-
ATP-Linked Respiration (Last rate before injection 2) - (Oligomycin Rate)OCR used to drive ATP synthesis.Decreases as protons bypass ATP synthase.
Proton Leak (Oligomycin Rate) - (Non-Mitochondrial Rate)OCR used to compensate for protons leaking across the IMM.Markedly increases.
Maximal Respiration (Max rate after FCCP) - (Non-Mitochondrial Rate)The maximum capacity of the ETC to reduce oxygen.At optimal concentration, DNOC-induced OCR should approach this value.
Spare Respiratory Capacity (Maximal Respiration) - (Basal Respiration)The cell's ability to respond to increased energy demand.Consumed by DNOC as it forces maximal respiration.
Protocol 2: Quantifying the Collapse of Mitochondrial Membrane Potential (ΔΨm)

Expertise & Causality: The mitochondrial membrane potential (ΔΨm) is the direct measure of the proton gradient's electrical component. Its maintenance is essential for ATP synthesis. A protonophore like DNOC directly dissipates this potential. Measuring ΔΨm provides direct, mechanistic evidence of uncoupling, confirming that the observed OCR increase is due to the collapse of the proton gradient.[15][16]

Step-by-Step Methodology (Using JC-1 Dye with Intact Cells and Fluorescence Microscopy/Plate Reader):

  • Cell Culture: Grow cells on glass-bottom dishes or microplates suitable for fluorescence imaging or reading.

  • Dye Loading: Incubate cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C. JC-1 is a ratiometric dye; in healthy, high-potential mitochondria, it forms "J-aggregates" that emit red fluorescence (~590 nm). In depolarized, low-potential mitochondria, it remains in a monomeric form, emitting green fluorescence (~529 nm).[17]

  • Washing: Gently wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye.

  • Baseline Reading: Acquire baseline fluorescence images or readings for both the red and green channels. Healthy cells will exhibit bright red puncta within a dimmer green cytoplasm.

  • Treatment: Add DNOC to the cells at the desired concentration. For a positive control, use a known uncoupler like FCCP.

  • Time-Course Measurement: Acquire fluorescence readings at regular intervals to monitor the change in membrane potential over time.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A significant decrease in this ratio indicates mitochondrial depolarization and thus, uncoupling.

Protocol 3: Direct Measurement of ATP Synthesis Inhibition

Expertise & Causality: While OCR and ΔΨm measurements provide strong evidence of uncoupling, directly quantifying ATP production provides the ultimate functional readout. This assay confirms that the dissipation of the proton gradient by DNOC functionally disconnects the ETC from the ATP synthase machinery.[15]

Step-by-Step Methodology (Luciferase-Based Assay with Isolated Mitochondria):

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissue using differential centrifugation. Purity and integrity should be confirmed (e.g., by measuring the Respiratory Control Ratio).

  • Reaction Setup: In a luminometer-compatible microplate, prepare a reaction buffer (e.g., containing KCl, HEPES, MgCl2, and a phosphate acceptor system).

  • Component Addition: To each well, add:

    • Isolated mitochondria (e.g., 20-50 µg protein).

    • Respiratory substrates (e.g., 5 mM pyruvate + 2.5 mM malate for Complex I, or 5 mM succinate for Complex II).

    • DNOC at various concentrations (or vehicle control).

    • ATP Assay Mix (containing luciferase and its substrate, D-luciferin).

  • Initiate Synthesis: Start the reaction by adding a known concentration of ADP (e.g., 100-200 µM).

  • Kinetic Measurement: Immediately measure luminescence over time using a plate luminometer. The rate of increase in luminescence is directly proportional to the rate of ATP synthesis.

  • Data Analysis: Calculate the rate of ATP synthesis (e.g., in nmol ATP/min/mg protein) from the slope of the luminescence curve, using an ATP standard curve for calibration. Compare the rates in DNOC-treated mitochondria to the control. A potent uncoupler will dramatically inhibit or completely abolish ADP-stimulated ATP synthesis.

Part 3: Advanced Consequences and Toxicological Profile

The profound bioenergetic disruption caused by DNOC triggers a cascade of downstream cellular events and systemic toxicities.

Mitochondrial Permeability Transition and Cell Death: Beyond its protonophore activity, DNOC can induce the opening of the mitochondrial permeability transition pore (mPTP) at higher concentrations, particularly in the presence of calcium.[9] The mPTP is a non-specific channel in the inner mitochondrial membrane. Its opening leads to a complete collapse of the ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[18] This can trigger a cascade of caspase activation, culminating in apoptosis-like programmed cell death.[18]

Toxicological Profile Summary: The clinical signs of DNOC toxicity are a direct manifestation of its mitochondrial uncoupling action. The uncontrolled oxidation of metabolic fuels without ATP production leads to a massive release of energy as heat and a futile attempt by the body to compensate for the perceived energy deficit.[3][7]

Systemic EffectClinical SignsMechanistic Link to Uncoupling
Metabolic Hyperthermia, profuse sweating, increased basal metabolic rate, weight loss.[5][7]Energy from substrate oxidation is dissipated as heat instead of being captured in ATP. The body increases metabolic rate to try and meet energy demands.
Cardiovascular Tachycardia (increased heart rate), palpitations.[7]Compensatory mechanism to increase oxygen delivery to tissues for the hyper-stimulated respiration and to dissipate heat.
Respiratory Tachypnea (increased breathing rate), dyspnea (shortness of breath).[7]Increased demand for oxygen to fuel the uncontrolled electron transport chain activity.
Neurological Lethargy, headache, confusion, convulsions, coma.[3][7]Severe depletion of ATP in the brain, which has a very high energy demand, leads to neuronal dysfunction.
Dermal Yellow staining of skin and sclera.[7]DNOC is a yellow compound that can stain tissues upon systemic exposure.

Conclusion: A Potent Tool Requiring Profound Respect

This compound is a quintessential mitochondrial uncoupler. Its potent protonophore activity provides researchers with a powerful tool to probe the limits of the electron transport chain, study the regulation of cellular metabolism, and investigate the consequences of bioenergetic failure. The methodological framework presented here—combining respirometry, membrane potential analysis, and direct ATP measurement—offers a robust system for characterizing its effects with scientific integrity.

However, its history as a highly toxic agent must serve as a constant reminder of its narrow therapeutic index.[3] The very mechanism that makes it a powerful research tool—the profound and uncontrolled disruption of life's most fundamental energy-producing pathway—also makes it exceptionally dangerous. Its use should be confined to controlled, in vitro research settings by professionals who fully understand its mechanism and associated hazards.

References

  • Vicente, J.A.F., Santos, M.S., Vercesi, A.E., & Madeira, V.M.C. (1998). Comparative effects of the herbicide dinitro-o-cresol on mitochondrial bioenergetics. Journal of Biochemical and Molecular Toxicology, 12(4), 211-219.

  • Castilho, R.F., Vicente, J.A., Kowaltowski, A.J., & Vercesi, A.E. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. International Journal of Biochemistry & Cell Biology, 29(7), 1005-11.

  • López-Alarcón, C., Olea-Azar, C., H-Oh, S., & Aspee, A. (2007). Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. Journal of Plant Physiology, 164(6), 675-84.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services, Public Health Service.

  • Santos, M.S., Vicente, J.A.F., & Madeira, V.M.C. (2007). Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. Journal of Plant Physiology, 164(6), 675-684.

  • Divakaruni, A.S., & Brand, M.D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.

  • Childress, E.S., et al. (2022). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry.

  • Brand, M.D., & Nicholls, D.G. (2011). Assessing mitochondrial dysfunction in cells. The Biochemical journal, 435(2), 297-312.

  • Hill, B.G., et al. (2012). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. American Journal of Physiology-Cell Physiology, 303(9), C903-C917.

  • King, J. E., & Harvey, D. G. (1953). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. The Biochemical journal, 53(2), 185–195.

  • Parker, V. H. (1958). Effect of 3: 5-dinitro-o-cresol on the phosphopyridine nucleotide content of rat-liver mitochondria.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for Dinitrocresols.

  • Nicholls, D. G., & Ferguson, S. J. (2013). Bioenergetics4. Academic press.
  • Abcam. (n.d.). Mitochondrial assays.

  • van der Westhuyzen, D. R., & Brand, M. D. (1983). The effect of dinitrophenol on the permeability of the mitochondrial membrane. Biochemical Journal, 210(3), 713-720.

  • Wikipedia contributors. (2023, December 1). Dinitro-ortho-cresol. In Wikipedia, The Free Encyclopedia.

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol).

  • U.S. Environmental Protection Agency (EPA). (1991). 4,6-dinitro-o-cresol.

  • van der Meer, M. J., & van den Broek, P. J. (1984). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. Zeitschrift für Naturforschung C, 39(4), 345-349.

  • Thermo Fisher Scientific. (n.d.). Assays for Mitochondria Function.

  • BenchChem. (2025). A Comparative Guide to the Uncoupling Activity of SF-C5-Tpp in Diverse Models.

  • Centers for Disease Control and Prevention (CDC). (2018). ToxFAQs™ for Dinitrocresols.

  • JoVE. (2022). Mitochondrial Oxygen Consumption Measurement in Permeabilized Fibers.

  • JoVE. (2022). Assessing Mitochondrial Function In Permeabilized & Intact Cells.

  • Demine, S., Renard, P., & Arnould, T. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 795.

  • Kenwood, B. M., et al. (2014). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 457(1), 43-52.

  • LibreTexts Biology. (2022). 5.5: Uncoupling Electron Transport from ATP Synthesis.

  • ResearchGate. (2017). How to assess mitochondrial function? How to measure oxygen consumption ratio?

  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrocresols - References.

  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrocresols - Health Effects.

  • U.S. National Library of Medicine. (n.d.). Toxicological Profile for Dinitrocresols - Potential for Human Exposure.

  • Wu, S. N., et al. (2000). ATP consumption by uncoupled mitochondria activates sarcolemmal KATP channels in cardiac myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 279(4), H1727-H1735.

  • Wu, X., et al. (2007). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Neuroscience, 146(2), 676-684.

  • Mattson, M. P. (2010). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Ageing research reviews, 9(3), 307-311.

  • Buckler, K. J., & Vaughan-Jones, R. D. (1994). Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells. The Journal of physiology, 476(3), 479-493.

  • U.S. Environmental Protection Agency (EPA). (n.d.). 4-6-dinitro-o-cresol.pdf.

  • U.S. National Library of Medicine. (n.d.). Biochemical diagnosis of mitochondrial disorders.

  • U.S. National Library of Medicine. (n.d.). Measuring Mitochondrial Oxygen Consumption Using a Clark Electrode.

  • U.S. National Library of Medicine. (n.d.). Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells.

Sources

An In-depth Technical Guide to the Physical and Chemical Hazards of 3,5-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dinitro-o-cresol (DNOC), also known as 4,6-Dinitro-o-cresol, is a synthetic organic compound with the chemical formula CH₃C₆H₂(NO₂)₂OH.[1] Historically, it has been utilized as a potent herbicide, insecticide, and even, regrettably, as a weight-loss agent.[1][2] Its use, however, has been largely discontinued in many countries due to its extreme toxicity to humans and its adverse environmental impact.[3][4] This guide provides a comprehensive overview of the physical and chemical hazards associated with DNOC, intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, either as a legacy contaminant or as a reference standard. Understanding these hazards is paramount for ensuring laboratory safety and mitigating risk.

Part 1: Physical Hazards

DNOC is a yellow crystalline solid that is sparingly soluble in water.[1][3] While it is classified as noncombustible, it poses a significant dust explosion hazard when in a finely dispersed powder or granular form mixed with air.[1][5] The risk of fire and explosion is heightened upon contact with strong oxidizing agents.[5][6]

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆N₂O₅[1]
Molecular Weight 198.13 g/mol [1]
Appearance Yellow crystalline solid[1][3]
Melting Point 86.5 °C (187.7 °F; 359.6 K)[1]
Boiling Point 312 °C (594 °F; 585 K)[1]
Solubility in Water 0.01% (20°C)[1]
Vapor Pressure 0.00005 mmHg (20°C)[1]
Auto-ignition Temperature 340°C[5]

Part 2: Chemical Hazards and Reactivity

DNOC is a stable compound under normal temperatures and pressures.[7] However, it can decompose upon heating, especially under confinement, which may lead to an explosion.[4] Burning DNOC produces toxic fumes, including nitrogen oxides.[5][6] It reacts violently with strong oxidizing agents.[5][6] As a phenol, it can react as a weak organic acid and is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides.[8]

Decomposition Pathway

While the precise decomposition pathway can vary with conditions, thermal decomposition of DNOC is expected to proceed through the cleavage of the nitro groups and the breakdown of the aromatic ring, releasing toxic gases.

DNOC This compound (C₇H₆N₂O₅) Heat Heat DNOC->Heat Exposure to Decomposition Decomposition Products Heat->Decomposition Leads to NOx Nitrogen Oxides (NO, NO₂) Decomposition->NOx CO Carbon Monoxide (CO) Decomposition->CO CO2 Carbon Dioxide (CO₂) Decomposition->CO2 Other Other Toxic Fumes Decomposition->Other

Caption: Thermal decomposition of this compound.

Part 3: Toxicological Hazards

DNOC is extremely toxic to humans and animals.[3] Exposure can occur through inhalation, skin absorption, and ingestion.[5][6] It is classified as fatal if swallowed or in contact with skin and causes severe skin burns and eye damage.[9]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][3] This process disrupts the production of adenosine triphosphate (ATP), the main energy currency of the cell. Instead of being used to generate ATP, the energy from cellular respiration is dissipated as heat.[2] This leads to a rapid increase in the basal metabolic rate, resulting in hyperthermia, profuse sweating, and an increased heart and respiratory rate.[2][3][10]

cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H⁺) ETC->H_gradient Pumps H⁺ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Heat Heat Dissipation H_gradient->Heat Energy Released as Heat ATP ATP Production ATP_synthase->ATP Cell_damage Cellular Damage & Death ATP->Cell_damage Lack of Energy Leads to DNOC This compound (DNOC) DNOC->H_gradient Disrupts DNOC->ATP Inhibits Heat->Cell_damage Hyperthermia Contributes to

Caption: Mechanism of DNOC toxicity via uncoupling of oxidative phosphorylation.

Acute and Chronic Health Effects

Acute Exposure: Symptoms of acute poisoning include profuse sweating, increased pulse and respiratory rates, thirst, fatigue, headache, and nausea.[3] In severe cases, it can lead to collapse, coma, and death.[3] Dermal contact may cause local necrosis.[3]

Chronic Exposure: Long-term exposure to DNOC can lead to similar symptoms as acute exposure.[3] Additionally, chronic exposure, particularly through ingestion, has been associated with the development of bilateral cataracts and blindness.[3][7] Effects on the respiratory, cardiovascular, gastrointestinal, and central nervous systems have also been reported in chronically exposed workers.[3]

There is currently no information available on the carcinogenic, reproductive, or developmental effects of DNOC in humans.[3]

Part 4: Safe Handling and Experimental Protocols

Given the severe hazards of DNOC, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)
  • Respiratory Protection: A NIOSH-approved respirator is essential when handling DNOC powder to prevent inhalation.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.[7]

Engineering Controls
  • Work with DNOC should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]

  • Use of enclosed systems for handling and transferring DNOC is recommended to minimize dust generation and exposure.[11]

Experimental Workflow for Safe Handling of DNOC

Caption: A stepwise workflow for the safe handling of DNOC in a laboratory setting.

Decontamination and Waste Disposal

All surfaces and equipment contaminated with DNOC should be decontaminated. Waste containing DNOC must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly hazardous compound that requires meticulous handling and adherence to strict safety protocols. Its primary danger lies in its extreme toxicity, which is a result of its ability to uncouple oxidative phosphorylation. Researchers and professionals working with DNOC must be fully aware of its physical and chemical hazards to prevent accidental exposure and ensure a safe working environment.

References

  • U.S. Environmental Protection Agency. (n.d.). 4,6-Dinitro-o-cresol. EPA.
  • Wikipedia. (2023, December 2). Dinitro-ortho-cresol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Government of Canada. (2022, November 16). Properties of DNOC. Retrieved from [Link]

  • Parker, V. H., Barnes, J. M., & Denz, F. A. (1951). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. British Journal of Industrial Medicine, 8(4), 226–234. Retrieved from [Link]

  • Rotterdam Convention. (2005, February 1). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

  • Government of Canada. (2006). Dinitro-o-cresol final screening assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - DINITRO-o-CRESOL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Dinitrocresols. GovInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrocresols - Health Effects. Retrieved from [Link]

  • AERU. (n.d.). DNOC (Ref: ENT 154). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • PubChem. (n.d.). o-Cresol, 3,5-dinitro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). DINITRO-ORTHO-CRESOL. CDC Stacks. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0462 - DINITRO-o-CRESOL. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). DINITRO-o-CRESOL (ICSC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrocresols - Potential for Human Exposure. Retrieved from [Link]

  • National Genomics Data Center. (n.d.). Biodegradation of the pesticide 4,6-dinitro-ortho-cresol by microorganisms in batch cultures and in fixed-bed column reactors. Retrieved from [Link]

  • T3DB. (n.d.). Material Safety Data Sheet 4,6-Dinitro-o-cresol, 98%, contains about 10% water. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Protocols for the Detection of 4,6-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4,6-Dinitro-o-cresol (DNOC). As a compound of significant environmental and toxicological concern, its accurate measurement in complex matrices is paramount. This guide moves beyond simple procedural lists to explain the underlying principles and rationale for method selection, targeting researchers, environmental scientists, and drug development professionals. We detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry, supplemented with insights into advanced techniques like LC-MS/MS and electrochemical sensing.

Introduction and Strategic Considerations

4,6-Dinitro-o-cresol (DNOC) is a nitroaromatic compound historically used as a pesticide, herbicide, and insecticide. Despite being banned in many countries, including by the US-EPA in 1987, its persistence in soil and water continues to pose environmental risks. The compound's toxicity necessitates sensitive and reliable analytical methods for monitoring its presence in environmental samples and for toxicological studies.

The primary analytical challenge lies in extracting and detecting DNOC at trace levels from complex matrices like soil, water, and biological tissues. The choice of method depends on a strategic balance between required sensitivity, sample throughput, matrix complexity, and available instrumentation. This guide provides the technical foundation to make informed decisions.

  • A Note on Isomers: While this guide focuses on the most common and regulated isomer, 4,6-dinitro-o-cresol (CAS 534-52-1) , it is important to recognize that other dinitrocresol isomers exist, such as 3,5-dinitro-p-cresol. The chromatographic methods described herein generally offer sufficient resolution to separate these isomers, a critical factor for unambiguous identification.

Foundational Step: Sample Preparation and Extraction

Effective sample preparation is the most critical stage, directly influencing the accuracy and reliability of final measurements. The goal is to isolate DNOC from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is the preferred method for aqueous matrices due to its efficiency, reduced solvent consumption, and potential for automation.

  • Causality and Mechanism: The principle relies on partitioning. DNOC, being an acidic phenol, is typically extracted from an acidified sample (pH ~2.5-3) onto a solid sorbent. Acidification ensures DNOC is in its neutral, less polar form, enhancing its affinity for nonpolar or moderately polar sorbents like C18 or polymeric cartridges. Interfering polar compounds are washed away, and the purified DNOC is then eluted with a small volume of an organic solvent.

  • Protocol: SPE for Water Samples

    • Cartridge Conditioning: Sequentially wash a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water adjusted to pH 3 with HCl. Do not allow the cartridge to dry.

    • Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 3. Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of pH 3 deionized water to remove residual polar interferences.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the trapped DNOC with 5 mL of acetonitrile or methanol into a collection vial.

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Liquid-Solid and Liquid-Liquid Extraction for Soil and Solid Samples

For solid matrices, the initial step involves extracting DNOC into a liquid phase.

  • Protocol: Extraction from Soil

    • Sample Preparation: Homogenize a 10 g soil sample with anhydrous sodium sulfate to remove moisture.

    • Solvent Extraction: Place the sample in a flask and add 30 mL of a suitable solvent mixture (e.g., acetone/methylene chloride).

    • Extraction: Sonicate the mixture for 15-20 minutes or use a shaker for 1 hour.

    • Separation: Decant the solvent. Repeat the extraction two more times, combining the solvent extracts.

    • Cleanup: The combined extract can be concentrated and subjected to further cleanup using SPE as described for aqueous samples.

Chromatographic Methods of Analysis

Chromatography remains the gold standard for DNOC quantification, offering excellent separation and sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible method for DNOC analysis. It is particularly well-suited for routine monitoring.

  • Expertise & Rationale: A reversed-phase C18 column is the standard choice because it effectively retains the moderately polar DNOC from a polar mobile phase. The mobile phase is typically a mixture of methanol or acetonitrile and water, with a small amount of acid (e.g., acetic or phosphoric acid) added. The acid suppresses the ionization of DNOC's phenolic group, ensuring a consistent, sharp peak shape and stable retention time. Detection is performed via UV absorbance, leveraging the strong chromophore of the nitroaromatic structure, with a maximum absorbance often observed around 264 nm.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Methanol and 0.1% Acetic Acid in Water (e.g., 70:30 v/v). All solvents must be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set to 264 nm.

  • Calibration: Prepare a series of DNOC standards in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 mg/L). Generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared sample extracts and quantify using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep Aqueous Sample (pH 3) SPE Solid-Phase Extraction (C18) Prep->SPE Elute Elute with Methanol SPE->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate HPLC HPLC System (C18 Column) Concentrate->HPLC Detector UV Detector (264 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Quant Quantification Data->Quant

Caption: HPLC-UV workflow for DNOC analysis.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides higher specificity and is the definitive method for confirmation. Direct analysis of underivatized DNOC is possible, but its polarity and potential for thermal degradation can be problematic. Derivatization is sometimes employed to improve chromatographic behavior.

  • Expertise & Rationale: The principle of GC involves separating compounds in the gas phase based on their volatility and interaction with a stationary phase. For analysis, DNOC is extracted into an organic solvent. Coupling GC with a mass spectrometer allows for identification based on both retention time and the unique mass fragmentation pattern of the molecule, providing a high degree of confidence. EPA Method 8270 is a common reference for the analysis of semivolatile organic compounds, including DNOC, by GC/MS.

  • Instrumentation: A GC system with a capillary column, coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless injection at 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan mode (e.g., m/z 40-450) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of DNOC.

  • Calibration: Prepare standards in a suitable solvent (e.g., hexane or methylene chloride) and analyze under the same conditions to create a calibration curve.

  • Analysis: Inject prepared sample extracts for identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Prep Soil/Solid Sample SolventExt Solvent Extraction (e.g., Acetone/CH2Cl2) Prep->SolventExt Cleanup SPE Cleanup (Optional) SolventExt->Cleanup SolventEx Solvent Exchange Cleanup->SolventEx GC GC System (DB-5ms Column) SolventEx->GC MS Mass Spectrometer (EI) GC->MS Data Data Acquisition (TIC/SIM) MS->Data Confirm Confirmation & Quant. Data->Confirm

Caption: GC-MS workflow for DNOC analysis.

Alternative and Screening Methods

While chromatography is standard, other techniques offer advantages in cost, speed, or portability.

Spectrophotometry

For routine screening where high-end instrumentation is unavailable, spectrophotometry offers a cost-effective alternative.

  • Expertise & Rationale: Direct UV spectrophotometry lacks selectivity. A more reliable approach involves the chemical reduction of the nitro groups on DNOC (e.g., using Zn/HCl) to amino groups. These resulting aromatic amines can then be reacted with a chromogenic reagent (e.g., periodate or copper(II)-neocuproine) to produce a colored complex whose absorbance can be measured in the visible spectrum, significantly improving selectivity over direct UV measurement.

  • Sample Preparation: Extract DNOC from the sample and prepare a concentrated solution in a suitable solvent as previously described.

  • Reduction: Transfer an aliquot of the extract to a reaction vessel. Add a reducing agent (e.g., Zn powder and HCl) and react for a specified time (e.g., with microwave assistance for rapid reduction).

  • Color Development: After reduction, add the chromogenic reagent (e.g., copper(II)-neocuproine solution) and allow color to develop.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for the colored complex using a UV-Vis spectrophotometer.

  • Quantification: Use a calibration curve prepared from DNOC standards that have undergone the same reduction and color development process.

Spectro_Workflow Sample Sample Extract Reduction Chemical Reduction (e.g., Zn/HCl) Sample->Reduction Color Add Chromogenic Reagent Reduction->Color Measure Spectrophotometer (Measure Absorbance) Color->Measure Quant Quantify Measure->Quant

Caption: Spectrophotometric workflow for DNOC.

Method Performance and Data Summary

The selection of an analytical method is often dictated by the required detection limits and the nature of the sample. The following table summarizes typical performance characteristics.

ParameterHPLC-UVGC-MSSpectrophotometryLC-MS/MS
Principle Liquid ChromatographyGas ChromatographyUV-Vis AbsorbanceLC with Tandem MS
Typical LOD 0.1 - 1 mg/L1 - 10 µg/L0.2 - 2 mg/L< 1 ng/L
Specificity Moderate to HighVery HighLow to ModerateExtremely High
Primary Use Routine QuantificationConfirmationScreeningUltra-Trace Analysis
Throughput HighModerateHighModerate
Cost ModerateHighLowVery High

LOD (Limit of Detection) values are approximate and highly dependent on the specific instrument, sample matrix, and preparation method.

Advanced Frontiers: LC-MS/MS and Electrochemical Sensors

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art for ultra-trace analysis. It couples the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. Operating in negative electrospray ionization (ESI) mode, it can achieve detection limits in the low ng/L range, making it ideal for monitoring drinking water and for advanced environmental fate studies.

  • Electrochemical Sensors: An emerging area focuses on the development of sensors for rapid, on-site detection of nitroaromatic compounds. These sensors typically work by measuring the current generated from the electrochemical reduction of the nitro groups of DNOC at the surface of a chemically modified electrode. Techniques like differential pulse voltammetry (DPV) can provide quantitative results with good sensitivity. While still primarily in the research phase for DNOC, they hold promise for future field-deployable monitoring tools.

Conclusion

The analysis of 4,6-Dinitro-o-cresol can be effectively achieved through several well-established analytical techniques. For routine, quantitative analysis of environmental samples, HPLC-UV offers a robust and reliable solution following a solid-phase extraction cleanup. For unambiguous confirmation and higher sensitivity, GC-MS is the method of choice. Simpler spectrophotometric methods can serve as valuable screening tools, while advanced techniques like LC-MS/MS are required for ultra-trace level quantification. The protocols and principles detailed in this guide provide the necessary framework for scientists to select and implement the most appropriate method to meet their specific analytical objectives.

References

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta.
  • Henriksen, T., & Kissa, E. (1975). Determination of the active-ingredient content of technical and formulated DNOC and dinoseb and technical dinobuton by spectrophotometry. A

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of 3,5-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed methodology for the sensitive and selective determination of 3,5-Dinitro-o-cresol (DNOC) using gas chromatography-mass spectrometry (GC-MS). DNOC, a historically significant pesticide, persists in various environmental matrices, necessitating robust analytical methods for monitoring and risk assessment. This document outlines optimized protocols for sample extraction from diverse matrices, chemical derivatization to enhance analyte volatility, and instrumental analysis. The protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity. The causality behind critical experimental choices is explained, providing researchers, scientists, and drug development professionals with the foundational knowledge to adapt and troubleshoot the methodology.

Introduction: The Analytical Challenge of this compound

This compound (DNOC) is a nitroaromatic compound historically used as a potent herbicide, insecticide, and fungicide.[1] Despite its use being cancelled by agencies like the U.S. Environmental Protection Agency (EPA) in the late 20th century, its persistence and slow degradation in the environment continue to be a concern.[2][3] From a toxicological perspective, DNOC is extremely toxic to humans as it acts as a mitochondrial uncoupler, interfering with cellular energy (ATP) production.[1][4] This necessitates sensitive and reliable analytical methods for its detection in environmental samples (soil, water) and biological matrices.

Gas chromatography (GC) is a powerful separation technique, but the direct analysis of phenolic compounds like DNOC is challenging due to their low volatility and potential for peak tailing.[5] To overcome this, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile silyl ether, making the compound amenable to GC analysis.[6][7] This guide details a complete workflow, from sample preparation to GC-MS analysis, providing a robust framework for the quantification of DNOC.

Experimental Workflow Overview

The analytical procedure for DNOC involves a multi-step process designed to isolate the analyte from the sample matrix, prepare it for GC analysis, and perform sensitive detection and quantification.

DNOC_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Soil, Water, or Biological Matrix Extraction Matrix-Specific Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Isolate Analyte Cleanup Dispersive SPE (dSPE) Cleanup Extraction->Cleanup Remove Interferences Derivatize Silylation with BSTFA + 1% TMCS Cleanup->Derivatize Prepare for GC GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data Acquire & Analyze Data

Caption: General workflow for the GC-MS analysis of DNOC.

Sample Preparation: Isolating DNOC from Complex Matrices

The choice of extraction method is critically dependent on the sample matrix. The goal is to efficiently transfer DNOC from the sample into an organic solvent while minimizing co-extraction of interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is adapted from general principles for extracting semi-volatile organic compounds from aqueous matrices, as outlined in EPA Method 8270.[8][9]

Rationale: LLE is a classic technique that partitions solutes based on their relative solubility in two immiscible liquids. Dichloromethane is an effective solvent for a wide range of organic compounds, including nitroaromatics.

Step-by-Step Protocol:

  • Sample pH Adjustment: For a 1-liter water sample, adjust the pH to < 2 by adding 6N HCl. This ensures that the phenolic hydroxyl group of DNOC is protonated, making it less water-soluble and more amenable to extraction into an organic solvent.[8]

  • Solvent Addition: Transfer the acidified sample to a 2-liter separatory funnel. Add 60 mL of dichloromethane.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently by inverting it and opening the stopcock to release pressure buildup.[10][11] Failure to vent can lead to a dangerous pressure increase.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser dichloromethane layer will be at the bottom.[11]

  • Collect Organic Layer: Drain the bottom organic layer into a collection flask.

  • Repeat Extraction: Perform two additional extractions on the aqueous layer using fresh 60 mL portions of dichloromethane, combining all three organic extracts. This ensures a high recovery of the analyte.[12]

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. This removes residual water which can interfere with derivatization and GC analysis.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen. This step is crucial for achieving the required detection limits.

Protocol 2: QuEChERS for Soil and Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and highly effective approach for pesticide residue analysis in complex matrices like soil, fruits, and vegetables.[13][14]

Rationale: QuEChERS combines a salting-out liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. Acetonitrile is used as the extraction solvent because it is effective for a broad range of pesticides and creates a distinct phase separation from water upon the addition of salts.[15] The dSPE step uses specific sorbents to remove matrix components like pigments and fats.

Step-by-Step Protocol:

A. Extraction:

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add an appropriate amount of water to achieve hydration.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salting-Out: Add a pre-packaged salt mixture, typically containing magnesium sulfate (MgSO₄) to induce phase separation and sodium acetate (NaOAc) or citrate buffers to control pH and protect base-sensitive pesticides.[15]

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rpm for 5 minutes. The supernatant will be the acetonitrile extract containing DNOC.

B. Dispersive SPE (dSPE) Cleanup:

  • Transfer Extract: Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL dSPE tube.

  • Add Sorbents: The dSPE tube contains a mixture of sorbents. For pigmented samples, this typically includes:

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

    • Graphitized Carbon Black (GCB): Effectively removes pigments like chlorophyll.

    • Magnesium Sulfate (MgSO₄): Removes any remaining water.

  • Vortex and Centrifuge: Cap the dSPE tube, vortex for 30 seconds, and centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract, ready for derivatization.

Derivatization: Enhancing Volatility for GC Analysis

Derivatization is a critical step for the successful GC analysis of DNOC. Silylation converts the active hydrogen of the hydroxyl group to a non-polar trimethylsilyl (TMS) ether, which is more volatile and exhibits better chromatographic behavior.[6]

Rationale: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The addition of a catalyst like trimethylchlorosilane (TMCS), often in a 99:1 mixture, enhances the reactivity, especially for hindered hydroxyl groups.[6][16] Pyridine is often used as a solvent and basic catalyst to drive the reaction to completion.

Caption: Silylation reaction converting DNOC to its volatile TMS derivative.

Step-by-Step Protocol:

  • Solvent Evaporation: Take the 1 mL cleaned extract from the sample preparation step and evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all extraction solvent as it can interfere with the derivatization reaction.

  • Reagent Addition: To the dry residue, add:

    • 25 µL of BSTFA + 1% TMCS .

    • 25 µL of anhydrous pyridine .

  • Reaction: Tightly cap the vial. Heat at 65°C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The sample is now ready for injection.

GC-MS Instrumental Analysis

The instrumental analysis separates the derivatized DNOC from any remaining matrix components and provides mass spectral data for confirmation and quantification.

Rationale for Column Selection: A DB-5ms column is an excellent choice for pesticide analysis. It is a low-polarity (5%-phenyl)-methylpolysiloxane phase that is robust, thermally stable, and provides low bleed, which is ideal for mass spectrometry.[5][17] Its inertness minimizes peak tailing for active compounds, ensuring good peak shape and sensitivity.[18]

Instrument Parameters

The following table provides a validated starting point for GC-MS parameters. These may require optimization based on the specific instrument and column dimensions.

Parameter Setting Rationale
GC System Gas Chromatograph with Mass Spectrometric DetectorStandard for pesticide residue analysis.
Injector Splitless Mode, 250 °CMaximizes transfer of analyte onto the column for trace analysis.[17]
Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmProvides excellent inertness, low bleed, and good resolution for pesticides.[18]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas, provides good chromatographic efficiency.
Oven Program 98 °C (1 min hold), ramp 25 °C/min to 160 °C, then 4 °C/min to 210 °COptimized to separate DNOC from potential interferences. (Adapted from[17])
MS System Quadrupole or Ion TrapCommon mass analyzers for this application.
Ion Source Electron Impact (EI), 70 eV, 230 °CStandard ionization energy for creating reproducible mass spectra.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the mass spectrometer.
Acquisition Mode Full Scan (m/z 50-450) & Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification.
Mass Spectrometry: Identification and Quantification

Under Electron Impact (EI) ionization, DNOC (as its TMS derivative) will fragment in a predictable pattern. The underivatized molecular weight of this compound is 198.13 g/mol . The mass spectrum is characterized by a molecular ion and several key fragment ions.

Fragmentation Rationale: The fragmentation of nitroaromatic compounds under EI often involves the loss of nitro groups (NO₂) and nitric oxide (NO).[19][20] For DNOC, the molecular ion (M⁺) is observed at m/z 198. The key fragments used for identification in SIM mode are typically the molecular ion and other prominent, stable ions.

Acquisition Mode Ions to Monitor (m/z) Purpose
Selected Ion Monitoring (SIM) 198 (Quantifier), 121, 105 (Qualifiers)m/z 198: Molecular Ion [M]⁺.[17] m/z 121, 105: Characteristic fragment ions used for confirmation.

Data Analysis and Method Validation

For the method to be trustworthy, it must be validated to demonstrate its performance.

Calibration

A multi-point calibration curve should be prepared using matrix-matched standards to compensate for any matrix effects (enhancement or suppression of the signal). A linear range should be established with a coefficient of determination (R²) of >0.99.[21][22]

Validation Parameters

The following parameters should be assessed according to established guidelines.

Parameter Acceptance Criteria Description
Linearity R² > 0.99Demonstrates a direct proportional relationship between concentration and response.[9][22]
Limit of Detection (LOD) S/N ≥ 3The lowest concentration of analyte that can be reliably distinguished from the background noise.[21]
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[21][23]
Accuracy (Recovery) 70-120%The percentage of the true amount of analyte that is detected by the method. Assessed by spiking blank matrix with known concentrations.[21][22]
Precision (RSD) < 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD).[21][22]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By detailing matrix-specific sample preparation techniques, an optimized derivatization procedure, and validated instrumental parameters, this guide serves as a robust resource for laboratories involved in environmental monitoring and toxicological analysis. The emphasis on the rationale behind experimental choices empowers analysts to not only implement this method but also to adapt and troubleshoot it for their specific needs, ensuring the generation of high-quality, reliable data.

References

  • The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. PubMed Central. Available at: [Link]

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Royal Society of Chemistry. Available at: [Link]

  • Number of analyzed samples between 2014 and 2022, number of positive cases for each year, and quantified mean DNOC concentrations. ResearchGate. Available at: [Link]

  • Phenol, 2-methyl-3,5-dinitro-. NIST WebBook. Available at: [Link]

  • Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Basic Principle and Application of the QuEChERS Method. Hawach Scientific. Available at: [Link]

  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note. Agilent Technologies. Available at: [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). U.S. EPA. Available at: [Link]

  • LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Publications. Available at: [Link]

  • LOD, LOQ, linearity, accuracy and precision at two concentration levels... ResearchGate. Available at: [Link]

  • (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate. Available at: [Link]

  • EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation. Available at: [Link]

  • Dinitro-ortho-cresol. Wikipedia. Available at: [Link]

  • Delivering Robust Performance in GC/MS Applications with Agilent J&W DB-5Q Columns. Element Lab Solutions. Available at: [Link]

  • Derivatization reagents for GC. Adis International. Available at: [Link]

  • Preparation of TMS Derivatives for GC/MS. Caltech GPS. Available at: [Link]

  • Analysis of Semi-volatile Organics According to EPA Method 82701. Ingenieria Analitica Sl. Available at: [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central. Available at: [Link]

  • EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. EPA. Available at: [Link]

  • Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Weizmann Research Portal. Available at: [Link]

  • Liquid-liquid Extraction : 4 Steps. Instructables. Available at: [Link]

  • SAMPLE PREPARATION. Phenomenex. Available at: [Link]

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. PubMed. Available at: [Link]

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Europe PMC. Available at: [Link]

  • The electron impact mass spectra of di- and trinitrofluoranthenes. PubMed. Available at: [Link]

  • Method 3535A: Solid-Phase Extraction (SPE). U.S. EPA. Available at: [Link]

  • Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Steps to complete a liquid/liquid extraction. YouTube. Available at: [Link]

  • 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available at: [Link]

  • NIOSH Manual of Analytical Methods (2014-151). CDC. Available at: [Link]

  • The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. PubMed. Available at: [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. CDC. Available at: [Link]

  • NIOSH Manual of Analytical Methods (NMAM) 5th Edition. CDC. Available at: [Link]

  • 2,4-Dinitrophenol. Wikipedia. Available at: [Link]

  • Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed. Available at: [Link]

  • Development and Evaluation of Methods | NIOSH Manual of Analytical Methods (NMAM), 5th Edition. CDC. Available at: [Link]

Sources

Application Note: Robust Sample Preparation for the Analysis of 3,5-Dinitro-o-cresol in Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the sample preparation of 3,5-Dinitro-o-cresol (DNOC), a toxic and environmentally persistent herbicide, from complex soil matrices. The protocols detailed herein are designed for researchers, environmental scientists, and analytical chemists, offering a robust workflow from sample collection to final extract preparation for chromatographic analysis. We will explore the rationale behind various extraction and cleanup techniques, including ultrasonic-assisted solvent extraction and solid-phase extraction, to ensure high recovery and analytical sensitivity. This guide emphasizes safety, scientific integrity, and provides detailed, field-proven protocols.

Introduction: The Challenge of DNOC Analysis in Soil

This compound (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide.[1] Its use has been largely discontinued in many countries due to its high toxicity and persistence in the environment.[2] DNOC is a cumulative poison in humans, and exposure can lead to severe health effects.[3] Consequently, monitoring its presence in soil is crucial for environmental risk assessment and remediation efforts.

The analysis of DNOC in soil presents several challenges. DNOC can bind strongly to soil components, particularly organic matter and clay particles, making its extraction difficult.[4] The complexity of the soil matrix can also introduce interfering compounds that complicate analysis. Therefore, a robust sample preparation protocol is essential to ensure accurate and reliable quantification of DNOC.

This application note will detail a validated workflow for the preparation of soil samples for DNOC analysis, focusing on achieving high extraction efficiency and a clean final extract suitable for instrumental analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Precautions

This compound is highly toxic if inhaled, ingested, or absorbed through the skin.[5][6] It is also corrosive and can cause severe skin burns and eye damage.[5] All handling of DNOC standards and contaminated soil samples must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Consult the Safety Data Sheet (SDS) for DNOC before beginning any work.[3][7]

Sample Preparation Workflow

The overall workflow for the preparation of soil samples for DNOC analysis can be broken down into four key stages: sample collection and homogenization, extraction, extract cleanup, and final concentration.

DNOC_Sample_Prep_Workflow cluster_collection Sample Collection & Homogenization cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Final Preparation SampleCollection Soil Sample Collection Homogenization Sieving & Homogenization SampleCollection->Homogenization Extraction Ultrasonic-Assisted Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Concentration Solvent Evaporation & Reconstitution SPE->Concentration Analysis Instrumental Analysis (HPLC/GC-MS) Concentration->Analysis

Caption: Workflow for DNOC analysis in soil.

Detailed Protocols

Sample Collection and Homogenization

Proper sample collection is critical for representative analysis. It is recommended to follow established guidelines, such as those provided by the U.S. Environmental Protection Agency (EPA).

Protocol:

  • Using a stainless-steel trowel or soil probe, collect a composite soil sample from the area of interest.

  • Place the soil sample in a clean, airtight glass container.

  • Transport the sample to the laboratory on ice and store at 4°C until processing.

  • Prior to extraction, air-dry the soil sample in a well-ventilated area, away from direct sunlight.

  • Once dry, gently disaggregate the soil using a mortar and pestle.

  • Sieve the soil through a 2 mm mesh to remove stones and large debris.

  • Thoroughly mix the sieved soil to ensure homogeneity.

Extraction: Ultrasonic-Assisted Solvent Extraction (USE)

Ultrasonic-assisted solvent extraction is a widely used technique for the extraction of organic pollutants from solid matrices. It offers good extraction efficiency with reduced solvent consumption and extraction time compared to traditional methods like Soxhlet extraction.[9][10] The choice of solvent is critical for efficient extraction. A mixture of a polar and a non-polar solvent is often effective for extracting compounds like DNOC from soil. Acetone and hexane or dichloromethane are common choices.[11]

Protocol:

  • Weigh 10 g of the homogenized soil sample into a 50 mL glass centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant into a clean collection flask.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent.

  • Combine the supernatants from all three extractions.

ParameterValueRationale
Solvent Acetone:Dichloromethane (1:1, v/v)A combination of polar and non-polar solvents to effectively extract DNOC from the soil matrix.
Soil to Solvent Ratio 1:2 (g/mL) for each extractionEnsures sufficient solvent for effective extraction.
Sonication Time 30 minutesProvides adequate time for the solvent to penetrate the soil matrix and extract the analyte.
Number of Extractions 3Multiple extractions ensure a high recovery of the target analyte.
Extract Cleanup: Solid-Phase Extraction (SPE)

The crude extract from the soil will contain co-extracted matrix components that can interfere with the final analysis. Solid-phase extraction (SPE) is an effective cleanup technique to remove these interferences.[12][13] For a compound like DNOC, a polymeric reversed-phase sorbent is a suitable choice.

Protocol:

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Add 10 mL of deionized water to the concentrated extract and vortex to mix.

  • Condition a 6 mL, 500 mg polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Load the diluted extract onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elute the DNOC from the cartridge with 10 mL of methanol into a clean collection tube.

SPE StepSolvent/SolutionVolumePurpose
Conditioning Methanol5 mLTo wet the sorbent and activate the functional groups.
Deionized Water5 mLTo remove the organic solvent and prepare the sorbent for the aqueous sample.
Sample Loading Diluted Extract~11 mLTo retain DNOC on the sorbent.
Washing Deionized Water5 mLTo remove polar interferences.
Elution Methanol10 mLTo elute the retained DNOC.
Final Concentration and Derivatization (for GC Analysis)

The final eluate from the SPE cleanup is concentrated and may require derivatization if GC analysis is to be performed. Derivatization is often necessary for polar compounds like DNOC to improve their volatility and chromatographic behavior.[14][15] Silylation is a common derivatization technique for phenolic compounds.[15]

Protocol for Final Concentration:

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent for your analytical instrument (e.g., methanol for HPLC, or a non-polar solvent for GC after derivatization).

  • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.

Protocol for Derivatization (Example for GC-MS):

  • After evaporating the methanol eluate to dryness, add 100 µL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).

  • Add 100 µL of a non-polar solvent such as hexane.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

Conclusion

The successful analysis of this compound in soil is highly dependent on a meticulous and well-designed sample preparation strategy. The workflow presented in this application note, combining ultrasonic-assisted solvent extraction with solid-phase extraction cleanup, provides a reliable and efficient method for isolating DNOC from complex soil matrices. By carefully following these protocols and adhering to all safety precautions, researchers can obtain high-quality data for the accurate assessment of soil contamination.

References

  • Accelerated solvent extraction of phenols from soil. (n.d.). Analytical Communications. Retrieved from [Link]

  • Babić, S., Petrović, M., & Kaštelan-Macan, M. (1998). Ultrasonic solvent extraction of pesticides from soil.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,6-Dinitro-p-cresol. Retrieved from [Link]

  • Dąbrowski, L., Giergielewicz-Kępińska, B., & Nawrocki, J. (2003). Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run.
  • Gfrerer, M., & Lankmayr, E. (2005). Derivatization in gas chromatography. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): DINITRO-o-CRESOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68131, this compound. Retrieved from [Link]

  • Özcan, S., Tor, A., & Aydin, M. E. (2009). Application of miniaturised ultrasonic extraction to the analysis of organochlorine pesticides in soil. Analytica Chimica Acta, 640(1-2), 52–57.
  • Thomas, J. L., Donnelly, C. C., et al. (2018). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil.
  • U.S. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Dinitrocresols (DNOC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 5035: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. Retrieved from [Link]

  • Zengin, N., & Apak, R. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta, 70(4), 735-743.

Sources

Protocol for the Quantification of 3,5-Dinitro-o-cresol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 3,5-Dinitro-o-cresol (3,5-DNOC) in water samples. Due to the limited availability of validated methods for this specific isomer, this protocol has been meticulously adapted from established methodologies for the structurally similar and more commonly regulated 4,6-Dinitro-o-cresol (DNOC) and other phenolic compounds. The described method utilizes solid-phase extraction (SPE) for sample pre-concentration and purification, followed by high-performance liquid chromatography (HPLC) with UV detection. This document is intended for researchers, environmental scientists, and analytical chemists requiring a robust starting point for the determination of 3,5-DNOC in various aqueous matrices. It is imperative that users perform a comprehensive in-house method validation to ensure the accuracy and precision of this protocol for their specific sample matrix and analytical instrumentation.

Introduction to this compound

This compound (CAS RN: 497-56-3) is a dinitrophenol derivative.[1] While its isomer, 4,6-Dinitro-o-cresol (DNOC), has been widely used as a pesticide, herbicide, and insecticide, leading to its presence and monitoring in the environment, 3,5-DNOC is less common.[2][3] In fact, toxicological profiles note that the commercial production of this compound is not achieved through the simple nitration of o-cresol, which may contribute to its lower prevalence compared to the 4,6-isomer.[2] Historically, there has been confusion in literature, with some older UK-based texts referring to 4,6-DNOC as 3,5-DNOC.[4]

Despite its lower prevalence, the potential for environmental contamination by 3,5-DNOC exists, and its structural similarity to other toxic dinitrophenols warrants the availability of a reliable analytical method for its quantification in water sources. This protocol provides a detailed workflow to address this analytical need.

Principle of the Method

The analytical workflow for the quantification of 3,5-DNOC in water samples is a multi-step process designed to isolate the analyte from the sample matrix, separate it from potential interferences, and accurately measure its concentration.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection & Preservation (Acidification) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Solvent Evaporation SPE->Elution Analyte Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC Injection UV UV Detection HPLC->UV Quant Quantification (External Standard Calibration) UV->Quant Report Reporting Quant->Report

Figure 1: General analytical workflow for 3,5-DNOC quantification.

The core of this protocol involves:

  • Sample Preservation: Acidification of the water sample to a pH ≤ 2 to ensure the stability of the nitroaromatic compound.

  • Solid-Phase Extraction (SPE): A pre-concentration and clean-up step where the water sample is passed through a solid sorbent cartridge. 3,5-DNOC is retained on the sorbent while water-soluble impurities are washed away.

  • Elution: The retained 3,5-DNOC is eluted from the SPE cartridge using a small volume of an appropriate organic solvent.

  • Chromatographic Separation: The concentrated extract is injected into an HPLC system equipped with a reversed-phase column. The analyte is separated from other co-extracted compounds based on its differential partitioning between the mobile and stationary phases.

  • Detection and Quantification: As 3,5-DNOC elutes from the column, it is detected by a UV detector. The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Apparatus and Reagents

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase, 500 mg, 6 mL).

  • SPE vacuum manifold.

  • Nitrogen evaporator.

  • Analytical balance (0.1 mg sensitivity).

  • pH meter.

  • Glassware: volumetric flasks, pipettes, autosampler vials with inserts.

  • Filtration apparatus for mobile phase and sample preparation (0.45 µm filters).

Reagents
  • This compound analytical standard (≥98% purity).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade methanol (MeOH).

  • Reagent-grade water (ASTM Type I).

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Sulfuric acid (H₂SO₄), concentrated, analytical grade.

  • Sodium hydroxide (NaOH), analytical grade.

Experimental Protocol

Sample Collection and Preservation
  • Collection: Collect water samples in amber glass bottles to prevent photodegradation. Ensure bottles are thoroughly cleaned and rinsed with sample water before final collection.

  • Preservation: Immediately after collection, preserve the sample by adding concentrated sulfuric acid (H₂SO₄) to adjust the pH to ≤ 2. This is crucial for the stability of nitroaromatic compounds.

  • Storage: Store the preserved samples refrigerated at approximately 4°C and protected from light. The recommended holding time before extraction is 7 days.

Preparation of Standards
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of 3,5-DNOC standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock solution should be stored at 4°C and is typically stable for up to 6 months.

  • Working Stock Standard (100 µg/mL): Pipette 1 mL of the primary stock standard into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the working stock standard with the initial mobile phase composition (e.g., 80:20 water:acetonitrile). A suggested calibration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

spe_workflow Condition 1. Condition Cartridge (Methanol then Water) Load 2. Load Water Sample (pH ≤ 2) Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen or Vacuum) Wash->Dry Elute 5. Elute Analyte (Acetonitrile) Dry->Elute Concentrate 6. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute 7. Reconstitute (Mobile Phase) Concentrate->Reconstitute

Figure 2: Step-by-step solid-phase extraction workflow.
  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of acetonitrile.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate with 2 x 5 mL of reagent water (pH ≤ 2). Do not allow the sorbent bed to go dry after this step.

  • Sample Loading:

    • Measure 500 mL of the preserved water sample.

    • Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.

  • Drying:

    • Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the trapped 3,5-DNOC from the cartridge by passing 2 x 4 mL of acetonitrile through the sorbent. Allow the solvent to soak the sorbent for a few minutes before applying vacuum for each aliquot.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

HPLC Instrumental Analysis

The following HPLC conditions are provided as a starting point and should be optimized for the specific instrumentation and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 20% B for 5 min, ramp to 80% B over 10 min, hold for 5 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 270 nm (or wavelength of maximum absorbance for 3,5-DNOC)

Rationale for Parameter Selection:

  • C18 Column: Provides good retention and separation for moderately polar aromatic compounds like dinitrocresols.

  • Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention times.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC that provides good elution strength for the target analyte.

  • UV Detection: Dinitrophenols have strong UV absorbance, making this a sensitive and cost-effective detection method.

Data Analysis and Quality Control

Calibration and Quantification
  • Generate a linear calibration curve by plotting the peak area of the 3,5-DNOC standards against their known concentrations.

  • The calibration curve should have a coefficient of determination (r²) of ≥ 0.995.

  • Quantify 3,5-DNOC in the sample extracts by comparing their peak areas to the calibration curve.

  • The final concentration in the original water sample is calculated using the following formula:

    Concentration (µg/L) = (Cinst × Vfinal) / Vinitial

    Where:

    • Cinst = Concentration from the instrument (µg/mL)

    • Vfinal = Final volume of the reconstituted extract (mL)

    • Vinitial = Initial volume of the water sample extracted (L)

Quality Control (QC)

A robust QC protocol is essential for ensuring the reliability of the analytical data. The following QC samples should be included in each analytical batch:

QC SampleFrequencyAcceptance Criteria (Typical)Purpose
Method Blank 1 per batchBelow Method Detection Limit (MDL)Assesses contamination from reagents and sample preparation.
Laboratory Fortified Blank (LFB) / Laboratory Control Sample (LCS) 1 per batch70-130% recoveryAssesses the accuracy of the method.
Matrix Spike / Matrix Spike Duplicate (MS/MSD) 1 per 20 samples70-130% recovery; ≤20% RPDAssesses the effect of the sample matrix on accuracy and precision.
Continuing Calibration Verification (CCV) Every 10-15 samples±15% of true valueVerifies the stability of the instrument calibration.

RPD = Relative Percent Difference

Method Validation Parameters

As this protocol is adapted, the following parameters must be determined by the user's laboratory to validate the method for its intended use:

  • Method Detection Limit (MDL): The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. Determined by analyzing at least seven replicate LFB samples.

  • Practical Quantitation Limit (PQL): The lowest concentration of an analyte that can be reliably quantified within specified limits of precision and accuracy. Often determined as 3-5 times the MDL.

  • Precision and Accuracy: Assessed through the analysis of LFB and MS/MSD samples over time.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Concluding Remarks

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in water samples. By adapting well-established principles from official methods for related compounds, this document serves as a strong foundation for laboratories to develop and validate their own in-house method. Adherence to the described quality control procedures and the performance of a thorough method validation are critical to ensure the generation of high-quality, defensible data for this environmental contaminant.

References

  • SIELC Technologies. (n.d.). Separation of p-Cresol, 3,5-dinitro- on Newcrom R1 HPLC column.
  • U.S. Environmental Protection Agency. (2016, December). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Holding Time & Preservation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68131, o-Cresol, 3,5-dinitro-. Retrieved from [Link]

  • Pascual-Reguera, M. I., et al. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • Rocca, M. F., et al. (2024). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. Toxics, 12(9), 699. Retrieved from [Link]

  • Parker, V. H. (1949). A method for the routine estimation of 3:5-dinitro-o-cresol. The Analyst, 74(885), 646-647. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

  • King, E., & Harvey, D. G. (1953). Some observations on the toxic properties of 3:5-dinitro-ortho-cresol. British Journal of Industrial Medicine, 10(3), 196–207. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). 4,6-Dinitro-o-cresol (DNOC). Retrieved from [Link]

  • DergiPark. (n.d.). Simultaneous Determination of Three Phenolic Compounds in Water Samples by Pre-column Derivatization Coupled with Reversed-Phase. Retrieved from [Link]

Sources

Application Notes and Protocols: Utilizing 3,5-Dinitro-o-cresol (DNOC) as a Positive Control in Toxicology Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Well-Characterized Positive Control

In the landscape of toxicological research and preclinical drug development, the inclusion of a robust positive control is fundamental to the validation and interpretation of any assay. A positive control serves as an experimental benchmark, confirming that the test system is responsive and capable of detecting the anticipated toxicological effect. 3,5-Dinitro-o-cresol (DNOC), a well-documented toxicant, serves as an exemplary positive control for a range of toxicological endpoints. Its primary mechanism of action, the uncoupling of oxidative phosphorylation, provides a clear and potent cellular insult that is readily measurable across various in vitro and in vivo models.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of DNOC as a positive control in toxicological studies. It offers not just procedural steps but also the scientific rationale behind these protocols, ensuring a comprehensive understanding of its application.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

DNOC exerts its toxicity primarily by disrupting cellular energy metabolism.[1] As a lipophilic weak acid, it readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the mitochondrial matrix, where it releases the proton, effectively short-circuiting the proton gradient established by the electron transport chain (ETC). This dissipation of the proton motive force uncouples the flow of electrons from the synthesis of ATP by ATP synthase.[3][4][5] The energy that would have been used to generate ATP is instead released as heat, leading to hyperthermia, a classic sign of DNOC poisoning.[1][2]

This disruption of cellular energy homeostasis triggers a cascade of downstream effects, including increased oxygen consumption, depletion of cellular ATP, and ultimately, cell death. This well-defined mechanism makes DNOC a predictable and reliable positive control for assays assessing mitochondrial function and general cytotoxicity.

Signaling Pathway Diagram

DNOC_Mechanism Uncoupling of Oxidative Phosphorylation by DNOC cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) (Complexes I-IV) Protons_High High [H+] ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes Protons_High->ATP_Synthase Flows through DNOC_in DNOC Protons_Low Low [H+] ADP ADP + Pi DNOC_H DNOC-H+ DNOC_in->DNOC_H DNOC_H->DNOC_in

Figure 1: Mechanism of DNOC as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.

Safety, Handling, and Stock Solution Preparation

2.1. Hazard Identification and Safety Precautions

DNOC is a highly toxic compound and must be handled with extreme caution. It is toxic by ingestion, inhalation, and skin contact. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of solid DNOC and concentrated solutions should be performed in a certified chemical fume hood.

2.2. Preparation of DNOC Stock Solution

For in vitro assays, a concentrated stock solution of DNOC is typically prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent.

Protocol 2.2.1: Preparation of a 100 mM DNOC Stock Solution in DMSO

  • Materials:

    • This compound (DNOC) (M.W. 198.13 g/mol )

    • Anhydrous, cell culture grade DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • In a chemical fume hood, weigh out 19.81 mg of DNOC powder.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube or amber vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the DNOC is completely dissolved. The solution should be a clear yellow.

    • Aliquot the 100 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Store the stock solution aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for at least 6 months.[6]

In Vitro Applications: Cytotoxicity and Mitochondrial Toxicity Assays

DNOC is an excellent positive control for various in vitro assays that measure cytotoxicity and mitochondrial dysfunction. The following are detailed protocols for its use in common assays.

3.1. General Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7][8][9][10][11][12][13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol 3.1.1: MTT Assay with DNOC as a Positive Control

  • Cell Seeding:

    • Seed cells (e.g., HepG2 human liver cancer cells or SH-SY5Y human neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2][9][15][16][17][18]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DNOC stock solution in complete culture medium to achieve final concentrations ranging from approximately 1 µM to 500 µM. A suggested 2-fold dilution series would be 500, 250, 125, 62.5, 31.25, 15.6, 7.8, and 3.9 µM.

    • Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) must be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective DNOC concentrations, vehicle control, or medium only (negative control).

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Expected Results:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the DNOC concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of DNOC that inhibits cell viability by 50%).

    • Expected Outcome: DNOC should induce a dose-dependent decrease in cell viability. While specific IC₅₀ values can vary between cell lines and experimental conditions, a potent cytotoxic effect is expected. For dinitrophenolic compounds in HepG2 cells, IC50 values can be in the low micromolar range.[12]

3.2. Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

A direct consequence of DNOC's uncoupling activity is the dissipation of the mitochondrial membrane potential (ΔΨm). This can be measured using cationic fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM), which accumulate in mitochondria in a potential-dependent manner.

Protocol 3.2.1: TMRM Assay with DNOC as a Positive Control

  • Cell Seeding and Staining:

    • Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • On the day of the experiment, incubate the cells with a low concentration of TMRM (e.g., 20-250 nM) in complete medium for 30 minutes at 37°C, protected from light.[19]

  • Compound Treatment and Measurement:

    • After the staining period, you can either replace the medium with fresh medium containing the desired DNOC concentrations or add concentrated DNOC solutions directly to the wells.

    • A typical positive control concentration for DNOC to induce rapid mitochondrial depolarization is in the range of 50-100 µM.

    • A known uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 10-20 µM can also be used as a comparator positive control.

    • Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with appropriate filters (e.g., excitation ~548 nm, emission ~574 nm for TMRM).[19]

    • Measurements can be taken kinetically to observe the rapid depolarization or as an endpoint measurement after a short incubation period (e.g., 15-30 minutes).

  • Data Analysis and Expected Results:

    • A significant decrease in TMRM fluorescence intensity in DNOC-treated cells compared to vehicle-treated cells indicates mitochondrial depolarization.

    • Expected Outcome: DNOC will cause a rapid and substantial decrease in TMRM fluorescence, confirming its uncoupling activity and validating the assay's ability to detect mitochondrial toxicants.

In Vivo Application: Acute Oral Toxicity Study (OECD TG 423)

DNOC can be used as a positive control or a reference compound in in vivo acute toxicity studies to ensure the test system is sensitive to a known toxicant. The following protocol is based on the OECD Test Guideline 423 (Acute Toxic Class Method).[6][20][21][22][23][24]

4.1. Principle of the Acute Toxic Class Method (OECD TG 423)

This method is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity category based on mortality.[21][23] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

Protocol 4.1.1: Acute Oral Toxicity of DNOC in Rats (Following OECD TG 423)

  • Animal Selection and Housing:

    • Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains), as they are often slightly more sensitive.

    • House the animals individually with ad libitum access to food and water, except for a brief fasting period before dosing.

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation and Administration:

    • Prepare a suspension or solution of DNOC in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

    • The concentration should be adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg body weight.

    • Administer a single oral dose by gavage.

  • Dosing Procedure (Example):

    • Starting Dose: Based on existing data, a starting dose of 50 mg/kg would be appropriate for DNOC, as lethality has been observed at doses in this range.[19]

    • Step 1: Dose a group of 3 female rats with 50 mg/kg of DNOC.

    • Observation: Observe the animals closely for mortality and clinical signs of toxicity, especially during the first 4 hours after dosing and then at least once daily for 14 days.

    • Decision:

      • If 2 or 3 animals die, the LD50 is presumed to be in this range, and the substance is classified. The study is stopped.

      • If 0 or 1 animal dies, proceed to the next step by dosing a new group of 3 animals at a higher dose (e.g., 300 mg/kg).

      • The procedure continues in a stepwise manner based on the number of mortalities observed.

  • Observations and Expected Clinical Signs:

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Expected Clinical Signs for DNOC Toxicity: Increased respiratory rate, hyperthermia (elevated body temperature), lethargy, muscle weakness, tremors, convulsions, and yellow staining of the skin and sclera.[1][2] At higher doses, rapid onset of severe signs leading to death is expected.

    • Record body weights just before dosing and on days 7 and 14.

    • At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis and Interpretation:

    • The outcome of the stepwise procedure allows for the classification of DNOC into a specific GHS (Globally Harmonized System) toxicity category.

    • The detailed observations of clinical signs provide valuable information on the nature of the acute toxic response.

Data Summary and Interpretation

To facilitate experimental design, the following tables summarize key toxicological data for DNOC.

Table 1: In Vitro Cytotoxicity of Dinitrophenolic Compounds

Cell LineAssayIC₅₀ (µM)Exposure TimeReference
HepG2MTT~1.9 - 1124 - 20 hours[8]
SH-SY5YMTT~1.5 - 9.16 - 48 hours[1]

Note: IC₅₀ values are for various dinitrophenolic and related compounds and should be used as a guide for range-finding studies with this compound.

Table 2: In Vivo Acute Oral Toxicity of DNOC in Rats

StrainSexLD₅₀ (mg/kg)Observed Clinical SignsReference
Wistar/Sprague-DawleyFemale/Male25-40Increased respiratory rate, hyperthermia, lethargy, muscle weakness, tremors, convulsions[19]
Experimental Workflow Visualization

in_vitro_workflow cluster_assays Endpoint Measurement start Start: In Vitro Assay cell_seeding Seed Cells (e.g., HepG2, SH-SY5Y) in 96-well plate start->cell_seeding incubation_24h Incubate 24h (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treat with DNOC (Positive Control), Test Compound & Vehicle incubation_24h->treatment incubation_exp Incubate (24-48h) treatment->incubation_exp mtt_assay MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance incubation_exp->mtt_assay tmrm_assay TMRM Assay: Add TMRM, Incubate, Read Fluorescence incubation_exp->tmrm_assay data_analysis Data Analysis: Calculate % Viability / ΔΨm Determine IC50 mtt_assay->data_analysis tmrm_assay->data_analysis end End: Report Results data_analysis->end

Figure 2: A generalized workflow for in vitro cytotoxicity and mitochondrial toxicity testing using DNOC as a positive control.

Conclusion

This compound (DNOC) is a potent and well-characterized toxicant that serves as an invaluable positive control in a variety of toxicological assays. Its defined mechanism of action—the uncoupling of oxidative phosphorylation—provides a reliable and reproducible method for validating both in vitro and in vivo test systems. By following the detailed protocols and understanding the scientific principles outlined in these application notes, researchers can confidently incorporate DNOC into their study designs, thereby enhancing the quality, reliability, and interpretability of their toxicological data.

References

  • Reddit. (2024, March 11). Making up compound for cell culture using DMSO. r/labrats. Retrieved from [Link]

  • Knapen, D., et al. (2007). Use of HepG2 cell line for direct or indirect mutagens screening: comparative investigation between comet and micronucleus assays. Mutagenesis, 22(3), 219-225. Retrieved from [Link]

  • Weistroffer, J., et al. (2022). Stressful Effects of T-2 Metabolites and Defense Capability of HepG2 Cells. Toxins, 14(12), 842. Retrieved from [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-143. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Meerloo, J. van, et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods in Molecular Biology, 716, 111-120. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Provisional Peer-Reviewed Toxicity Values for 4,6-Dinitro-o-cresol. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 of selected compounds 3, 5 against HepG2 cell line. Retrieved from [Link]

  • Foods. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Screening of the IC50 values of the tested compounds against the.... Retrieved from [Link]

  • National Toxicology Program. (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Regulations.gov. (2018). FINAL REPORT Acute oral toxicity study in rats. Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats. Retrieved from [Link]

  • ResearchGate. (n.d.). Distribution of 3-nitrotyrosine proteins in SH-SY5Y cells under.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS. Retrieved from [Link]

  • Jonsson, M., et al. (2013). Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. Food and Chemical Toxicology, 53, 27-32. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 v of compounds 5a-w on SH-SY5Y cell line and fibroblast primary culture, and selectivity index values. Retrieved from [Link]

  • AGC Chemicals. (2002). PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. Retrieved from [Link]

  • PubMed. (2024). Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells. Toxicological Research. Retrieved from [Link]

  • Biology LibreTexts. (2022). 5.5: Uncoupling Electron Transport from ATP Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of mitochondrial electron transport chain.... Retrieved from [Link]

  • Microbe Notes. (2024). Electron Transport Chain Unveiled: Steps, Products, Diagram. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidative phosphorylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement. Antioxidants & Redox Signaling, 33(8), 543-564. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of 3,5-Dinitro-o-cresol (DNOC) in Metabolic Rate Studies

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Tool of Potency and Peril

3,5-Dinitro-o-cresol (DNOC) is a potent modulator of cellular metabolism with a fraught history. A structural analogue of the more widely known 2,4-dinitrophenol (DNP), DNOC was historically used as a pesticide, herbicide, and, briefly in the 1930s, as a weight-loss drug.[1][2][3] This latter application was swiftly terminated due to an unacceptably narrow therapeutic window and severe, often fatal, toxicity.[2][4][5] Today, its use is confined to the research laboratory, where its powerful and predictable mechanism of action makes it an invaluable tool for investigating the upper limits of cellular respiration and the fundamental principles of bioenergetics.

These application notes are intended for researchers, scientists, and drug development professionals. They provide a detailed overview of the mechanism, applications, and rigorous protocols for the use of DNOC in metabolic studies. Due to its extreme toxicity, all handling and experimentation with DNOC must be conducted with the utmost caution, adhering strictly to the safety protocols outlined herein. [6]

The Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary function of mitochondria is to couple the oxidation of substrates (from nutrients like glucose and fatty acids) to the synthesis of adenosine triphosphate (ATP), the cell's main energy currency.[7] This process, known as oxidative phosphorylation, is driven by a proton (H+) gradient established across the inner mitochondrial membrane by the electron transport chain (ETC).

DNOC functions as a "classical" mitochondrial uncoupler.[8][9] It is a lipophilic weak acid, a property that allows it to act as a protonophore—a mobile proton carrier.

The Uncoupling Process:

  • Protonation: In the acidic intermembrane space (where proton concentration is high), DNOC picks up a proton.

  • Translocation: The now-neutral, lipid-soluble DNOC molecule diffuses freely across the inner mitochondrial membrane into the alkaline matrix.

  • Deprotonation: Inside the matrix, it releases the proton, regenerating its anionic form.

  • Return: The anion returns to the intermembrane space, ready to repeat the cycle.

This action creates a "short-circuit" in the mitochondrial machinery.[10] The proton gradient, which is the potential energy source for ATP synthase, is dissipated without passing through the ATP synthase enzyme.[11][12]

The Consequences:

  • ATP Synthesis Halts: The link between substrate oxidation and ATP production is broken, or "uncoupled."

  • Metabolic Rate Accelerates: To compensate for the falling ATP levels and dissipated proton gradient, the cell's control mechanisms stimulate the ETC to work at its maximum capacity. This leads to a rapid increase in oxygen consumption (VO₂) and the burning of metabolic fuels.[9][13]

  • Energy is Released as Heat: The potential energy stored in the proton gradient is not captured in the chemical bonds of ATP but is instead released directly as heat, leading to hyperthermia.[2][14]

This powerful mechanism allows researchers to experimentally induce a state of maximal, uncontrolled metabolic activity.

Caption: Mechanism of mitochondrial uncoupling by DNOC.

Safety First: Mandatory Handling Protocols

DNOC is classified as extremely toxic and poses a significant health risk through inhalation, ingestion, and dermal contact.[6][15] Cumulative effects are possible.[16] Strict adherence to safety protocols is non-negotiable.

Hazard CategoryRequired Safety Measure
Handling All work with solid DNOC or its stock solutions must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE) Mandatory: Chemical splash goggles, a lab coat, and double-gloving with nitrile gloves. For handling solid powder, a respirator with appropriate cartridges is required to prevent inhalation.[16][17][18]
Spills Do NOT create dust. If appropriate, moisten spilled powder before carefully sweeping it into a sealed, labeled container for hazardous waste.[17][18] Evacuate and ventilate the area.
Exposure Symptoms Profuse sweating, fever, headache, nausea, shortness of breath, rapid pulse, and yellow staining of the skin.[15][17][18]
First Aid Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[16] Eyes: Flush with water for 15 minutes and seek immediate medical attention. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[16]
Disposal Dispose of all DNOC waste (solid, solutions, contaminated labware) as hazardous chemical waste according to institutional and local regulations.[17]

Application Protocol 1: In Vitro Analysis of Cellular Bioenergetics

This protocol uses high-resolution respirometry to measure the effect of DNOC on oxygen consumption in isolated mitochondria or intact cells, allowing for the precise determination of mitochondrial respiratory capacities.

Objective: To quantify the dose-dependent effect of DNOC on mitochondrial respiration and determine the maximum capacity of the Electron Transfer System (ETS).

Materials:

  • Calibrated high-resolution respirometer (e.g., Oroboros O2k, Agilent Seahorse XF)

  • Isolated mitochondria or permeabilized/intact cells

  • Respiration Medium (e.g., MiR05 for mitochondria)

  • Substrates and Inhibitors: Pyruvate, Malate, Succinate, ADP, Oligomycin, Antimycin A

  • DNOC Stock Solution (e.g., 10 mM in DMSO)

Experimental Workflow:

Caption: Workflow for a SUIT protocol to assess mitochondrial function.

Step-by-Step Methodology:

  • System Preparation: Calibrate the respirometer's oxygen sensors according to the manufacturer's instructions.

  • Chamber Setup: Add pre-warmed respiration medium to the chambers. Allow the signal to stabilize.

  • Baseline: Inject the biological sample (e.g., isolated mitochondria) into the chambers and record the baseline oxygen consumption.

  • ROUTINE Respiration: Add substrates that fuel Complex I (e.g., pyruvate and malate) to initiate electron flow. This measures the basal respiration of the coupled system.

  • OXPHOS Capacity: Add a saturating amount of ADP to stimulate ATP synthesis to its maximum rate. This measures the capacity of the oxidative phosphorylation system.

  • LEAK Respiration: Add oligomycin to inhibit ATP synthase. The remaining oxygen consumption is due to the natural proton leak across the inner membrane. This is a critical self-validating step; a well-coupled mitochondrion will show a significant drop in respiration here.

  • ETS Capacity (DNOC Titration): This is the core of the experiment.

    • Perform a stepwise titration of DNOC (e.g., adding 10-50 µM increments).[8]

    • After each addition, allow the oxygen consumption rate to stabilize.

    • The goal is to find the optimal concentration that elicits the maximum oxygen consumption rate without inhibiting the respiratory chain itself. This rate represents the maximum capacity of the Electron Transfer System when it is completely uncoupled from ATP synthesis. At concentrations above 50-100 µM, DNOC can begin to inhibit respiratory chain components like succinate dehydrogenase.[8][19]

  • Residual Oxygen Consumption (ROX): Add an ETC inhibitor like Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration. The remaining oxygen consumption is non-mitochondrial and is subtracted from other measurements for correction.

Expected Data & Interpretation:

Respiratory StateDescriptionTypical DNOC Effect
ROUTINE Basal respiration with substratesIncreased
LEAK Respiration after ATP synthase inhibitionSignificantly increased (as DNOC creates an artificial leak)
OXPHOS ADP-stimulated respirationIncreased, as DNOC provides an alternate path for protons
ETS Maximal uncoupled respirationThis is the peak rate achieved during DNOC titration. It should be higher than the OXPHOS rate in a well-functioning system.

Application Protocol 2: In Vivo Analysis of Whole-Body Metabolic Rate

This protocol uses indirect calorimetry to measure the effect of DNOC on the whole-body metabolic rate of a rodent model. This experiment requires stringent ethical approval and oversight due to the high risk of animal distress and mortality.

Objective: To determine the acute effect of a systemic DNOC dose on oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure (EE).

Materials:

  • Rodent model (e.g., C57BL/6 mice)

  • Indirect calorimetry system (metabolic cages)

  • Sterile vehicle control (e.g., saline with 0.5% DMSO)

  • Sterile DNOC solution for injection (prepared in vehicle)

  • Core body temperature monitoring system (optional but highly recommended)

Experimental Workflow:

Sources

Application Notes & Protocols: 3,5-Dinitro-o-cresol (DNOC) as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Analytical Relevance of 3,5-Dinitro-o-cresol

This compound (DNOC) is an organic compound with the chemical formula CH₃C₆H₂(NO₂)₂OH.[1] Historically, it was widely employed as a potent herbicide and insecticide.[1] Although its use as a pesticide was banned in the United States in 1991 due to its high toxicity to humans, its environmental persistence and continued use in some parts of the world necessitate its ongoing monitoring in various matrices, including water, soil, and food products.[1][2] DNOC functions by interfering with adenosine triphosphate (ATP) production, making it a powerful metabolic uncoupler and thus highly toxic.[1]

In the modern analytical laboratory, high-purity DNOC serves as a critical reference standard for the accurate identification and quantification of its residues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of DNOC as a reference standard in chromatographic applications. We will delve into the underlying principles of method selection, provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss best practices for sample preparation and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DNOC is fundamental to developing robust and reliable analytical methods. These properties dictate the choice of chromatographic technique, sample preparation strategy, and detection parameters.

PropertyValueSource
Chemical Formula C₇H₆N₂O₅[3][4]
Molecular Mass 198.134 g/mol [1][3][4]
Appearance Yellow solid[1]
Melting Point 86.5 °C[1]
Boiling Point 312 °C[1]
Solubility in Water 0.01% (20°C)[1]
Vapor Pressure 0.00005 mmHg (20°C)[1]

The low water solubility and moderate volatility of DNOC are key considerations. Its acidic phenolic hydroxyl group allows for manipulation of its charge state with pH, a critical factor in sample extraction and reverse-phase chromatography. The presence of two nitro groups makes it an excellent chromophore for UV detection.

Chromatographic Analysis Workflow

The successful analysis of DNOC residues hinges on a well-designed workflow, from sample collection to final data analysis. Each step is crucial for achieving accurate and reproducible results.

DNOC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Food) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC, GC, LC-MS/MS) Cleanup->Chromatography Detection Detection (UV, FID, MS/MS) Chromatography->Detection Quantification Quantification (vs. Reference Standard) Detection->Quantification Reporting Reporting & Validation Quantification->Reporting

Caption: General workflow for the analysis of DNOC residues.

Sample Preparation: The Foundation of Accurate Quantification

The complexity of environmental and food matrices necessitates a robust sample preparation strategy to isolate DNOC from interfering substances.[5][6] The choice of technique depends on the matrix, the required limit of detection, and the analytical instrument to be used.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

Rationale: SPE is an effective technique for the pre-concentration of DNOC from aqueous samples, leveraging its ability to adsorb onto a solid sorbent. Polymeric cartridges are often preferred for their broad applicability and pH stability.[7]

Methodology:

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Lichrolut EN) with 5 mL of methanol followed by 5 mL of deionized water adjusted to pH 3.[7][8] The acidic pH ensures that the phenolic hydroxyl group of DNOC is protonated, increasing its retention on the non-polar sorbent.

  • Sample Loading: Pass the water sample (e.g., 250 mL), previously acidified to pH 3 with HCl, through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution: Elute the retained DNOC with 5 mL of acetonitrile.[8]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: QuEChERS for Soil and Food Samples

Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (dSPE) for cleanup. It is highly effective for multi-residue analysis in complex matrices.[5][9]

Methodology:

  • Extraction: Homogenize 10 g of the sample (e.g., soil, fruit puree) with 10 mL of acetonitrile.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and buffering salts) to the sample tube. Shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove residual water). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Analysis: The resulting supernatant can be directly injected for LC-MS/MS analysis or further processed for GC analysis.

Chromatographic Methods and Protocols

The choice of chromatographic method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC-UV is a robust and widely available technique suitable for the analysis of DNOC in relatively clean samples or after effective cleanup.[10] The dinitrophenol structure of DNOC provides strong UV absorbance. A reverse-phase C18 column is commonly used, separating compounds based on their hydrophobicity.[10][11]

Protocol 3: HPLC-UV Analysis of DNOC

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry standard for separating non-polar to moderately polar compounds.[10]
Mobile Phase Isocratic: Acetonitrile/Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)Acetonitrile is a common organic modifier. Phosphoric acid is added to suppress the ionization of the phenolic group, ensuring consistent retention and good peak shape.[11] For MS compatibility, formic acid should be used instead.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume 20 µLA typical injection volume for standard HPLC systems.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 264 nmThis wavelength corresponds to a strong absorbance maximum for dinitrophenols, providing good sensitivity.[2][10]
Reference Standard Prepare a stock solution of DNOC in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Gas Chromatography (GC) with Flame Ionization (FID) or Mass Spectrometry (MS) Detection

Rationale: GC is suitable for the analysis of volatile and thermally stable compounds. While underivatized phenols can be analyzed, derivatization is often employed to improve peak shape and thermal stability.[12] GC-MS offers higher selectivity and confident identification compared to FID.

Protocol 4: GC-MS Analysis of DNOC

ParameterConditionRationale
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte onto the column, essential for trace analysis.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature gradient to separate compounds with different boiling points.
MS Interface Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
MS Detection Electron Ionization (EI) at 70 eV. Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.EI provides reproducible fragmentation patterns for library matching. SIM mode enhances sensitivity by monitoring only characteristic ions of DNOC.
Reference Standard Prepare a stock solution of DNOC in a suitable solvent like ethyl acetate. Prepare calibration standards in the same solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the gold standard for trace-level quantification of pesticide residues in complex matrices due to its exceptional sensitivity and selectivity.[13][14] It couples the separation power of LC with the precise detection and structural confirmation capabilities of tandem mass spectrometry. Electrospray ionization (ESI) in negative mode is highly effective for phenols like DNOC.[8]

Protocol 5: LC-MS/MS Analysis of DNOC

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)A standard column for pesticide residue analysis.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid is a volatile modifier compatible with mass spectrometry that aids in ionization.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to effectively separate DNOC from matrix components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
MS System Triple Quadrupole Mass SpectrometerAllows for Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic proton of the phenolic group is easily lost, forming a [M-H]⁻ ion, which is ideal for negative mode detection.[8]
MRM Transitions Precursor Ion (Q1): m/z 197Product Ions (Q3): e.g., m/z 107, 151 (To be optimized)Specific transitions from the parent ion to fragment ions provide unambiguous identification and quantification, minimizing matrix interference.
Reference Standard Prepare a stock solution in acetonitrile. Prepare matrix-matched calibration standards to compensate for matrix effects (ion suppression or enhancement).

Validation and Quality Control

For any analytical method, proper validation is essential to ensure the reliability of the results. Key parameters to assess include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

  • Accuracy (Recovery): Determined by analyzing spiked samples at different concentration levels. Recoveries should typically be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (%RSD) of replicate measurements, which should ideally be < 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is critical for ensuring compliance with regulatory limits.[9][15]

Conclusion

The use of this compound as a reference standard is indispensable for the accurate monitoring of this toxic compound in environmental and food safety applications. The choice of analytical methodology—HPLC-UV, GC-MS, or LC-MS/MS—must be tailored to the specific requirements of the analysis, considering factors such as matrix complexity, required sensitivity, and available instrumentation. By following the detailed protocols and validation guidelines presented in this application note, researchers and scientists can develop and implement robust, reliable, and defensible methods for the quantification of DNOC, contributing to the protection of human health and the environment.

References

  • SIELC Technologies. (n.d.). Separation of p-Cresol, 3,5-dinitro- on Newcrom R1 HPLC column.
  • Government of Canada. (2010). Dinitro-o-cresol final screening assessment.
  • Wikipedia. (n.d.). Dinitro-ortho-cresol. Retrieved from [Link]

  • PubChem. (n.d.). o-Cresol, 3,5-dinitro-. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. Retrieved from [Link]

  • ResearchGate. (2012). Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrocresols - References. Retrieved from [Link]

  • PubMed. (2015). New trends in sample preparation techniques for environmental analysis. Retrieved from [Link]

  • ScienceDirect. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from [Link]

  • ResearchGate. (2015). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]

  • ITRC. (n.d.). 4. Sampling and Analysis - 1,4-Dioxane. Retrieved from [Link]

  • PubMed. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Retrieved from [Link]

  • LCGC International. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Food Safety News. (2024). EU Introduces New Maximum Residue Levels for Pesticides and Low-Risk Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • Talanta. (2007). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Retrieved from [Link]

  • Skyfox Publishing Group. (n.d.). Pesticide residue analysis in crops by LC-MS/MS method. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). 4,6-Dinitro-o-cresol. Retrieved from [Link]

  • European Commission. (n.d.). EU legislation on MRLs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. Retrieved from [Link]

  • European Union. (2005). Pesticide residues in food and animal feed. Retrieved from [Link]

  • National Institutes of Health. (2022). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Retrieved from [Link]

  • PAN Europe. (n.d.). Residues of EU-banned pesticides in EU food: What the law really says about double standards. Retrieved from [Link]

  • Primoris. (n.d.). Legislation. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cresols. Retrieved from [Link]

  • AERU. (n.d.). DNOC (Ref: ENT 154). Retrieved from [Link]

  • mzCloud. (2014). 3 5 Dinitro o cresol DNOC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

Sources

Application Note & Protocols: A Multi-Parametric Approach to Characterizing the Cellular Effects of 3,5-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Toxicological Profile of 3,5-Dinitro-o-cresol (DNOC)

This compound (DNOC), a synthetic chemical historically used as a pesticide, herbicide, and even a weight-loss drug, presents a significant toxicological challenge.[1][2][3] Its notoriety stems from its potent ability to act as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. This action uncouples the process of oxidative phosphorylation from ATP synthesis.[3][4][5][6] By disrupting the proton motive force, DNOC short-circuits the cell's primary energy-generating pathway, leading to a cascade of cytotoxic events.

This application note provides a comprehensive experimental framework for researchers to dissect the cellular and molecular consequences of DNOC exposure. The guided workflow moves from broad cytotoxicity assessment to the nuanced analysis of specific mechanistic pathways, including apoptosis, mitochondrial dysfunction, and oxidative stress. The protocols herein are designed to be robust and self-validating, providing the necessary tools to generate a holistic and publication-ready dataset on the effects of DNOC or similar cytotoxic compounds.

Scientific Rationale: Uncoupling Oxidative Phosphorylation

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation.[1][4] In healthy mitochondria, the electron transport chain (ETC) pumps protons from the mitochondrial matrix to the intermembrane space, creating a steep electrochemical gradient. This proton motive force drives ATP synthase to produce ATP. DNOC, with its acidic proton, diffuses into the matrix, releases its proton, and as an anion, is driven back to the intermembrane space by the membrane potential, where it picks up another proton. This futile cycle dissipates the proton gradient as heat, inhibiting ATP synthesis and causing a state of cellular energy crisis.[4][6]

This initial insult triggers a cascade of secondary effects:

  • ATP Depletion: The most direct consequence, leading to the failure of energy-dependent cellular processes.

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron flow in the ETC can lead to the premature leakage of electrons, which then react with oxygen to form superoxide and other ROS.[4]

  • Induction of Apoptosis: Cellular stress, ROS damage, and energy depletion are potent triggers for programmed cell death, or apoptosis. This can be initiated by the release of cytochrome c from the mitochondria.[7]

  • Loss of Membrane Integrity (Necrosis): At high concentrations or with prolonged exposure, the severe energy deficit can lead to uncontrolled cell swelling and lysis, characteristic of necrosis.

The following experimental design is structured to systematically investigate each of these predicted outcomes.

cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects ETC Electron Transport Chain (ETC) H_IMS H+ Gradient (Intermembrane Space) ETC->H_IMS Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leak H_Matrix H+ (Matrix) ATPSynthase ATP Synthase H_IMS->ATPSynthase Drives ATP ATP ATPSynthase->ATP Synthesizes ATP_Depletion ATP Depletion ATPSynthase->ATP_Depletion Inhibition leads to CellDeath Cell Death Apoptosis Apoptosis ROS->Apoptosis Induces DNOC DNOC DNOC->H_IMS Shuttles H+ into Matrix ATP_Depletion->Apoptosis Induces Apoptosis->CellDeath

Caption: DNOC's mechanism of action.

Experimental Design & Workflow

A tiered approach is recommended to build a comprehensive understanding of DNOC's effects. The workflow begins with broad cytotoxicity screening to determine effective concentrations and culminates in specific mechanistic assays.

cluster_Tier1 Tier 1: General Cytotoxicity Assessment cluster_Tier2 Tier 2: Mechanism of Cell Death cluster_Tier3 Tier 3: Mitochondrial Function Analysis Start Cell Culture & Seeding Treatment DNOC Treatment (Dose-Response & Time-Course) Start->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Determine_EC50 Determine EC50 (Effective Concentration) MTT->Determine_EC50 LDH->Determine_EC50 AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) Determine_EC50->AnnexinV Caspase Caspase-3/7 Assay (Apoptosis Execution) Determine_EC50->Caspase JC1 JC-1 Assay (Mitochondrial Membrane Potential) Determine_EC50->JC1 ROS DCFDA Assay (ROS Production) Determine_EC50->ROS ATP_Assay ATP Synthase Activity Assay Determine_EC50->ATP_Assay Analysis Data Synthesis & Mechanistic Conclusion AnnexinV->Analysis Caspase->Analysis JC1->Analysis ROS->Analysis ATP_Assay->Analysis

Caption: Recommended experimental workflow.

Tier 1: General Cytotoxicity Assessment

The initial step is to establish the cytotoxic potential of DNOC on the chosen cell line. This is crucial for identifying the sub-lethal and lethal concentration ranges for subsequent mechanistic studies.

MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10] A decrease in formazan production is proportional to the loss of cell viability.

ParameterRecommendation
Plate Format 96-well, clear, flat-bottom
Seeding Density Cell-line dependent (e.g., 5,000-10,000 cells/well)
DNOC Concentrations Logarithmic series (e.g., 0.1 µM to 1000 µM)
Incubation Time 24, 48, 72 hours
MTT Incubation 2-4 hours at 37°C
Wavelength 570 nm (reference ~630 nm, optional)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of DNOC. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubate for the desired time period (e.g., 24 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.

LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[13][14] The amount of LDH in the supernatant is quantified using an enzymatic reaction that results in a colorimetric or fluorescent signal.

ParameterRecommendation
Plate Format 96-well, clear, flat-bottom
Controls Vehicle, Untreated, Maximum LDH Release (Lysis Buffer)
Supernatant Transfer 50 µL to a new 96-well plate
Reaction Incubation 30 minutes at room temperature, protected from light
Wavelength 490 nm (reference ~680 nm)

Protocol:

  • Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[15]

  • Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[13]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution.

  • Measure the absorbance at 490 nm.

  • Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background values.

Tier 2: Delineating the Mechanism of Cell Death

Using the EC50 value determined in Tier 1, a more focused investigation into the mode of cell death can be performed.

Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[18][19] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

PopulationAnnexin V StainingPI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic (Primary) NegativePositive

Protocol:

  • Seed cells in 6-well plates and treat with DNOC (e.g., at EC25, EC50, and EC75 concentrations) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Wash the cells twice with cold 1X PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16][20]

  • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC).[20]

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer.

  • Just before analysis, add 5 µL of Propidium Iodide (or 7-AAD) solution.[20]

  • Analyze immediately by flow cytometry.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis and cleave numerous cellular proteins.[21] These assays use a synthetic substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a fluorophore or a luminogenic molecule.[22][23] Cleavage of the substrate by active caspases releases the reporter molecule, generating a quantifiable signal.

Protocol (Luminescent Plate-Reader Format):

  • Seed cells in a white-walled, clear-bottom 96-well plate and treat with DNOC as described previously.

  • Equilibrate the plate and the assay reagent (e.g., Promega Caspase-Glo® 3/7) to room temperature.[22]

  • Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.

  • Mix gently by shaking on an orbital shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Tier 3: Interrogating Mitochondrial Dysfunction

This tier focuses on assays that directly measure the impact of DNOC on mitochondrial health, the primary site of its action.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

Principle: JC-1 is a cationic fluorescent dye that indicates mitochondrial health. In healthy, energized mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).[24][25] In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm).[24][26] A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol (Fluorescence Plate Reader):

  • Seed cells in a black-walled, clear-bottom 96-well plate and treat with DNOC. Include a positive control for depolarization (e.g., CCCP or FCCP).[25][27]

  • At the end of the treatment period, add JC-1 staining solution (typically 1-10 µM) directly to the culture medium.

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells twice with a pre-warmed assay buffer (e.g., PBS).

  • Add 100 µL of pre-warmed assay buffer to each well.

  • Immediately read the fluorescence using a multi-mode plate reader:

    • Green (Monomers): Excitation ~485 nm / Emission ~535 nm

    • Red (Aggregates): Excitation ~535 nm / Emission ~595 nm

  • The data are typically presented as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

DCFDA Assay for Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorofluorescin diacetate (DCFDA or H2DCFDA) assay measures hydroxyl, peroxyl, and other ROS within the cell.[28] DCFDA is a cell-permeant, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.[29][30] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Seed and treat cells in a black-walled, clear-bottom 96-well plate. Include a positive control (e.g., Tert-butyl hydroperoxide, TBHP) and a negative control treated with an antioxidant like N-acetylcysteine (NAC).[28][31]

  • Remove the treatment medium and wash the cells once with PBS.

  • Load the cells with DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C.[31]

  • Remove the DCFDA solution and wash the cells once with PBS.

  • Add 100 µL of PBS or culture medium to each well.

  • Measure fluorescence immediately using a plate reader with excitation at ~485 nm and emission at ~535 nm.

ATP Synthase Activity Assay

Principle: To directly confirm DNOC's uncoupling activity, the enzymatic activity of ATP synthase (Complex V) can be measured in isolated mitochondria. This is typically a coupled enzyme assay where the hydrolysis of ATP to ADP is linked to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[32][33]

Protocol (Isolated Mitochondria):

  • Isolate mitochondria from control and DNOC-treated cells using a commercially available kit or standard differential centrifugation protocol.

  • Determine the protein concentration of the mitochondrial lysates.

  • Use a commercial ATP Synthase Activity Assay Kit (e.g., Abcam ab109714 or similar).

  • In a 96-well plate, add the mitochondrial sample (e.g., 25 µg protein) to the assay buffer.

  • Include a control treated with oligomycin, a specific inhibitor of ATP synthase, to measure background activity.[32]

  • Initiate the reaction by adding ATP.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of NADH oxidation (decrease in A340/min) and normalize it to the amount of mitochondrial protein. A lower rate in DNOC-treated samples compared to controls would indicate inhibition of ATP synthase activity due to the collapsed proton gradient.

Data Synthesis and Interpretation

  • A dose-dependent decrease in MTT signal and increase in LDH release confirms general cytotoxicity.

  • A significant population of Annexin V positive / PI negative cells coupled with increased Caspase-3/7 activity points towards an apoptotic mechanism of cell death.

  • A decrease in the JC-1 red/green ratio , an increase in DCFDA fluorescence , and reduced ATP synthase activity collectively provide strong evidence that DNOC-induced apoptosis is mediated by mitochondrial uncoupling, energy depletion, and oxidative stress.

By following this structured, multi-parametric approach, researchers can move beyond simple viability measurements to build a robust, mechanistic understanding of cellular responses to toxic compounds like this compound.

References

  • Annexin V Stain Protocol. East Carolina University - Brody School of Medicine. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1). Elabscience. [Link]

  • DCFDA ROS Assay Kit (100 Tests). Signosis. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information (NCBI). [Link]

  • Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. ResearchGate. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]

  • Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. BenchSci. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Spectrophotometric assay of the mitochondrial F1F0 ATP synthase. Protocols.io. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Determination of the H+ -ATP Synthase and Hydrolytic Activities. Bio-protocol. [Link]

  • Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. National Center for Biotechnology Information (NCBI), PubMed. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. National Center for Biotechnology Information (NCBI), PubMed. [Link]

  • Identification of ROS using oxidized DCFDA and flow-cytometry. National Center for Biotechnology Information (NCBI), PubMed. [Link]

  • Toxicological Profile for Dinitrocresols. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Toxicological Profile for Dinitrocresols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]

  • Evaluation of Clastogenicity of 4, 6-Dinitro-o-cresol (DNOC) in Allium Root Tip Test. ResearchGate. [Link]

  • Protocols - ATP Synthase (FoF1-complex). atpsynthase.info. [Link]

  • Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. Semantic Scholar. [Link]

  • Apoptosis Analysis and Caspase-3/7 Assay. Bio-protocol. [Link]

  • Dinitrocresols | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • DNOC (Ref: ENT 154). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Dinitro-ortho-cresol. Wikipedia. [Link]

  • Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. ResearchGate. [Link]

  • Decision Guidance Document DNOC (Dinitro-ortho-cresol). Rotterdam Convention. [Link]

Sources

In Vitro Profiling of 3,5-Dinitro-o-cresol (DNOC): Application Notes and Protocols for Cellular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomous Nature of a Potent Xenobiotic

3,5-Dinitro-o-cresol (DNOC) is a synthetic organic compound with a history of use as a pesticide, herbicide, and fungicide.[1] Its potent biological activity stems from its ability to interfere with fundamental cellular processes, making it a compound of significant interest in toxicology and drug development.[2] Understanding the cellular and molecular impacts of DNOC is crucial for assessing its risk to human health and the environment, as well as for exploring its potential as a pharmacological tool.

This comprehensive guide provides detailed application notes and step-by-step protocols for a panel of essential in vitro assays to characterize the biological effects of DNOC. We will delve into the core mechanism of DNOC's action and provide methodologies to assess its cytotoxicity, impact on mitochondrial health, and genotoxic potential. This document is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough in vitro evaluation of DNOC or similar compounds.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mechanism of DNOC's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[3][4] In healthy cells, the electron transport chain (ETC) pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase, a process known as chemiosmosis.[5]

DNOC, being a lipophilic weak acid, acts as a protonophore.[4] It readily diffuses across the inner mitochondrial membrane, picks up a proton in the intermembrane space, and shuttles it back into the mitochondrial matrix, bypassing ATP synthase.[3] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. Consequently, the cell's primary energy production pathway is disrupted, leading to a rapid decline in cellular ATP levels. The energy from the proton gradient is instead released as heat.[3]

Caption: Uncoupling of oxidative phosphorylation by DNOC.

Safety Precautions

This compound is a highly toxic compound and must be handled with extreme caution.[6] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[8]

Experimental Protocols

Cytotoxicity Assessment: MTT and LDH Assays

Cytotoxicity assays are fundamental for determining the concentration-dependent toxicity of a compound. We present two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10] The amount of formazan is proportional to the number of metabolically active cells.

Materials:

  • Cell line of interest (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • This compound (DNOC)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DNOC in complete culture medium. Remove the old medium from the cells and add 100 µL of the DNOC dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the DNOC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Note on Interference: Dinitrophenols can potentially interfere with the MTT assay.[12] It is advisable to run parallel wells with DNOC but without cells to check for any direct reduction of MTT by the compound at the concentrations tested.

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. It is a reliable indicator of compromised cell membrane integrity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (DNOC)

  • LDH assay kit (commercially available)[13]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions.[14] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[13]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm).

Data Analysis: Determine the amount of LDH release for each treatment condition. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity based on these controls.

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential (ΔΨm).[15] JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.[16][17] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (DNOC)

  • JC-1 dye[16]

  • FCCP or CCCP (positive control for mitochondrial depolarization)[18]

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of DNOC for the desired time. Include a positive control (FCCP or CCCP) and a vehicle control.

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C.[18]

  • Washing: Remove the staining solution and wash the cells with PBS or an assay buffer provided with the kit.

  • Fluorescence Measurement: Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or a multi-well plate reader.[19]

Data Interpretation: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in DNOC-treated cells compared to the control indicates mitochondrial depolarization.[6]

cluster_Workflow Experimental Workflow cluster_Assays Select Assay Start Seed Cells in 96-well Plate Treatment Treat with DNOC Concentrations Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH JC1 JC-1 Assay Incubation->JC1 Comet Comet Assay Incubation->Comet Analysis Data Analysis & Interpretation MTT->Analysis LDH->Analysis JC1->Analysis Comet->Analysis

Caption: General experimental workflow for in vitro assays.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[20] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail. The length and intensity of the tail are proportional to the amount of DNA damage.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (DNOC)

  • Low melting point agarose

  • Lysis solution[21]

  • Alkaline electrophoresis buffer[21]

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment: Treat cells in suspension or in a culture dish with various concentrations of DNOC for a short period (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells and mix them with low melting point agarose. Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.[21]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Perform electrophoresis under alkaline conditions.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[21]

Data Interpretation: An increase in comet tail length and intensity in DNOC-treated cells compared to control cells indicates DNA damage. It is important to also assess cytotoxicity at the tested concentrations, as high levels of cytotoxicity can lead to false-positive results in the Comet assay.[22]

Data Presentation and Interpretation

A crucial aspect of in vitro toxicology is the clear and concise presentation of data. Below are examples of how to tabulate results from the described assays.

Table 1: Cytotoxicity of this compound (DNOC) in Various Cell Lines

Cell LineAssayExposure Time (h)IC50 (µM)
HepG2MTT24150
HepG2MTT4885
HeLaMTT24220
JurkatLDH24350

Note: The IC50 values presented are hypothetical and should be determined experimentally. The cytotoxicity of DNOC can vary significantly between different cell lines and experimental conditions.

Table 2: Mitochondrial Depolarization and Genotoxicity of this compound (DNOC)

AssayCell LineDNOC Concentration (µM)EndpointResult
JC-1HepG250Red/Green Fluorescence RatioSignificant Decrease
JC-1HepG2100Red/Green Fluorescence RatioProfound Decrease
CometHeLa250% DNA in TailModerate Increase
CometHeLa500% DNA in TailSignificant Increase

Note: The results presented are illustrative. The magnitude of the effect will depend on the specific experimental setup.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for characterizing the cellular effects of this compound. By systematically evaluating cytotoxicity, mitochondrial function, and genotoxicity, researchers can gain a comprehensive understanding of the toxicological profile of DNOC. The provided protocols are designed to be adaptable to various laboratory settings and cell types, ensuring that the data generated is reliable and reproducible. As with any potent compound, adherence to strict safety protocols is paramount throughout all experimental procedures.

References

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763. (2013). Molecular Vision, 19, 1393–1405.
  • ResearchGate. (n.d.). Schematic representation of oxidative phosphorylation and mitochondrial.... Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical presentation of decreased ATP production due to uncoupling of oxidative phosphorylation by 2,4-dinitrophenol in the mitochondria. Retrieved from [Link]

  • Tecan. (n.d.). Detection of the Mitochondrial Potential Sensor JC-1. Retrieved from [Link]

  • Azqueta, A., & Collins, A. R. (2013). Comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 28(4), 389–398.
  • ICSC 0462 - DINITRO-o-CRESOL. (n.d.). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Cytotoxicity and radiosensitising activity of synthesized dinitrophenyl derivatives of 5-fluorouracil. (2011). DARU Journal of Pharmaceutical Sciences, 19(3), 206–212.
  • Khan Academy. (n.d.). Oxidative phosphorylation. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Collins, A. R., et al. (2013). Enhancing the sensitivity of the comet assay as a genotoxicity test, by combining it with bacterial repair enzyme FPG. Mutagenesis, 28(4), 415–420.
  • Palmeira, C. M., et al. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. Archives of Toxicology, 72(1), 26–32.
  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). Journal of Visualized Experiments, (128), 56491.
  • Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. (2019). Toxicology in Vitro, 55, 11–19.
  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (2019). Bio-protocol, 9(1), e3131.
  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213–218.
  • ResearchGate. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Mitchell Lab. (n.d.). LDH Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Measuring DNA modifications with the comet assay: a compendium of protocols. (2022).
  • Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. (2007). Journal of Plant Physiology, 164(6), 675–684.
  • Method of making dinitro cresol. (1943). Google Patents.
  • PubChem. (n.d.). o-Cresol, 3,5-dinitro-. Retrieved from [Link]

  • Parker, V. H., Barnes, J. M., & Denz, F. A. (1951). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. British Journal of Industrial Medicine, 8(4), 226–234.
  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2014). Current Microbiology, 68(3), 349–355.
  • The Comet assay: A sensitive method for detecting DNA damage in individual cells. (2000). Toxicology Letters, 112-113, 77–82.
  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (2020). Bio-protocol, 10(12), e3657.
  • ResearchGate. (n.d.). FIG. 1. JC-1 assay showing changes in membrane potential as a response.... Retrieved from [Link]

  • Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. (2019). Toxins, 11(6), 343.
  • NIOSH. (n.d.). DINITRO - ORTHO - CRE SOL. Retrieved from [Link]

  • Parker, V. H., Barnes, J. M., & Denz, F. A. (1951). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. British Journal of Industrial Medicine, 8(4), 226–234.
  • Evaluation of Clastogenicity of 4, 6-Dinitro-o-cresol (DNOC) in Allium Root Tip Test. (2008). Journal of Biological & Environmental Sciences, 2(5), 59-63.
  • Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal. (1998). Journal of Cell Biology, 141(1), 241–248.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Government of Canada. (2008). Dinitro-o-cresol final screening assessment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. (2020). British Journal of Pharmacology, 177(11), 2549–2568.
  • National Center for Biotechnology Information. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS. Retrieved from [Link]

  • A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage. (2020). Journal of Visualized Experiments, (157), e60877.
  • Preparation method of p-nitro-o-cresol. (2016). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Matrix Effects in 3,5-Dinitro-o-cresol (DNOC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3,5-Dinitro-o-cresol (DNOC). This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in accurately quantifying DNOC in complex sample matrices. As a highly toxic and environmentally persistent compound, accurate determination of DNOC is critical.[1][2][3] However, its analysis is frequently complicated by matrix effects, which can significantly compromise data quality, leading to inaccurate and unreliable results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate these matrix-related issues. The guidance herein is based on established scientific principles and field-proven methodologies to ensure the integrity and robustness of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects and why are they a major problem for DNOC analysis?

A1: A matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by co-extracted, interfering compounds from the sample matrix (e.g., soil, plasma, food homogenate).[4] For DNOC, a polar phenolic compound, these interferences can originate from pigments, lipids, humic acids, salts, or other endogenous materials.

  • In Liquid Chromatography-Mass Spectrometry (LC-MS) , the most common issue is ion suppression . This occurs in the ion source when co-eluting matrix components interfere with the ionization of DNOC, reducing the number of ions that reach the detector and leading to an artificially low signal.[5][6][7] In some cases, ion enhancement can also occur.

  • In Gas Chromatography (GC) , a phenomenon known as matrix-induced enhancement is common. Non-volatile matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of DNOC.[8][9] This "protective" effect leads to more of the analyte reaching the detector, causing an artificially high signal.

These effects are a critical problem because they undermine the accuracy and precision of quantification, potentially leading to false-negative results (in the case of suppression) or false-positive results (in the case of enhancement).[4]

Q2: How can I determine if my DNOC analysis is being impacted by matrix effects?

A2: Diagnosing matrix effects is a crucial first step. The most direct method is the post-extraction spike comparison .[4]

  • Prepare a standard in pure solvent: Dissolve your DNOC analytical standard in a clean solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Prepare a post-extraction spiked sample: Take a blank matrix sample (known to be free of DNOC), perform the entire extraction and cleanup procedure, and then spike the final, clean extract with DNOC at the same concentration as the pure solvent standard.

  • Analyze and Compare: Analyze both samples using your analytical method. The matrix effect (ME) can be calculated as:

    • ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) * 100

    • An ME value < 100% indicates signal suppression.

    • An ME value > 100% indicates signal enhancement.

    • Values between 80% and 120% are often considered acceptable, but this can depend on the specific validation requirements.

Q3: Which analytical technique is better for DNOC, LC-MS/MS or GC-MS?

A3: Both techniques are suitable for DNOC analysis, but the choice depends on the available instrumentation, the specific matrix, and the required sensitivity. Each has its own susceptibility to matrix effects.

FeatureLC-MS/MSGC-MS
Analyte Form Analyzes DNOC in its native, polar form.Requires derivatization (e.g., silylation) to increase volatility and improve peak shape.[10][11]
Primary Matrix Effect Ion Suppression.[12]Matrix-Induced Signal Enhancement.[8]
Sample Throughput Generally higher due to simpler sample preparation (no derivatization).Lower, as the derivatization step adds time and complexity.
Robustness ESI sources can be sensitive to non-volatile salts and matrix components, requiring diligent sample cleanup.GC systems are generally robust but require regular inlet maintenance (liner/septum replacement) to manage matrix deposition.[9]
Sensitivity Typically offers very high sensitivity, reaching low parts-per-billion (ppb) or parts-per-trillion (ppt) levels.Also provides excellent sensitivity, though it can be limited by derivatization efficiency.
Q4: What is the most effective way to compensate for matrix effects?

A4: While no single method is foolproof, using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[13][14][15] A SIL-IS, such as DNOC-¹³C₆ or DNOC-D₃, is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the preparation procedure. Because it behaves identically to the native DNOC during extraction, cleanup, chromatography, and ionization, any signal loss or gain experienced by the analyte will also be experienced by the SIL-IS.[16] The ratio of the analyte signal to the SIL-IS signal remains constant, providing highly accurate quantification despite variations in matrix effects.

Troubleshooting Guide: Diagnosing and Solving DNOC Analysis Issues

This section provides a structured approach to resolving specific problems encountered during the analysis of DNOC.

Problem 1: Low and Inconsistent Analyte Recovery

Poor recovery indicates that a significant portion of the DNOC is being lost during the sample preparation process, before it even reaches the analytical instrument.

  • Possible Cause 1: Inefficient Initial Extraction

    • Diagnosis: The physicochemical properties of DNOC (a polar, acidic phenol) and the matrix type dictate the optimal extraction strategy. In soil, DNOC can be strongly bound to organic matter. In aqueous samples, its solubility is pH-dependent.

    • Solution: Optimize the Extraction Protocol.

      • For Soil, Food, and Tissue (High Solids): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[17][18][19] It involves an initial extraction with acetonitrile followed by a salting-out step to induce phase separation.

      • For Water Samples (Aqueous): Solid-Phase Extraction (SPE) is the preferred method.[20][21][22] It allows for the concentration of DNOC from a large sample volume onto a solid sorbent, followed by elution with a small volume of organic solvent.

  • Possible Cause 2: pH-Dependent Extraction Efficiency

    • Diagnosis: DNOC is an acidic compound. At a pH above its pKa, it will be deprotonated and highly water-soluble, leading to poor extraction into organic solvents.

    • Solution: Adjust Sample pH. Before liquid-liquid or solid-phase extraction, acidify the aqueous sample to a pH of ~2-3. This ensures DNOC is in its neutral, protonated form, which has much higher affinity for organic solvents and reversed-phase SPE sorbents.

Problem 2: Signal Suppression in LC-MS/MS

This is the most common matrix effect in LC-MS and directly leads to underestimation of the DNOC concentration.

  • Possible Cause 1: Insufficient Sample Cleanup

    • Diagnosis: Complex matrices like herbs, spices, and high-fat samples contain a large number of co-extractives that can cause severe ion suppression.[23]

    • Solution: Implement a Robust Cleanup Strategy.

      • Dispersive SPE (d-SPE) for QuEChERS: After the initial QuEChERS extraction, the acetonitrile supernatant is cleaned by mixing it with a combination of sorbents. The choice of sorbent is critical.

d-SPE SorbentTarget Interferences RemovedUse Case for DNOC Analysis
PSA (Primary Secondary Amine) Fatty acids, organic acids, sugars, some polar pigments.A general-purpose sorbent, almost always used in QuEChERS.
C18 (End-capped) Non-polar interferences, such as lipids and fats.Essential for fatty matrices (e.g., oilseeds, animal tissue).
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols.Highly effective for green, pigmented matrices (e.g., leafy vegetables, herbs). Caution: GCB can retain planar molecules like DNOC; careful optimization is required to ensure good recovery.
  • Solution: Optimize SPE Cleanup. For aqueous samples, after loading the sample onto the SPE cartridge, include a "wash" step with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences before eluting the DNOC with a strong solvent (e.g., methanol or acetonitrile).

  • Possible Cause 2: Co-elution of Matrix Components with DNOC

    • Diagnosis: Even with good cleanup, some interfering compounds may have similar chromatographic behavior to DNOC and elute at the same time, causing suppression.

    • Solution 1: Improve Chromatographic Separation. Modify your HPLC/UHPLC method to move the DNOC peak away from the main band of matrix interferences. Try changing the gradient slope, using a different organic modifier, or switching to a column with an alternative selectivity (e.g., a Phenyl-Hexyl or Biphenyl phase).

    • Solution 2: Dilute the Extract. A simple and often effective strategy is to dilute the final extract (e.g., 5-fold or 10-fold) with the initial mobile phase.[23] This reduces the concentration of interfering compounds in the ion source. This is only feasible if your instrument has sufficient sensitivity to detect the diluted DNOC concentration.

  • Possible Cause 3: Inadequate Compensation for Signal Variability

    • Diagnosis: Sample-to-sample variations in matrix composition lead to inconsistent levels of ion suppression, resulting in poor precision (high %RSD).

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). As discussed in the FAQs, this is the most reliable way to correct for variable suppression.[13][15]

    • Solution 2: Use Matrix-Matched Calibration. If a SIL-IS is not available, prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[24] This ensures that the standards and the samples experience a similar degree of matrix effect, improving accuracy.

Workflow for Diagnosing and Mitigating Matrix Effects

Workflow: Diagnosing & Mitigating Matrix Effects Start Analysis Shows Poor Accuracy/Precision Diagnose Perform Post-Extraction Spike Calculate Matrix Effect (ME) Start->Diagnose CheckME Is ME between 80-120%? Diagnose->CheckME NoME Problem is likely not matrix effect. Check recovery, instrument. CheckME->NoME Yes YesME Matrix Effect Confirmed CheckME->YesME No ImproveCleanup Improve Sample Cleanup (d-SPE / SPE) YesME->ImproveCleanup OptimizeChroma Optimize Chromatography (Change gradient/column) YesME->OptimizeChroma Dilute Dilute Sample Extract YesME->Dilute Compensation Select Compensation Strategy ImproveCleanup->Compensation OptimizeChroma->Compensation Dilute->Compensation SIL_IS Implement Stable Isotope- Labeled Internal Standard (SIL-IS) (Gold Standard) Compensation->SIL_IS MatrixMatch Use Matrix-Matched Calibration Compensation->MatrixMatch

Caption: A decision tree for identifying and addressing matrix effects.

Problem 3: Signal Enhancement and Poor Peak Shape in GC-MS

This effect, common in GC, can lead to an overestimation of DNOC concentration and poor chromatography.

  • Possible Cause 1: Analyte Polarity and Activity

    • Diagnosis: DNOC is a polar phenol. In its underivatized form, it can interact with active sites in the GC inlet and column, leading to peak tailing and potential signal loss (which is then "over-corrected" by the matrix enhancement effect).

    • Solution: Derivatization. This is a critical step for robust GC analysis of phenols.[25] Silylation is the most common approach, where an active hydrogen on the phenolic hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[10][11] This increases the volatility and thermal stability of DNOC, and dramatically improves peak shape.

  • Possible Cause 2: Matrix-Induced Enhancement Effect

    • Diagnosis: As described in the FAQs, non-volatile matrix components build up in the hot inlet, creating a protective layer that prevents analyte adsorption or degradation.[8][9] This leads to a higher-than-expected signal compared to a standard in pure solvent.

    • Solution 1: Matrix-Matched Calibration. This is essential for GC analysis in complex matrices. By preparing calibrants in a blank matrix extract, the standards and samples experience the same enhancement effect, allowing for accurate quantification.[9]

    • Solution 2: Regular Inlet Maintenance. The buildup of matrix components is unavoidable. Therefore, a strict maintenance schedule is crucial. Regularly replace the GC inlet liner (e.g., every 50-100 injections, depending on the matrix) and septum, and trim the first few centimeters of the analytical column.[9]

    • Solution 3: Use of Analyte Protectants. Adding "analyte protectants" (e.g., gulonolactone) to both standards and samples can help equalize the response by mimicking the protective effect of the matrix, though this technique requires careful optimization.[8]

Sample Preparation Strategy Selection

Sample Preparation Strategy Selection for DNOC Matrix Select Matrix Type Water Aqueous Matrix (Groundwater, Wastewater) Matrix->Water Solid Solid/Semi-Solid Matrix (Soil, Food, Tissue) Matrix->Solid SPE Solid-Phase Extraction (SPE) Water->SPE QuEChERS QuEChERS Extraction Solid->QuEChERS SPE_Condition 1. Condition Cartridge (Methanol, Water) SPE->SPE_Condition SPE_Load 2. Load Acidified Sample (pH ~2-3) SPE_Condition->SPE_Load SPE_Wash 3. Wash Cartridge (e.g., 5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute 4. Elute DNOC (Methanol or Acetonitrile) SPE_Wash->SPE_Elute SPE_Final Analyze by LC-MS or GC-MS (after derivatization) SPE_Elute->SPE_Final QuEChERS_Extract 1. Homogenize & Extract (Acetonitrile + Salts) QuEChERS->QuEChERS_Extract QuEChERS_Cleanup 2. d-SPE Cleanup (Aliquot + Sorbents like PSA, C18) QuEChERS_Extract->QuEChERS_Cleanup QuEChERS_Final Analyze by LC-MS or GC-MS (after derivatization) QuEChERS_Cleanup->QuEChERS_Final

Caption: Workflow for choosing a sample preparation method based on matrix type.

Experimental Protocols

Protocol 1: Generic QuEChERS Method for DNOC in Soil

This protocol is a starting point and must be validated for your specific matrix and instrumentation.

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of reagent water and wait 30 minutes to hydrate.

  • Internal Standard Spiking: Add your SIL-IS or another appropriate internal standard.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, and 0.5 g Disodium Citrate Sesquihydrate). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. (For pigmented matrices, a tube containing GCB may be required, but test for DNOC recovery).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Analysis: The supernatant is ready for direct injection into an LC-MS/MS system or for derivatization prior to GC-MS analysis.

Protocol 2: General Silylation for GC-MS Analysis

Perform this in a moisture-free environment. Silylating reagents are sensitive to water.

  • Evaporation: Take 100 µL of your final, cleaned extract and evaporate it to complete dryness under a gentle stream of nitrogen at room temperature. It is critical that no water remains.

  • Reconstitution and Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or toluene) and 50 µL of a silylating reagent (e.g., BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

By systematically diagnosing the issue and applying the appropriate sample preparation, chromatographic, and calibration strategies, you can successfully overcome matrix effects and generate accurate, reliable data for your this compound analyses.

References
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (URL: )
  • Matrix enhancement effect: A blessing or curse for gas chromatography? - Technology Networks. (URL: [Link])

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. (URL: [Link])

  • QuEChERS: Home. (URL: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (URL: [Link])

  • QuEChERS Method for Pesticide Residue Analysis - Phenomenex. (URL: [Link])

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. (URL: [Link])

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples | LCGC International. (URL: [Link])

  • Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo. (URL: [Link])

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (URL: [Link])

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - MDPI. (URL: [Link])

  • Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography - PubMed. (URL: [Link])

  • Ion suppression (mass spectrometry) - Wikipedia. (URL: [Link])

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (URL: [Link])

  • Derivatization for Gas Chromatography - Phenomenex. (URL: [Link])

  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food | Waters. (URL: [Link])

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. (URL: [Link])

  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (URL: [Link])

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (URL: [Link])

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction - Global NEST Journal. (URL: [Link])

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (URL: [Link])

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed. (URL: [Link])

  • General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. (URL: [Link])

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - MDPI. (URL: [Link])

  • Evaluation of matrix effects in pesticide multi-residue methods by matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - MDPI. (URL: [Link])

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed. (URL: [Link])

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. (URL: [Link])

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. (URL: [Link])

  • The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy - PubMed Central. (URL: [Link])

  • Dinitro-o-cresol final screening assessment - Canada.ca. (URL: [Link])

  • Sample Preparation - Dissolved Organic Carbon (DOC) in Water | Stable Isotope Facility. (URL: [Link])

  • Preparing Soil Samples for Volatile Organic Compound Analysis, - dtic.mil. (URL: [Link])

  • Method 3535A: Solid-Phase Extraction (SPE) ... - EPA. (URL: [Link])

  • Solid Phase Extraction - Affinisep. (URL: [Link])

  • Samples Preparation Method | Soil Analyses Service Center - The University of Kansas. (URL: [Link])

Sources

Technical Support Center: Stabilizing 3,5-Dinitro-o-cresol (DNOC) Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dinitro-o-cresol (DNOC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the preparation, stabilization, and use of DNOC solutions in a laboratory setting.

A Note on Isomers: It is crucial to recognize that much of the available literature focuses on the 4,6-dinitro-o-cresol isomer due to its historical use as a pesticide. While the chemical properties are similar, this guide will utilize data for the 4,6-isomer as a close proxy where specific data for this compound is unavailable, with this distinction clearly noted.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about handling and preparing this compound solutions.

Q1: What is this compound and what are its primary laboratory applications?

A1: this compound (DNOC) is a yellow, crystalline organic compound.[1] In a laboratory context, its properties as a protonophore that uncouples oxidative phosphorylation make it a valuable tool in metabolic research and toxicology studies.[1] It is also used as an intermediate in the synthesis of other chemical compounds.

Q2: What are the key safety precautions when handling solid this compound and its solutions?

A2: this compound is highly toxic if inhaled, ingested, or absorbed through the skin. It is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[2] Avoid creating dust when handling the solid material.[3]

Q3: In which common laboratory solvents is this compound soluble?

A3: While specific quantitative data for this compound is scarce, data for the closely related 4,6-isomer indicates it is sparingly soluble in water but shows good solubility in organic solvents. Expect similar behavior for the 3,5-isomer. For practical laboratory purposes, methanol, ethanol, acetone, and acetonitrile are suitable solvents for preparing stock solutions.

Q4: How should I store solid this compound and its prepared solutions?

A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of heat.[3] Prepared solutions should be stored in amber glass vials to protect them from light, at a refrigerated temperature (2-8°C). For analytical standards, it is recommended to prepare fresh solutions for optimal accuracy.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Color Change or Precipitation in a Stored DNOC Solution

Question: My DNOC solution, which was initially a clear yellow, has turned a darker shade/brownish color, and I see some precipitate. What is happening and is the solution still usable?

Answer:

A color change or the formation of a precipitate in your DNOC solution is a strong indicator of degradation. This can compromise the accuracy of your experiments by altering the effective concentration of the active compound.

Causality and Troubleshooting Steps:

  • Photodegradation: DNOC is susceptible to degradation upon exposure to light, particularly UV radiation. The nitro groups on the aromatic ring can undergo photochemical reactions.

    • Solution: Always store DNOC solutions in amber glass vials or wrap clear vials in aluminum foil to block light. Prepare solutions under subdued lighting conditions if possible.

  • Thermal Degradation: Elevated temperatures can accelerate the decomposition of DNOC. Storing solutions at room temperature for extended periods, especially near heat sources like incubators or window sills, can lead to degradation.

    • Solution: Store stock and working solutions in a refrigerator at 2-8°C. Allow solutions to come to room temperature before use to ensure accurate volume measurements, but return them to cold storage promptly.

  • pH-Dependent Instability: While DNOC is relatively stable in sterile water at a neutral pH, its stability can be affected by acidic or alkaline conditions, which can catalyze hydrolysis of the nitro groups. The pKa of the related 4,6-isomer is approximately 4.4, meaning that in solutions with a pH above this value, the compound will exist predominantly in its anionic form.

    • Solution: If your experimental buffer system is strongly acidic or alkaline, it is best to add the DNOC solution immediately before starting the experiment. For long-term storage, preparing the solution in a neutral, buffered solvent can enhance stability.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can occur over time, leading to an increase in the concentration of DNOC and potential precipitation if the solubility limit is exceeded.

    • Solution: Use vials with tight-fitting screw caps, preferably with a PTFE liner, to prevent solvent evaporation.

Is the solution still usable? It is strongly recommended to discard any solution that shows a visible color change or precipitation and prepare a fresh batch. Using a degraded solution will lead to inaccurate and unreliable results.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Question: I am using a DNOC solution in my cellular assays, but I am observing significant variability between experiments. What could be the cause?

Answer:

Inconsistent results in assays involving DNOC can often be traced back to the stability and handling of the solution, as well as the experimental setup.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Prepare Fresh DNOC Solution A->B First Step C Verify Solution Preparation Protocol B->C If problem persists H Problem Resolved B->H If successful D Assess Solution Stability C->D E Evaluate Experimental Protocol D->E F Check for Solvent Effects E->F G Calibrate Instruments F->G I Problem Persists G->I If all else fails I->A Re-evaluate

Troubleshooting Workflow for Inconsistent Results

Detailed Troubleshooting Steps:

  • Prepare a Fresh DNOC Solution: As a first step, always prepare a fresh solution of DNOC from the solid compound. This eliminates any doubts about the stability of previously prepared solutions.

  • Verify Solution Preparation Protocol:

    • Accurate Weighing: Ensure you are using a calibrated analytical balance to weigh the solid DNOC.

    • Correct Solvent and Volume: Double-check that you are using the correct solvent and accurately measuring the volume with calibrated volumetric flasks and pipettes.

    • Complete Dissolution: Ensure the DNOC is completely dissolved before making the final dilution. Sonication can aid in dissolution.

  • Assess Solution Stability During the Experiment:

    • Temperature Fluctuations: Are your experimental conditions, such as incubation temperature, consistent? As DNOC's activity is temperature-dependent, variations can affect results.

    • Light Exposure: Are your experiments conducted under consistent lighting conditions? If your assay involves long incubation times, consider protecting the samples from direct light.

  • Evaluate Experimental Protocol:

    • Consistent Timing: Ensure that the timing of DNOC addition and subsequent measurements is consistent across all samples and experiments.

    • Cell Culture Conditions: Variations in cell density, passage number, or growth media can all contribute to variability in cellular assays.

  • Check for Solvent Effects:

    • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay should be consistent across all samples, including controls. High concentrations of organic solvents can have their own effects on biological systems.

    • Vehicle Control: Always include a "vehicle control" in your experiments, which contains the same concentration of the solvent used to dissolve the DNOC, but without the compound itself. This will help you differentiate between the effects of the solvent and the effects of DNOC.

  • Calibrate Instruments: Ensure that all instruments used for measurements (e.g., spectrophotometer, plate reader, microscope) are properly calibrated and functioning correctly.

Part 3: Protocols and Data

This section provides detailed protocols for preparing and analyzing DNOC solutions, along with relevant data.

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Methanol

Materials:

  • This compound (solid, high purity)

  • Methanol (HPLC grade)

  • Analytical balance

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper

  • Sonicator

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Safety First: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Weighing: Accurately weigh approximately 19.81 mg of this compound (Molecular Weight: 198.13 g/mol ) onto weighing paper.

  • Transfer: Carefully transfer the weighed solid into the 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 5-7 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication: Place the flask in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Final Dilution: Allow the solution to return to room temperature. Carefully add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store in a refrigerator at 2-8°C.

Protocol 2: Quantification of DNOC Solutions using UV-Vis Spectrophotometry

Principle:

DNOC exhibits a characteristic UV-Vis absorption spectrum that can be used for its quantification. The wavelength of maximum absorbance (λmax) can be used to determine the concentration of DNOC in solution using the Beer-Lambert law (A = εbc).

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Methanol (HPLC grade)

  • Prepared DNOC stock solution

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Wavelength Scan:

    • Prepare a dilute solution of DNOC in methanol (e.g., 50 µM).

    • Use methanol as a blank to zero the instrument.

    • Perform a wavelength scan from 200 to 500 nm to determine the λmax. The UV absorption spectrum for this compound in dioxane shows a maximum at 265 nm.[4]

  • Calibration Curve:

    • From your stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 25, 50, and 100 µM) in methanol.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The resulting graph should be a straight line passing through the origin.

  • Sample Measurement:

    • Measure the absorbance of your unknown DNOC solution at the λmax.

    • Use the equation of the line from your calibration curve to calculate the concentration of your unknown sample.

Troubleshooting for UV-Vis Analysis:

  • High Absorbance (>2.0): Your solution is too concentrated. Dilute it with the solvent and re-measure.

  • Non-linear Calibration Curve: This may indicate that your solutions are too concentrated, or there may be an issue with your instrument or standards.

  • Shifting λmax: This could indicate the presence of impurities or degradation products in your solution.

Data Summary Table

The following table summarizes key physical and chemical properties of DNOC. Note that much of this data is for the 4,6-isomer and should be used as an approximation for the 3,5-isomer.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₅[1]
Molecular Weight 198.13 g/mol [1]
Appearance Yellow solid[1]
Melting Point 86.5 °C[1]
Solubility in Water Sparingly soluble (0.01% at 20°C)[1]
pKa (4,6-isomer) ~4.4[5]
λmax (in Dioxane) 265 nm[4]

Part 4: Visualization of Key Concepts

Degradation Pathway of DNOC

The following diagram illustrates the potential degradation pathways for DNOC in solution, leading to a loss of efficacy.

G DNOC This compound (Active Compound) Photo Photodegradation (Light Exposure) DNOC->Photo Thermo Thermal Degradation (Heat) DNOC->Thermo Hydro Hydrolysis (Extreme pH) DNOC->Hydro Degraded Degradation Products (Inactive/Altered Activity) Photo->Degraded Thermo->Degraded Hydro->Degraded

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in 3,5-Dinitro-o-cresol HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dinitro-o-cresol. As a nitrophenolic compound, this compound presents specific challenges in reversed-phase chromatography that can lead to suboptimal peak shapes, compromising data quality and analytical accuracy. This document provides a structured, in-depth approach to troubleshooting common peak shape abnormalities, grounded in established chromatographic principles.

Introduction: The Challenge of Analyzing this compound

This compound (3,5-DNOC) is a weakly acidic compound due to its phenolic hydroxyl group.[1] Its retention and peak shape in reversed-phase HPLC are highly sensitive to mobile phase pH and potential secondary interactions with the stationary phase. Poor peak shape, manifesting as tailing, fronting, or broadening, can significantly impact resolution, sensitivity, and the accuracy of quantification.[2][3] Understanding the underlying causes is the first step toward a robust and reliable analytical method.

Before delving into specific issues, it is crucial to perform a System Suitability Test (SST) to verify that the chromatographic system is performing adequately.[4] Key SST parameters include resolution, precision (repeatability), tailing factor, and column efficiency (plate count).[5][6] Failure to meet predefined SST criteria is a clear indicator that troubleshooting is necessary.[4]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common peak shape problems encountered during the HPLC analysis of this compound, providing diagnostic steps and corrective actions.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is the most frequent issue observed for phenolic compounds like 3,5-DNOC.[7][8]

Primary Causes & Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for acidic compounds is often the interaction between the analyte and residual acidic silanol groups (Si-OH) on the silica-based stationary phase.[9][10] These interactions create a secondary, stronger retention mechanism, causing some analyte molecules to lag, resulting in a "tail".[7]

    • Solution 1: Mobile Phase pH Adjustment. Since this compound is a weak acid, its ionization state is dependent on the mobile phase pH.[11][12] To suppress the ionization of the residual silanol groups and minimize these secondary interactions, it is recommended to operate at a lower pH.[7][10] A general guideline is to adjust the mobile phase pH to be at least two units below the analyte's pKa.[13] Using a buffer is essential to maintain a stable pH.[14][15]

    • Solution 2: Use a Highly Deactivated (End-Capped) Column. Modern HPLC columns often feature "end-capping," a process that chemically bonds a small silane molecule to many of the residual silanol groups, effectively shielding them from interaction with the analyte.[10] If tailing persists, switching to a column specifically designed for the analysis of polar or acidic compounds, which have a higher degree of end-capping or a novel surface chemistry, can significantly improve peak shape.[16][17]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[8]

    • Solution: Reduce Sample Concentration. Dilute the sample and re-inject. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.

  • Column Contamination and Degradation: The accumulation of strongly retained sample matrix components or the gradual degradation of the stationary phase can create active sites that cause tailing.[3][8]

    • Solution 1: Implement a Column Washing Protocol. After a series of analyses, flush the column with a strong solvent to remove contaminants.[18]

    • Solution 2: Use a Guard Column. A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities, thereby extending the life of the analytical column.[3]

Issue 2: Peak Fronting

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can also indicate significant analytical issues.[3][19]

Primary Causes & Solutions:

  • Sample Overload: This is the most common cause of peak fronting.[19] When the concentration of the analyte is too high, the stationary phase becomes saturated, and excess molecules travel through the column more quickly, eluting earlier and causing the peak to "front".[19]

    • Solution: Dilute the Sample. The most straightforward solution is to dilute the sample and re-inject. A 1-to-10 dilution is often sufficient to resolve fronting caused by column overload.[19] Reducing the injection volume can also alleviate this issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted, fronting peak.[20][21][22]

    • Solution: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve the sample in the mobile phase itself or in a solvent with a lower elution strength.[23][24] If sample solubility requires a strong organic solvent, keep the injection volume as small as possible.[15]

  • Column Collapse: In reversed-phase HPLC, using a mobile phase with a very high aqueous content can cause the C18 chains of the stationary phase to fold in on themselves, a phenomenon known as phase collapse. This reduces the interaction surface available to the analyte and can lead to peak fronting.[25]

    • Solution: Use an Appropriate Column and Flush. Ensure the column is suitable for highly aqueous mobile phases. If phase collapse is suspected, flushing the column with 100% acetonitrile can often restore the stationary phase.

Issue 3: Peak Broadening

Broad peaks can result in decreased resolution and reduced sensitivity, making accurate quantification difficult.

Primary Causes & Solutions:

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread before and after separation, leading to broader peaks.[9]

    • Solution: Minimize Tubing Length and Diameter. Use tubing with a narrow internal diameter and keep the length to a minimum, especially between the column and the detector.

  • Poor Column Efficiency: A damaged or old column will exhibit reduced efficiency, resulting in broader peaks.

    • Solution: Column Replacement. If other potential causes have been eliminated, the column may need to be replaced. Check the column's performance against the manufacturer's test chromatogram.

  • Mobile Phase and Sample Solvent Mismatch: As with peak fronting, a strong sample solvent can cause band broadening.[21][22]

    • Solution: Adjust Sample Solvent. As mentioned previously, dissolving the sample in the mobile phase or a weaker solvent is ideal.[24]

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

The optimal mobile phase pH should be low enough to suppress the ionization of both the phenolic hydroxyl group of 3,5-DNOC and the residual silanol groups on the column.[10][13] A pH in the range of 2.5 to 3.5, maintained with a suitable buffer like phosphate or formate, is a good starting point for method development.[26]

Q2: Can the choice of organic modifier in the mobile phase affect peak shape?

Yes. While acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, they can provide different selectivities and peak shapes for phenolic compounds.[27] If you are experiencing issues with one, it is worthwhile to try the other.

Q3: My peak for this compound is splitting. What could be the cause?

Peak splitting can occur if the mobile phase pH is very close to the pKa of the analyte, causing both the ionized and non-ionized forms to be present and separate slightly.[14][28] It can also be caused by a partially blocked frit at the column inlet or a void in the column packing.[24] To troubleshoot, first ensure the mobile phase pH is appropriately buffered and not near the analyte's pKa. If the problem persists, try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column.[24]

Q4: How do I know if my system is suitable for the analysis before I start running samples?

Always run a system suitability test (SST) before analyzing samples.[6] This typically involves injecting a standard solution of this compound multiple times and evaluating parameters like the relative standard deviation (RSD) of the peak area and retention time, the tailing factor, and the column efficiency (plate number).[5][29] The acceptance criteria for these parameters should be defined in your analytical method.[4] For example, the USP often requires a tailing factor of less than 2 and an RSD for replicate injections of less than 2%.[4]

Visual Troubleshooting Guides

Logical Flow for Diagnosing Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample 1:10 and Re-inject start->check_overload overload_yes Peak Shape Improves: Column Overload check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No check_pH Is Mobile Phase pH < 3.5 and Buffered? overload_no->check_pH pH_no Adjust pH to 2.5-3.5 with Buffer check_pH->pH_no No pH_yes Yes check_pH->pH_yes Yes check_column Use a Modern, End-Capped Column pH_yes->check_column column_issue Consider Secondary Silanol Interactions check_column->column_issue final_check Flush Column with Strong Solvent Use Guard Column column_issue->final_check G start Peak Fronting Observed check_overload Dilute Sample or Reduce Injection Volume start->check_overload overload_yes Peak Shape Improves: Column Overload check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No check_solvent Is Sample Solvent Stronger than Mobile Phase? overload_no->check_solvent solvent_yes Dissolve Sample in Mobile Phase or Weaker Solvent check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_phase_collapse Is Mobile Phase >95% Aqueous? solvent_no->check_phase_collapse collapse_yes Suspect Phase Collapse: Flush with 100% ACN, Use AQ-Compatible Column check_phase_collapse->collapse_yes Yes collapse_no Investigate Other Instrumental Issues check_phase_collapse->collapse_no No

Sources

Technical Support Center: 3,5-Dinitro-o-cresol (DNOC) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3,5-Dinitro-o-cresol (DNOC) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring high-quality, reproducible data.

Section 1: Foundational Troubleshooting - Is It Noise, and Where Is It From?

High background noise can obscure your analyte signal, leading to poor sensitivity, inaccurate quantification, and a high limit of detection.[1][2] The first step in addressing this is to systematically identify the nature and source of the noise.

Q1: My baseline is very high and noisy in my DNOC analysis. What's the first thing I should do?

A1: The first step is to determine whether the source of the noise is electronic or chemical, and then to isolate it to the Liquid Chromatography (LC) system, the Mass Spectrometer (MS), or your sample/solvents.

The Causality: A mass spectrometer detects ions. A high baseline means it's detecting a large number of ions that are not your target analyte. This can be due to inherent electronic noise from the detector, but it is far more commonly due to chemical contaminants being continuously ionized and sent to the detector.[3] Isolating the source systematically prevents unnecessary and time-consuming cleaning of the wrong components.

Troubleshooting Protocol: Isolating the Noise Source

  • MS Self-Check: Disconnect the LC from the MS. Place the MS in standby or run a direct infusion of a high-purity, fresh solvent (e.g., LC-MS grade 50:50 acetonitrile/water) at a low flow rate using a syringe pump.

    • If the noise disappears: The contamination is coming from your LC system (mobile phase, tubing, column, etc.). Proceed to Section 3.

    • If the noise persists: The contamination is within the MS itself or the infusion line/solvent. Clean the ion source (see Section 4) and use a different, trusted solvent source for the infusion test.[4]

  • LC System Check: If the MS is clean, reconnect the LC. Remove the column and replace it with a zero-dead-volume union. Run your typical gradient with fresh, high-purity mobile phase.

    • If the noise is low: The column is the likely source of contamination (column bleed).[5]

    • If the noise is high: The contamination is in the LC system's solvent lines, pump, autosampler, or the mobile phase itself.[6]

  • Blank Injection Check: If the system is clean with the column removed, reinstall the column and run a blank injection (injecting only the sample solvent).

    • If a high background appears: Contamination is coming from the autosampler, syringe, or the solvent used for the blank.[4]

A High Background Noise Detected B Disconnect LC. Infuse fresh LC-MS grade solvent directly into MS. A->B C Noise Persists? B->C D_Yes Yes C->D_Yes Yes D_No No C->D_No No E Contamination is in MS Source or infusion line/solvent. Proceed to Section 4. D_Yes->E F Contamination is from LC System or mobile phase. D_No->F G Reconnect LC. Remove column, replace with union. Run gradient. F->G H Noise Persists? G->H I_Yes Yes H->I_Yes Yes I_No No H->I_No No J Contamination is in LC flow path (solvents, tubing, pump, autosampler). Proceed to Section 3. I_Yes->J K Contamination is likely from the column (bleed). Consider conditioning or replacement. I_No->K

Caption: Initial troubleshooting workflow to isolate the source of background noise.

Section 2: Sample Preparation and Matrix Effects

The sample itself is a primary source of background noise. Co-extracted matrix components can interfere with the ionization of your target analyte, a phenomenon known as "matrix effects," which can either suppress or enhance the signal.[7][8][9]

Q2: I see a lot of background ions and my DNOC signal is inconsistent, especially when analyzing environmental or biological samples. Why?

A2: This is likely due to matrix effects. DNOC is often analyzed in complex samples like soil, water, or plasma. Endogenous materials (salts, lipids, proteins) can co-elute with DNOC and compete for ionization in the MS source, leading to signal suppression and high background.[9][10][11]

The Causality: Electrospray ionization (ESI) has a finite capacity for creating ions. When a high concentration of matrix components enters the source along with your analyte, they can preferentially ionize, consuming the available charge and preventing your analyte from being ionized efficiently.[12]

Mitigation Strategies:

  • Effective Sample Cleanup: The most robust solution is to remove interferences before injection. Solid-Phase Extraction (SPE) is highly effective for this. A well-chosen SPE sorbent can retain DNOC while allowing matrix components to be washed away.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of matrix components, minimizing their impact. However, this also dilutes your analyte, so this method is only suitable if your assay has sufficient sensitivity.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) version of DNOC (e.g., ¹³C-DNOC) is the gold standard for quantification. The SIL internal standard will experience the same matrix effects as the analyte, allowing for accurate correction during data processing.[13]

  • Chromatographic Separation: Improve your LC method to chromatographically separate DNOC from the interfering matrix components. Ensure the analyte does not elute in the "void volume" where most unretained matrix components appear.

cluster_0 Sample Preparation Workflow for DNOC A Raw Sample (e.g., Soil, Water, Plasma) B Extraction (e.g., LLE or QuEChERS) A->B Introduce Extraction Solvents C Cleanup Step (Solid-Phase Extraction - SPE) B->C Load Crude Extract D Elution C->D Wash away interferences E Evaporation & Reconstitution in Mobile Phase D->E Elute DNOC F Filtration (PTFE Syringe Filter) E->F G Analysis by LC-MS/MS F->G

Caption: A typical sample preparation workflow designed to minimize matrix effects.

Section 3: LC System Contamination

The LC system is a frequent source of chemical background. Contaminants can leach from solvents, tubing, filters, and vials, presenting as a constant high baseline or as discrete "ghost peaks" in your chromatogram.[6][14]

Q3: I've narrowed the noise down to my LC system. What are the common culprits and how do I fix it?

A3: The most common sources are contaminated mobile phases, leaching from plastic components, and column bleed. A systematic cleaning and replacement protocol is required.

The Causality: Many common laboratory materials contain ionizable compounds that can be introduced into the LC flow path.[15] Plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and surfactants are ubiquitous and can accumulate on the analytical column, later eluting during a gradient run.[6][16]

Contaminant Source Common Ions (m/z) Underlying Cause & Recommended Action
Mobile Phase / Solvents PEG clusters (+44 Da intervals), amine clusters (e.g., TEA)Using low-grade solvents or additives. Storing solvents in plastic bottles can lead to leaching. Action: Always use fresh, LC-MS grade solvents from glass bottles.[6][14] Filter and degas all mobile phases.[3]
Plasticware / Tubing Phthalates (e.g., 391.28 [M+H]⁺), Siloxanes (+74 Da intervals)Phthalates are plasticizers in many plastics (vials, caps, tubing). Siloxanes are common in silicone tubing and grease. Action: Minimize the use of plastic. Use polypropylene vials and caps. Use PEEK or stainless steel tubing where possible.[15][16]
Column Bleed Varies depending on column phaseDegradation of the column's stationary phase, often from using incompatible pH or high temperatures. Action: Ensure mobile phase pH is within the column's recommended range. Condition new columns properly. If bleed is severe, the column may be old and need replacement.[5]
Human Contact Keratin, fatty acidsContamination from handling components without gloves. Action: Always wear nitrile gloves when handling any part of the flow path, including vials and solvent bottles.[14]

System Flushing Protocol: To remove widespread contamination, flush the entire LC system (with the column removed) sequentially with high-purity solvents. A common flushing sequence is:

  • Isopropanol (to remove organic residues)

  • Methanol

  • LC-MS Grade Water

  • Acetonitrile Flush each solvent for at least 30 minutes at a moderate flow rate.

Section 4: MS Source and Ionization Optimization

The ionization source is where your analyte is charged for detection. Proper settings and cleanliness are paramount for achieving a good signal-to-noise ratio.

Q4: Which ionization mode and polarity is best for DNOC?

A4: Negative Ion Mode Electrospray Ionization (ESI) is highly recommended for DNOC.

The Causality: DNOC possesses an acidic phenolic group.[17] In the ESI source, this proton is easily abstracted, forming a stable deprotonated molecule, [M-H]⁻. This process is very efficient and leads to a strong, specific signal for DNOC at m/z 197.02.[18] While positive mode ionization is possible, it is generally much less sensitive. Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be less susceptible to matrix effects for certain sample types, but ESI negative mode is the preferred starting point.[19]

Q5: I've optimized my method, but my signal is still weak and the background is high. What else can I check on the MS?

A5: A dirty ion source is a primary cause of poor sensitivity and high background. The components at the front of the mass spectrometer (capillary, skimmer, cone) accumulate non-volatile material over time, which can suppress the signal and contribute to chemical noise.

The Causality: When the solvent spray evaporates in the source, any non-volatile material (salts, matrix components, etc.) is deposited onto the source optics. These deposits can charge up, altering the electric fields that guide ions into the mass spectrometer and acting as a continuous source of contamination.[3]

General Ion Source Cleaning Protocol: Always follow your specific instrument manufacturer's guidelines.

  • Vent the Instrument: Safely bring the instrument to atmospheric pressure.

  • Disassemble: Carefully remove the ion source components (e.g., capillary, cone).

  • Clean: Sonicate the metal parts in a sequence of solvents, such as 50:50 methanol:water, followed by pure methanol, and finally acetonitrile. Use lint-free swabs soaked in solvent to gently remove any visible residue.[3]

  • Dry and Reassemble: Ensure all parts are completely dry before reassembling.

  • Pump Down: Pump the system down. It's good practice to let the system pump for several hours or overnight to achieve a stable, low vacuum before analysis.[4]

Section 5: Frequently Asked Questions (FAQs)

Q: I see repeating peaks separated by 44 m/z units. What are they? A: This is a classic signature of polyethylene glycol (PEG) contamination. PEGs are common in detergents, lubricants, and some plastics. Check your solvents, greases, and any plasticware in your workflow.[14][20]

Q: Can my choice of mobile phase additive increase noise? A: Absolutely. While additives like formic acid (for positive mode) or ammonium acetate are necessary for good chromatography and ionization, using them at too high a concentration or using a low-purity grade can significantly increase background ions. Use the lowest concentration necessary and always use LC-MS grade additives.[1]

Q: My GC-MS analysis of DNOC has poor peak shape and sensitivity. Why? A: Underivatized nitrophenols like DNOC are polar and can interact with active sites in the GC inlet and column, leading to poor chromatography.[21] Derivatization, for example, by silylation, is often required to make the analyte more volatile and less active, improving peak shape and sensitivity for GC-MS analysis.[21]

Q: How do I know what fragment ions to monitor for DNOC in MS/MS? A: For nitroaromatic compounds, common fragmentation pathways in negative mode include the loss of neutral molecules like NO and NO₂.[22] For the DNOC precursor ion [M-H]⁻ at m/z 197, you would perform a product ion scan to identify the most intense and specific fragment ions to use for your Multiple Reaction Monitoring (MRM) method.

Parameter Recommended Starting Point for DNOC
LC Column C18 Reversed-Phase
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
Precursor Ion [M-H]⁻ m/z 197.02
Collision Energy Optimize instrumentally (start around 15-25 eV)
Potential Product Ions Monitor for fragments corresponding to loss of NO, NO₂, etc.
References
  • Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do?. Retrieved from [Link]

  • PubMed. (2014). Sample preparation workflow for the liquid chromatography tandem mass spectrometry based analysis of nicotinamide adenine dinucleotide phosphate cofactors in yeast. Retrieved from [Link]

  • CIGS. (n.d.). Common LC/MS Contaminants. Retrieved from [Link]

  • Common Background Contamination Ions in Mass Spectrometry. (n.d.). Retrieved from [Link]

  • PubMed. (2007). Comparison of Negative and Positive Ion Electrospray Tandem Mass Spectrometry for the Liquid Chromatography Tandem Mass Spectrometry Analysis of Oxidized Deoxynucleosides. Retrieved from [Link]

  • Chromatography Forum. (2020). High background after preventative maintenance. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Notes on Troubleshooting LC/MS Contamination. (n.d.). Retrieved from [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). Mass Spec contamination issue - High background - WKB3420. Retrieved from [Link]

  • ResearchGate. (2017). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • PubMed. (2007). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. Retrieved from [Link]

  • mzCloud. (2014). 3 5 Dinitro o cresol DNOC. Retrieved from [Link]

  • ORBi. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Retrieved from [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • ScienceDirect. (2006). Sensitivity and noise in GC–MS: Achieving low limits of detection for difficult analytes. Retrieved from [Link]

  • PubMed. (2002). Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. Retrieved from [Link]

  • NIH. (n.d.). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC. Retrieved from [Link]

  • myadlm.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • PubMed. (2020). Desorption atmospheric pressure chemical ionization: A review. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • PubMed. (1998). Unfolding of proteins monitored by electrospray ionization mass spectrometry: a comparison of positive and negative ion modes. Retrieved from [Link]

  • PubMed. (2019). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Retrieved from [Link]

  • Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience?. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (2022). Retrieved from [Link]

  • PNNL. (n.d.). ATMOSPHERIC PRESSURE CHEMICAL IONIZATION SOURCES USED IN THE DETECTION OF EXPLOSIVES BY ION MOBILITY SPECTROMETRY. Retrieved from [Link]

  • PubMed. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • YouTube. (2025). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 3,5-Dinitro-o-cresol (DNOC) Extraction from Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the extraction of 3,5-Dinitro-o-cresol (DNOC) from various tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the efficiency and reliability of your extraction protocols.

Introduction: The Challenge of DNOC Extraction

This compound (DNOC) is a nitroaromatic compound that poses unique challenges for extraction from complex biological matrices like animal tissues. Its acidic nature, moderate polarity, and potential for interactions with tissue components necessitate a carefully optimized extraction strategy to achieve high recovery and accurate quantification. This guide will walk you through the critical parameters and provide practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the extraction of DNOC from tissue samples.

Q1: Which extraction method is best for DNOC in tissue?

There is no single "best" method, as the optimal choice depends on the tissue type, desired throughput, and available instrumentation. The three most common and effective methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent choice for high-throughput screening of multiple samples and is particularly effective for a wide range of pesticides.[1][2] It involves a simple extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[2] For DNOC, a polar compound, QuEChERS can yield good recoveries.[1]

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can produce very clean extracts, which is beneficial for sensitive analytical techniques like LC-MS/MS.[3][4] For the acidic DNOC, an anion-exchange or mixed-mode SPE sorbent can be highly effective.[3]

  • Liquid-Liquid Extraction (LLE): LLE is a classic and versatile technique. While it can be more labor-intensive and use larger volumes of organic solvents, it can be optimized to provide excellent recovery for DNOC.[1]

Q2: How does the type of tissue affect the extraction protocol?

Different tissues present unique challenges due to their varying compositions:

  • Adipose Tissue (High Fat): The high lipid content can lead to significant matrix effects and interfere with the extraction process.[5] A modified QuEChERS protocol with a C18 sorbent in the d-SPE step is often necessary to remove lipids.[6] LLE with a non-polar solvent like hexane can also be used for initial lipid removal.

  • Liver Tissue: This metabolically active tissue can contain a high concentration of endogenous compounds that may interfere with the analysis.[7] A thorough cleanup step, such as SPE, is often required to obtain a clean extract.

  • Muscle Tissue: Muscle tissue is generally less problematic than adipose or liver tissue.[8][9] However, efficient homogenization is crucial to ensure complete extraction of DNOC from the fibrous matrix.[10][11]

Q3: What is the optimal pH for extracting DNOC?

DNOC is an acidic compound. To ensure it is in its neutral, more organic-soluble form, the sample homogenate should be acidified to a pH below its pKa. A pH of around 2-3 is generally recommended to maximize its partitioning into the organic extraction solvent.[12][13][14]

Q4: Which solvent should I use for the extraction?

  • Acetonitrile: This is the solvent of choice for the QuEChERS method due to its ability to precipitate proteins and its miscibility with water.[2]

  • Ethyl Acetate: This is a good alternative for LLE and can provide good recovery for moderately polar compounds like DNOC.

  • Methanol: While a good solvent for DNOC, it can co-extract more water-soluble matrix components, potentially leading to a dirtier extract.[15]

  • Acetone: Similar to acetonitrile, acetone can be effective but may also extract more interferences.[16]

The choice of solvent will also depend on the subsequent analytical method.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS analysis of tissue extracts.[17][18][19][20][21] To mitigate them:

  • Use a robust cleanup method: SPE or an optimized QuEChERS d-SPE step is crucial.

  • Employ matrix-matched calibration standards: This involves preparing calibration standards in a blank matrix extract to compensate for any signal suppression or enhancement.

  • Use a stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects and variations in extraction recovery.

Troubleshooting Guide

This section provides solutions to common problems encountered during the extraction of DNOC from tissue.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Recovery of DNOC 1. Inefficient Homogenization: The tissue was not fully disrupted, trapping DNOC within the matrix.[22]• Ensure the tissue is completely homogenized using a high-speed homogenizer or bead beater.• For tough, fibrous tissues, consider enzymatic digestion prior to solvent extraction.
2. Incorrect pH: The pH of the sample was too high, causing DNOC to be in its ionized form, which is less soluble in the organic solvent.[14]• Acidify the sample homogenate to a pH of 2-3 using an appropriate acid (e.g., formic acid, hydrochloric acid).[12]
3. Inappropriate Extraction Solvent: The chosen solvent has poor solubility for DNOC.[23]• Switch to a more suitable solvent like acetonitrile or ethyl acetate.• Consider a solvent mixture to optimize polarity.
4. Insufficient Extraction Time/Agitation: The solvent and sample were not in contact long enough or mixed vigorously enough for efficient partitioning.• Increase the vortexing or shaking time during the extraction step.• Use a mechanical shaker for consistent and thorough mixing.
5. Analyte Loss During Evaporation: The extract was dried down at too high a temperature or for too long, leading to the loss of the semi-volatile DNOC.• Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 40°C).• Avoid complete dryness if possible.
High Variability in Results 1. Inconsistent Sample Homogenization: Different samples are being homogenized to varying degrees.• Standardize the homogenization procedure (time, speed, and equipment) for all samples.
2. Inconsistent Pipetting/Measurement: Inaccurate volumes of solvents or standards are being added.• Calibrate pipettes regularly.• Use precise volumetric glassware where appropriate.
3. Matrix Effects: Variations in the matrix composition between samples are affecting the analytical signal.[19]• Implement the use of a stable isotope-labeled internal standard.• Prepare matrix-matched calibrants for each batch of samples.
Dirty Extract / High Background Noise in Chromatogram 1. Inefficient Cleanup: The d-SPE or SPE step is not effectively removing interfering matrix components.[4]For QuEChERS: Increase the amount of PSA (Primary Secondary Amine) sorbent to remove more polar interferences. For fatty matrices, add C18 sorbent.[6]• For SPE: Ensure the correct sorbent is being used (e.g., anion-exchange for DNOC). Optimize the wash steps to remove interferences without eluting the analyte.[15]
2. Co-extraction of Lipids: Particularly in adipose tissue, lipids are being carried through the extraction process.[5]• Add a freezing step after the initial acetonitrile extraction in the QuEChERS method to precipitate lipids.• Perform an initial LLE with a non-polar solvent like hexane to remove the bulk of the lipids.
Poor Peak Shape in LC-MS/MS 1. Matrix Effects: Co-eluting matrix components can interfere with the chromatography.• Improve the sample cleanup to remove the interfering compounds.• Adjust the chromatographic gradient to better separate DNOC from matrix components.
2. Incompatibility of Final Extract Solvent with Mobile Phase: The solvent in which the final extract is dissolved is too strong, causing peak fronting or splitting.• Evaporate the final extract and reconstitute it in a solvent that is the same as or weaker than the initial mobile phase.

Experimental Protocols

Below are detailed, step-by-step methodologies for the extraction of DNOC from tissue using the QuEChERS and SPE methods.

Protocol 1: Modified QuEChERS for DNOC in Adipose Tissue

This protocol is adapted for high-fat matrices to minimize lipid co-extraction.

1. Sample Homogenization: a. Weigh 2 g of frozen adipose tissue. b. Add 8 mL of water and homogenize using a high-speed homogenizer until a uniform consistency is achieved.

2. Extraction: a. To the homogenate, add 10 mL of 1% acetic acid in acetonitrile. b. Add the appropriate internal standard. c. Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). d. Shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

3. Cleanup (Dispersive SPE): a. Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the supernatant for LC-MS/MS analysis. If necessary, evaporate and reconstitute in a suitable solvent.

Protocol 2: Solid-Phase Extraction (SPE) for DNOC in Liver Tissue

This protocol utilizes an anion-exchange SPE for selective extraction of the acidic DNOC.

1. Sample Homogenization and Initial Extraction: a. Weigh 1 g of liver tissue. b. Add 5 mL of acidified water (pH 3) and homogenize. c. Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge. d. Collect the supernatant.

2. SPE Cartridge Conditioning: a. Condition a strong anion-exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3).[15] Do not let the cartridge run dry.

3. Sample Loading: a. Load the supernatant from step 1d onto the conditioned SPE cartridge at a slow, steady flow rate.

4. Washing: a. Wash the cartridge with 5 mL of acidified water (pH 3) to remove neutral and basic interferences. b. Wash with 5 mL of methanol to remove non-polar interferences.

5. Elution: a. Elute the DNOC from the cartridge with 5 mL of a solution of 5% formic acid in methanol.[15]

6. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizing the Workflow

To better illustrate the experimental processes, here are diagrams representing the QuEChERS and SPE workflows.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Homogenization 1. Homogenize Tissue (2g tissue + 8mL water) Add_Solvent 2. Add 10mL Acetonitrile (1% Acetic Acid) + Internal Standard Homogenization->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant to d-SPE Tube (MgSO4, PSA, C18) Centrifuge1->Transfer_Supernatant Acetonitrile Layer Vortex 7. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 8. Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge2 Analysis 9. Analyze Supernatant by LC-MS/MS Centrifuge2->Analysis SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation Homogenization 1. Homogenize Tissue in Acidified Water Initial_Extraction 2. Extract with Acetonitrile & Centrifuge Homogenization->Initial_Extraction Load 4. Load Supernatant Initial_Extraction->Load Supernatant Condition 3. Condition SAX Cartridge (Methanol -> Acidified Water) Condition->Load Wash 5. Wash Cartridge (Acidified Water -> Methanol) Load->Wash Elute 6. Elute DNOC (5% Formic Acid in Methanol) Wash->Elute Evaporate 7. Evaporate Eluate Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 9. Analyze by LC-MS/MS Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for DNOC from tissue.

Quantitative Data Summary

The following table summarizes key physicochemical properties of DNOC and typical performance parameters for the described extraction methods.

Parameter Value/Range Significance for Extraction
Molar Mass 198.13 g/mol Relevant for mass spectrometry settings.
Solubility in Water 0.01% (20°C)Low water solubility favors partitioning into organic solvents. [18]
pKa ~4.4Acidic nature dictates the need for pH adjustment during extraction.
LogP (Octanol-Water Partition Coefficient) 2.56Indicates moderate lipophilicity, suitable for reversed-phase SPE and LLE. [9]
Typical QuEChERS Recovery 70-110%Demonstrates the effectiveness of this method for pesticide residues. [1]
Typical SPE Recovery 80-120%High recovery can be achieved with optimized conditions. [24]
Typical LLE Recovery 60-90%Can be lower and more variable than QuEChERS or SPE. [1]

Conclusion

Optimizing the extraction of this compound from tissue requires a systematic approach that considers the tissue type, the physicochemical properties of DNOC, and the requirements of the analytical instrumentation. By carefully selecting the extraction method, optimizing the pH and solvent, and implementing a robust cleanup strategy, researchers can achieve high recovery rates and reliable quantification. This guide provides a comprehensive resource to troubleshoot common issues and develop a validated extraction protocol for your specific research needs.

References

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. [Link]

  • ResearchGate. (n.d.). Effect of sample pH on the extraction efficiency. [Link]

  • ResearchGate. (n.d.). Comparison of QuEChERS and Liquid-Liquid extraction methods for the simultaneous analysis of pesticide residues using LC-MS/MS. [Link]

  • Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. (2024). ResearchGate. [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS matrix effects in the different methods for the.... [Link]

  • PubMed. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]

  • ResearchGate. (2019). Determination of Nitrofuran Metabolites in Muscular Tissue by High-Performance Liquid Chromatography with Mass Spectrometric Detection. [Link]

  • PMC. (2018). A sample preparation workflow for adipose tissue shotgun proteomics and proteogenomics. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • JoVE. (n.d.). Preparation, Sectioning, and Histochemical Staining of Muscle Tissue. [Link]

  • NIH. (2017). Comparison of the volatile organic compound recovery rates of commercial active samplers for evaluation of indoor air quality in work environments. [Link]

  • PubMed. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. [Link]

  • Confirmatory Testing & Analytical Challenges. (2024). Low recovery factor & Validation Issue. [Link]

  • NIH. (2015). Do's and Don'ts in the Preparation of Muscle Cryosections for Histological Analysis. [Link]

  • Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. [Link]

  • ResearchGate. (n.d.). Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. [Link]

  • PubMed Central. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. [Link]

  • ResearchGate. (n.d.). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. [Link]

  • PMC. (n.d.). Assessing recovery rates of distinct exogenous controls for gDNA extraction efficiency using phenol-chloroform or silica-column based extractions. [Link]

  • KoreaScience. (n.d.). Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry. [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. [Link]

  • ResearchGate. (n.d.). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in canned and fresh peach. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]

  • PubMed. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. [Link]

  • NIH. (n.d.). Isolation of nuclei from mouse white adipose tissues for single-nucleus genomics. [Link]

  • ResearchGate. (n.d.). Method development and optimisation for analysis of pesticide residues in biological matrices by modified QuEChERS and gas chromatography–triple quadrupole mass spectrometry. [Link]

  • NIH. (n.d.). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. [Link]

  • ResearchGate. (n.d.). Comparison between recovery rates obtained with different solvents of extraction in the case of spiked perch muscle …. [Link]

  • PubMed Central. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. [Link]

  • MDPI. (2019). Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. [Link]

  • ResearchGate. (n.d.). Effect of pH on extraction efficiency (E). [Link]

  • PubMed. (1980). Skeletal muscle tissue preparation for image analysis systems. [Link]

  • PMC. (n.d.). The effect of dinitro-o-cresol on the deposition of liver glycogen in the rat. [Link]

  • PMC. (n.d.). Methods for Single Cell Transcriptomic Analysis of Adipose Tissue. [Link]

  • MDPI. (n.d.). The Clostridium Metabolite P-Cresol Sulfate Relieves Inflammation of Primary Biliary Cholangitis by Regulating Kupffer Cells. [Link]

  • MDPI. (n.d.). Enhanced Polyphenols Recovery from Grape Pomace: A Comparison of Pressurized and Atmospheric Extractions with Deep Eutectic Solvent Aqueous Mixtures. [Link]

  • ResearchGate. (n.d.). Isolation of nuclei (A) Filtered gonadal adipose tissue homogenate.... [Link]

  • NIH. (n.d.). LITERATURE SEARCH FRAMEWORK FOR DINITROCRESOLS. [Link]

  • PMC. (n.d.). Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis. [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. [Link]

  • MDPI. (2024). Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis. [Link]

  • PubMed Central. (2023). Protocol for quantitative proteomic analysis of heterogeneous adipose tissue-residing progenitor subpopulations in mice. [Link]

  • PubMed Central. (n.d.). Hepatoprotective effect of Holothuria leucospilota methanolic extract on dimethyl nitrosamine–induced hepatotoxicity in rats. [Link]

  • NIH. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols. [Link]

Sources

Addressing solubility issues of 3,5-Dinitro-o-cresol in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 3,5-Dinitro-o-cresol Solubility

This compound (DNOC) is a critical compound in various research applications, from its historical use as a pesticide to its current role as a chemical intermediate and research tool.[1][2] However, its utility in aqueous systems is often hampered by its inherently low water solubility.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to effectively manage and overcome these solubility challenges. Our approach is grounded in the fundamental physicochemical properties of DNOC, ensuring that the solutions provided are both robust and mechanistically sound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DNOC) not dissolving in my aqueous buffer?

This is the most common issue encountered. The neutral, undissociated form of DNOC is a yellow solid with very limited solubility in water, reported to be as low as 0.01% (100 mg/L) at 20°C.[3] If you are attempting to dissolve the free acid form of DNOC directly into a neutral or acidic buffer (pH ≤ 4.4), you will likely observe poor dissolution due to the predominance of this sparingly soluble species.

Q2: What is the pKa of DNOC and why is it critical for solubility?

The pKa of DNOC is approximately 4.4.[1] The pKa is the pH at which the compound exists in a 50:50 equilibrium between its undissociated (protonated) form and its ionized, anionic (deprotonated) form, the dinitrocresylate ion. This equilibrium is the single most important factor governing its aqueous solubility.

  • Below pKa (pH < 4.4): The undissociated, poorly soluble form (DNOC-OH) dominates.

  • Above pKa (pH > 4.4): The ionized, highly soluble dinitrocresylate anion (DNOC-O⁻) dominates.

Therefore, controlling the pH of your buffer is essential to control the solubility of DNOC.[1][4]

Q3: How can I dramatically increase DNOC solubility in my buffer?

The most effective strategy is to increase the pH of your solution to a value significantly above the pKa of 4.4. By shifting the equilibrium towards the deprotonated, anionic form, you are essentially forming a soluble salt in situ. For instance, in natural waters with a pH between 5 and 9, a significant percentage of DNOC exists in the more soluble ionic state.[1] For laboratory purposes, adjusting the buffer pH to 7 or higher will substantially increase solubility.[5]

Q4: Should I use the free acid form of DNOC or a commercially available salt form?

Both options are viable, but they require different preparation approaches.

  • DNOC Free Acid: This is the most common form. It offers flexibility but requires careful pH adjustment during preparation to achieve dissolution.

  • DNOC Salts (e.g., Sodium, Potassium): These forms are specifically manufactured to enhance water solubility.[6][7] If available, using a salt form can simplify the preparation of aqueous stocks, as they are designed to readily dissolve in water to form the soluble anion and the corresponding cation. This is a common strategy in pharmaceutical development to improve the solubility of weakly acidic or basic drugs.[8][9][10]

Q5: My DNOC solution is prepared. How should I store it to ensure stability?

While DNOC is stable in sterile water at various pH levels, it's prudent to follow best practices for storing any chemical solution.[11] For optimal stability:

  • Store solutions at 2-8°C.

  • Protect from light to prevent potential photodegradation.

  • For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.

  • It is always recommended to prepare solutions fresh when possible for critical experiments.

Data Summary & Physicochemical Properties

The following tables summarize key quantitative data for DNOC to inform your experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆N₂O₅[3][12]
Molar Mass 198.13 g/mol [3][12]
Appearance Yellow solid[3]
pKa ~4.4[1]
Melting Point 86.5 °C[3]

Table 2: Solubility of DNOC Forms in Various Solvents

DNOC FormSolventTemperatureSolubilitySource
Free AcidWater (pH < 4.4)20 °C~0.1 g/L (0.01%)[3]
Sodium SaltWater (pH 7)20 °C~13 g/L (1.3%)[6]
Free AcidEthanolAmbientSoluble[7]
Free AcidAcetoneAmbientSoluble[7]
Free AcidDiethyl EtherAmbientSoluble[7]

Visualizing the Mechanism: pH-Dependent Solubility

The solubility of DNOC is fundamentally dictated by its acid-base equilibrium in solution. The following diagram illustrates this critical relationship.

DNOC_Solubility cluster_low_ph Low pH (< 4.4) cluster_high_ph High pH (> 4.4) DNOC_undissociated DNOC-OH (Undissociated) Poorly Soluble DNOC_ion DNOC-O⁻ + H⁺ (Anion) Highly Soluble DNOC_undissociated->DNOC_ion Add Base (e.g., NaOH) Increase pH DNOC_ion->DNOC_undissociated Add Acid (e.g., HCl) Decrease pH

Caption: pH-dependent equilibrium of this compound in aqueous solution.

Troubleshooting Guide

Problem 1: After initial dissolution with base, my DNOC precipitates upon addition to my experimental buffer.

  • Causality: This is a classic sign of a pH shift. Your final experimental buffer likely has a pH at or below the pKa of DNOC, or its buffering capacity was insufficient to handle the basic stock solution. When the pH drops, the highly soluble dinitrocresylate anion is protonated back to the poorly soluble undissociated form.

  • Solution Pathway:

    • Verify Buffer pH: Measure the final pH of your solution after the DNOC addition.

    • Adjust Final pH: If the pH is below ~5.5-6.0, adjust it upwards with a dilute base (e.g., 0.1 M NaOH) until the precipitate redissolves.

    • Use a Higher Molarity Buffer: For future experiments, use a buffer with a higher molarity (e.g., 50-100 mM) to better resist pH changes upon addition of your stock.

    • Alternative: Prepare your DNOC stock in a compatible organic solvent like DMSO and add it to your buffer in a very small volume (typically <0.5% v/v) to avoid precipitation.

Problem 2: I cannot achieve my target concentration even at a high pH.

  • Causality: You may be exceeding the intrinsic solubility limit of the dinitrocresylate salt in your specific buffer system. While significantly higher than the free acid, solubility is not infinite. The presence of other salts in your buffer (the "common ion effect") can also slightly reduce solubility.[10]

  • Solution Pathway:

    • Introduce a Co-solvent: Add a small percentage (e.g., 5-10% v/v) of a water-miscible organic solvent like ethanol or DMSO to the final buffer to increase the solvating power of the medium.

    • Gentle Warming: Warm the solution to 37-50°C to temporarily increase solubility during dissolution, then allow it to cool slowly to room temperature. Be cautious and check for precipitation upon cooling.

    • Re-evaluate Required Concentration: Confirm if the intended concentration is experimentally necessary or if a lower, more readily achievable concentration would suffice.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous DNOC Solution via pH Adjustment

This protocol relies on converting the insoluble free acid to its soluble salt form in situ.

  • Weigh DNOC: Accurately weigh the required amount of this compound free acid powder in a suitable container.

  • Initial Slurry: Add approximately 80% of the final desired volume of high-purity water or your chosen buffer (at its unadjusted pH). The DNOC will not dissolve and will form a yellow slurry.

  • Basification: While stirring vigorously, add a 1 M NaOH solution dropwise. Monitor the solution closely. As the pH increases above 4.4, the yellow solid will begin to dissolve, and the solution will turn a more intense yellow/orange color.

  • Complete Dissolution: Continue adding NaOH drops until all the solid material has completely dissolved.

  • pH Adjustment: Carefully measure the pH of the solution. Adjust it to your final target pH (e.g., 7.4) using dilute HCl and/or NaOH.

  • Final Volume: Add water or buffer to reach the final desired volume (q.s.).

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Workflow Diagram: Preparing an Aqueous DNOC Solution

DNOC_Workflow start Start weigh 1. Weigh DNOC Powder start->weigh slurry 2. Create Slurry in 80% Final Volume weigh->slurry basify 3. Add 1M NaOH Dropwise (Stir Vigorously) slurry->basify dissolved Is DNOC Fully Dissolved? basify->dissolved dissolved->basify No adjust_ph 4. Adjust to Final Target pH dissolved->adjust_ph Yes final_volume 5. Add Buffer to Final Volume (q.s.) adjust_ph->final_volume filter 6. Sterile Filter (0.22 µm) final_volume->filter end End: Ready-to-use DNOC Solution filter->end

Caption: Step-by-step workflow for preparing an aqueous solution of DNOC.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services. [Link]

  • ResearchGate. Effect of pH on the solubility of (a) organic carbon, (b) Cd, (c) Ni, (d) Zn, (e) Pb, and (f) Cu. [Link]

  • Wikipedia. Dinitro-ortho-cresol. [Link]

  • Rotterdam Convention. Decision Guidance Document DNOC (Dinitro-ortho-cresol). [Link]

  • PubMed. [DNOC extractability from aqueous solutions]. [Link]

  • ResearchGate. The effect of pH on fungistatic activity of dinitro- O -cresol. [Link]

  • Canada.ca. Dinitro-o-cresol final screening assessment. [Link]

  • PubChemLite. This compound (C7H6N2O5). [Link]

  • PubChem. o-Cresol, 3,5-dinitro-. [Link]

  • Agriculture and Environment Research Unit (AERU). DNOC (Ref: ENT 154). [Link]

  • Inchem. DINITRO-o-CRESOL (ICSC). [Link]

  • Inchem.org. ICSC 0462 - DINITRO-o-CRESOL. [Link]

  • PubChem. 2-Methyl-4,6-dinitrophenol. [Link]

  • ResearchGate. (PDF) Preparation and Characterization of Dinitro-ortho-cresol molecularly imprinted Polymer. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • American Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • De Gruyter. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

Sources

Technical Support Center: 3,5-Dinitro-o-cresol (DNOC) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dinitro-o-cresol (DNOC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the quantitative analysis of DNOC, with a specific focus on calibration curve performance. Here, we move beyond simple checklists to explain the underlying chemical and instrumental principles, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental requirements for a valid calibration curve in a regulated environment?

A valid calibration curve is the cornerstone of accurate quantification. According to international guidelines, such as the ICH Q2(R2) framework, a calibration curve must demonstrate a clear and reproducible relationship between the instrumental response and the concentration of the analyte over a specified range.[1][2]

The key performance characteristics to validate are:

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. While a high correlation coefficient (R²) is often used as an indicator, it is not sufficient on its own to prove linearity.[3][4] Visual inspection of the curve and analysis of residuals are critical.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by calculating the back-calculated concentration of each calibration standard and ensuring it falls within a predefined acceptance criterion (e.g., ±15% of the nominal value, and ±20% at the Lower Limit of Quantification).[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).[1]

Table 1: Typical Acceptance Criteria for Calibration Curve Validation (Based on ICH & FDA Guidance)

ParameterAcceptance Criterion
Correlation Coefficient (R²) ≥ 0.995 (Use with caution; not a sole indicator of linearity)[4]
Calibration Points Minimum of 5-6 concentration levels
Range To cover expected sample concentrations
Accuracy (Back-Calculated) Within ±15% of nominal value (±20% at LLOQ)
Precision (RSD/CV) ≤ 15% (≤ 20% at LLOQ)

Troubleshooting Guide: Calibration Curve Failures

This section addresses the most common calibration curve problems in a symptom-and-solution format.

Problem 1: Poor Linearity (R² < 0.995 or a visible curve in the plot)

A non-linear response is a common but solvable issue. It indicates a breakdown in the direct proportionality between concentration and instrument response.

Causality: Errors in serial dilutions, incorrect stock concentration, or solvent evaporation can introduce non-systematic errors that destroy linearity. A single inaccurate point, especially at the high or low end, can significantly skew the regression.

Troubleshooting Protocol:

  • Prepare a Fresh Stock Solution: Use a recently calibrated analytical balance and a Class A volumetric flask. Ensure the DNOC reference standard is fully dissolved before making dilutions.

  • Use Calibrated Pipettes: Verify the calibration of your micropipettes. For serial dilutions, use a new tip for each transfer to prevent carryover.

  • Minimize Evaporation: Keep all standard solutions capped and at a stable temperature. For volatile organic solvents, prepare fresh dilutions regularly.

  • Re-run and Evaluate: Prepare a completely new set of calibration standards and re-run the curve. If linearity is restored, the issue was with the previous set of standards.

Causality: Every analytical detector (e.g., UV-Vis, MS, FID) has a finite linear dynamic range. At very high analyte concentrations, the detector becomes saturated and can no longer produce a proportionally increasing signal, causing the calibration curve to plateau.[6]

Troubleshooting Protocol:

  • Visually Inspect the Curve: Look for a flattening or plateau at the highest concentration points.

  • Exclude High-Concentration Points: Systematically remove the highest concentration standard(s) from the calibration model and re-calculate the regression. If linearity improves significantly, you have identified the upper limit of your linear range.

  • Adjust the Calibration Range: Prepare a new set of standards with a lower upper concentration limit. If samples are expected to exceed this range, they must be diluted to fall within the validated linear portion of the curve.

Causality: The chemical properties of DNOC or its interaction with the analytical system can lead to non-linearity. This can include analyte adsorption onto active sites within the GC inlet or HPLC column at low concentrations, or molecular interactions (e.g., aggregation) at high concentrations.[6][7]

Troubleshooting Protocol:

  • Check for Adsorption (Low-End Deviation): If the curve bends towards the concentration axis at the low end, suspect active sites. For GC, this may require deactivating or replacing the inlet liner.[7] For HPLC, it could indicate a contaminated or degraded column.

  • Assess Mobile Phase/Solvent Effects: Ensure DNOC is fully soluble and stable in your chosen solvent and mobile phase. For HPLC, an inappropriate mobile phase pH can affect the ionization state of DNOC (pKa ≈ 4.4), altering its retention and peak shape.[8]

  • Consider a Different Regression Model: If the non-linearity is predictable and reproducible, a non-linear (e.g., quadratic) regression model may be appropriate. However, this must be justified and validated according to regulatory guidelines.[5][9]

G cluster_0 Troubleshooting Non-Linearity Start Poor Linearity Observed (R² < 0.995 or Visual Curve) PrepCheck Prepare fresh standards and re-analyze Start->PrepCheck PrepResult Is curve now linear? PrepCheck->PrepResult DetectorCheck Remove highest concentration point(s) and re-process PrepResult->DetectorCheck No ProblemSolved Problem Solved: Adopt new procedure PrepResult->ProblemSolved Yes RootCausePrep Root Cause: Standard Preparation Error PrepResult->RootCausePrep Identifies DetectorResult Does linearity improve? DetectorCheck->DetectorResult SystemCheck Investigate system effects: - Adsorption (low end) - pH/Solvent issues - Column degradation DetectorResult->SystemCheck No FinalAction Adjust calibration range or consider quadratic fit (with validation) DetectorResult->FinalAction Yes RootCauseDetector Root Cause: Detector Saturation DetectorResult->RootCauseDetector Identifies SystemCheck->FinalAction RootCauseSystem Root Cause: System/Chemical Artifacts SystemCheck->RootCauseSystem Identifies FinalAction->ProblemSolved

Caption: Decision tree for troubleshooting a non-linear calibration curve.
Problem 2: Inaccurate Results Despite a Linear Curve (Systematic Bias)

This is a more insidious problem where the calibration curve appears statistically valid (high R²), but unknown samples are quantified incorrectly. The most common cause is a mismatch between the calibration standards and the sample matrix.

Causality: The "matrix" refers to all components in a sample other than the analyte of interest. In HPLC-MS, these components can co-elute with DNOC and suppress or enhance its ionization, leading to an under- or overestimation of its concentration.[10] In HPLC-UV or GC, co-eluting matrix components can absorb at the same wavelength or have similar retention times, adding to the analyte signal and causing a positive bias.[7]

Troubleshooting Protocol:

  • Assess for Matrix Effects:

    • Prepare a known concentration of DNOC standard in two different solvents: 1) the pure solvent used for your calibration curve, and 2) a "blank" sample matrix extract (a sample known to not contain any DNOC).

    • Inject both samples and compare the peak areas. A significant difference (>15-20%) indicates the presence of matrix effects.

  • Implement a Mitigation Strategy:

    • Matrix-Matched Calibration: This is the most direct solution. Prepare your calibration standards by spiking known amounts of DNOC into a blank sample matrix. This ensures that the standards and the unknown samples experience the same matrix effects, which are then canceled out.

    • Standard Addition: For samples with highly variable matrices, the standard addition method can be used. This involves adding known amounts of standard to aliquots of the actual sample and extrapolating to find the original concentration.

    • Improve Sample Cleanup: Use a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before analysis.[11][12] A well-chosen SPE sorbent can selectively retain DNOC while allowing interferences to be washed away.

G cluster_1 Understanding Matrix Effects in Chromatography Analyte DNOC Analyte Ideal Ideal Separation (Calibration Standard in Solvent) Analyte->Ideal Real Real Sample Separation (Analyte in Matrix) Analyte->Real Interference Matrix Interference Interference->Real DetectorReal Detector Response (Inaccurate) Interference->DetectorReal Suppresses/Enhances Signal or Co-elutes DetectorIdeal Detector Response (Accurate) Ideal->DetectorIdeal Real->DetectorReal

Caption: How matrix interferences lead to inaccurate quantification.
Problem 3: Poor Reproducibility (High RSD Between Injections or Runs)

Poor reproducibility points to instability in the analytical system or inconsistent preparation.

Causality: Fluctuations in the analytical instrument are a primary source of variability. This includes inconsistent injection volumes from the autosampler, unstable pump flow rates in HPLC, temperature fluctuations in the GC oven, or a failing detector lamp in a UV system.[7][13]

Troubleshooting Protocol:

  • Check System Suitability: Before running a calibration curve, always perform system suitability tests. Inject a mid-concentration standard multiple times (e.g., n=5). The RSD of the peak area and retention time should be low (typically <2%). If this fails, the instrument requires maintenance.

  • Isolate the Module:

    • Injector: Check the syringe for bubbles or blockages. Ensure the wash solvents are clean and sufficient.

    • Pump (HPLC): Purge the pump to remove air bubbles. Check for leaks at all fittings. An unstable baseline often points to pump issues.

    • Column/Oven: Ensure the column temperature is stable and consistent.

    • Detector: Check the lamp energy/age (for UV) or clean the source (for MS).

Causality: Over time, HPLC and GC columns become contaminated or their stationary phase degrades. This leads to peak shape distortion (tailing or fronting), retention time shifts, and inconsistent responses.[13] Contamination often comes from injecting insufficiently cleaned-up samples.

Troubleshooting Protocol:

  • Inspect the Column Log: Review the column's usage history. Has it been used for many injections or with dirty samples?

  • Flush the Column: Follow the manufacturer's instructions for a high-flow, strong-solvent flush to remove contaminants.

  • Trim the Column (GC): For GC columns, non-volatile residues accumulate at the inlet. Carefully trimming 10-20 cm from the front of the column can often restore performance.[13]

  • Replace the Column: If flushing or trimming does not resolve the issue, the column has likely reached the end of its life and must be replaced.

Table 2: Instrument Troubleshooting Quick Reference

SymptomPotential HPLC CausePotential GC Cause
Drifting Baseline Pump issues (leaks, air), mobile phase not degassed, column bleed, detector lamp failing.Column bleed, contaminated carrier gas, leaks in the system, detector contamination.[7]
Ghost Peaks Carryover from previous injection, contaminated mobile phase or wash solvent.Carryover, septum bleed, contaminated inlet liner.[13]
Peak Tailing Secondary interactions (mismatched pH), column void, column contamination, active sites.Active sites in liner/column, column contamination, incorrect column installation.[7][13]
Shifting Retention Times Inconsistent mobile phase composition, pump flow rate fluctuations, temperature changes.Fluctuations in carrier gas flow/pressure, oven temperature not stable, column degradation.

References

  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Restek. (n.d.). Troubleshooting Guide.
  • LCGC International. (2006).
  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. PubMed.
  • Rosmalina, R. T., et al. (2023). Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE) for the Determination of Dinitro-ortho-cresol (DNOC) and Its Risk Assessment in Tomatoes.
  • U.S. EPA. (n.d.).
  • Chromatography Today. (2016).
  • Reddit. (2017).
  • Van Loco, J., et al. (2002). Linearity of calibration curves: use and misuse of the correlation coefficient.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • ATSDR. (2019). Toxicological Profile for Dinitrocresols.

Sources

Technical Support Center: Trace Analysis of Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination during the trace analysis of 3,5-Dinitro-o-cresol (DNOC) and its common isomer, 4,6-Dinitro-o-cresol. Achieving low detection limits for these compounds requires a meticulous approach to every step of the analytical workflow, from sample collection to data interpretation. This document is designed to be a practical resource for identifying and resolving contamination-related issues in your laboratory.

Section 1: Frequently Asked Questions (FAQs) on DNOC Analysis

This section addresses fundamental questions regarding the properties of DNOC and the foundational principles of preventing contamination during its analysis.

Q1: What is Dinitro-o-cresol (DNOC) and why is its trace analysis critical?

Dinitro-o-cresol (DNOC) is an organic compound with the chemical formula C₇H₆N₂O₅.[1] The most common and commercially significant isomer is 4,6-dinitro-o-cresol.[2] It has been used historically as a pesticide, including as an insecticide, fungicide, and herbicide.[3][4] Due to its high toxicity to humans and potential for environmental persistence, its use has been banned or restricted in many countries.[3][5] Trace analysis is crucial for monitoring its presence in environmental samples (soil, water), agricultural products, and for assessing human exposure, as even low concentrations can be hazardous.[6][7] DNOC is classified as highly hazardous and is toxic via inhalation, skin contact, and ingestion.[3][8]

Table 1: Physicochemical Properties of 4,6-Dinitro-o-cresol (DNOC)

Property Value Source
Molecular Formula C₇H₆N₂O₅ [1]
Molar Mass 198.134 g/mol [5]
Appearance Yellow, odorless solid [5][8]
Melting Point 86.5 °C [5]
Water Solubility 0.01% (slightly soluble) [5]
Vapor Pressure 5 x 10⁻⁵ mmHg (20°C) [5]

| Log P (Octanol-Water) | 2.39 |[4] |

Q2: What are the primary sources of laboratory contamination in DNOC trace analysis?

Contamination in trace analysis is the introduction of exogenous material that interferes with the accurate measurement of the analyte.[9] For DNOC, sources are varied and can compromise results at any stage.

  • Cross-Contamination: The most common source is the transfer of material from a high-concentration sample to a low-concentration sample or a blank.[9] This can occur via shared glassware, pipette tips, or autosampler syringes.

  • Environmental Contaminants: Dust and airborne particles in the lab can carry various organic compounds.[10] While less specific for DNOC, a generally unclean environment increases the risk of introducing interfering compounds.

  • Reagents and Solvents: Using solvents of inadequate purity can introduce contaminants that co-elute with DNOC or create a high baseline.[11] Water from purification systems can also be a source of organic contamination.

  • Consumables: Plasticware (e.g., pipette tips, centrifuge tubes) can leach plasticizers like phthalates. Septa from vials or gas chromatography (GC) inlets can shed silicone particles.

  • Analyst-Introduced Contamination: Though more critical in DNA analysis, poor handling techniques can transfer compounds from personal protective equipment (PPE) or other surfaces to the sample.[10]

Q3: How should glassware be prepared to prevent DNOC contamination?

Glassware must be scrupulously clean. Since DNOC is a semi-volatile organic compound, residues can adsorb onto glass surfaces and leach into subsequent samples. A rigorous cleaning protocol is non-negotiable.

  • Rationale: Standard washing may not remove strongly adsorbed organic residues. Solvents are needed to dissolve organic contaminants, and high-temperature baking can pyrolyze remaining traces.

  • Recommendation: Follow a multi-step cleaning process. For a detailed methodology, refer to Protocol 1: Ultra-Trace Cleaning of Glassware in Section 3.

Q4: What grade of solvents and reagents are required?

For trace analysis, the purity of your solvents and reagents is paramount. Impurities can introduce interfering peaks or increase baseline noise, masking the analyte signal.

  • Rationale: The adage "your analysis is only as clean as your weakest link" applies directly here. A low-grade solvent can contain thousands of compounds at the part-per-billion (ppb) level, which become significant when your target analyte is at or below that concentration.

  • Recommendation:

    • Solvents (Acetonitrile, Methanol, Dichloromethane, etc.): Use the highest purity available, typically "Pesticide Residue Grade" or "HPLC/MS Grade."

    • Water: Use freshly prepared ultrapure water (18.2 MΩ·cm) from a system designed to deliver low total organic carbon (TOC).

    • Reagents (Acids, Bases, Salts): Use "Analytical Grade" or higher. It is good practice to run a reagent blank to check for any contamination from these sources.[12]

Q5: How can I prevent sample carryover in my chromatographic system?

Sample carryover, where remnants of a previous injection appear in subsequent runs, is a major source of false positives.[13]

  • Rationale: DNOC can be "sticky" due to its polar phenolic group, leading to adsorption in the injection port, transfer lines, or on the head of the analytical column.

  • Recommendations:

    • Autosampler Wash: Use a strong solvent for the syringe wash. A mixture like 50:50 acetone:methanol is often effective. Use multiple wash cycles.

    • Blank Injections: Run solvent blanks after high-concentration samples or standards to confirm the system is clean before proceeding.

    • Injector Maintenance (GC): Regularly replace the inlet liner and septum. Active sites can develop on dirty liners, causing peak tailing and carryover.[14]

    • Injector Maintenance (LC): Ensure the needle and rotor seal are clean. Flush the injection port if carryover is suspected.[15]

Q6: What are the stability and storage considerations for DNOC?

DNOC is stable under recommended storage conditions but can degrade over time, especially when exposed to light or non-optimal pH.[2]

  • Rationale: Analyte degradation leads to inaccurate quantification. Photodegradation can occur, and as a pseudo-acid, its stability in solution can be pH-dependent.[3]

  • Recommendations:

    • Standards: Store stock solutions in amber glass vials at low temperatures (typically ≤4°C).[12] Prepare fresh working standards regularly and check their concentration against a certified reference material (CRM).

    • Sample Extracts: After preparation, samples should be stored under the same conditions as standards and analyzed as quickly as possible. If storage is necessary, it should be validated to ensure no analyte loss.

    • Water Samples: For water samples, preservation by adjusting pH or adding a biocide may be necessary if biological degradation is a concern.[16] However, any preservative must be tested to ensure it doesn't interfere with the analysis. DNOC biodegradation in water and soil is known to occur, though it can be slow.[1][17]

Section 2: Troubleshooting Guide

This section is formatted as a direct, problem-solution guide for issues commonly encountered during the chromatographic analysis of DNOC.

Problem: High, noisy, or drifting baseline in the chromatogram.

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// Node styles start_node [label="Symptom: High or Noisy Baseline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_gas [label="Check Gas/Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_leaks [label="System Leak Check", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Evaluate Column Bleed", fillcolor="#FBBC05", fontcolor="#202124"]; check_detector [label="Inspect Detector", fillcolor="#FBBC05", fontcolor="#202124"];

solution_gas [label="Install/Replace Filters\nUse High-Purity Source", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_leaks [label="Tighten Fittings\nReplace Septum/Ferrules", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Condition Column\nTrim Inlet End (GC)\nReplace Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_detector [label="Clean Detector\nCheck Gas Flows (GC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start_node -> {check_gas, check_leaks, check_column, check_detector} [label="Potential Causes"]; check_gas -> solution_gas [label="Action"]; check_leaks -> solution_leaks [label="Action"]; check_column -> solution_column [label="Action"]; check_detector -> solution_detector [label="Action"]; } enddot Caption: Troubleshooting logic for a high or noisy baseline.

  • Q: My GC/LC baseline is noisy and high, even during a blank run. What's the cause?

    • A: This strongly suggests system-wide contamination or instability.

      • Contaminated Mobile Phase/Carrier Gas: Impurities in your solvents (LC) or carrier gas (GC) are a primary cause.[18] For LC, mobile phase impurities can accumulate on the column and elute, causing a rising baseline, especially in gradient runs. For GC, impure gas or contaminated gas lines will produce a consistently high signal.

        • Causality: The detector is responding to these impurities, increasing the background noise and reducing the signal-to-noise ratio for your analyte.

        • Solution: Always use high-purity solvents and gases and install appropriate in-line filters.[18] Check the purity of your gas source.

      • Column Bleed: This occurs when the stationary phase of the column degrades and elutes, which is common at high temperatures in GC.[14]

        • Causality: The detector sees fragments of the stationary phase, resulting in a rising baseline that correlates with the temperature program.

        • Solution: Condition the column according to the manufacturer's instructions. If bleed is severe and persists, the column may be old or damaged and require replacement.[13]

      • System Leaks: A leak in the system, especially between the column and the detector, can allow air to enter. Oxygen is detrimental to many GC phases and can increase detector noise.[18]

        • Causality: Air introduces oxygen and other atmospheric components that generate a signal in many detectors (e.g., ECD, FID).

        • Solution: Perform a thorough leak check of all fittings and connections from the injector to the detector.

      • Contaminated Detector: The detector itself may be dirty.

        • Causality: Over time, non-volatile material and column bleed can deposit on detector components, creating a source of background noise.

        • Solution: Follow the manufacturer's procedure for cleaning the detector.[18]

Problem: Ghost peaks appear in blank or solvent runs.

  • Q: I'm seeing peaks in my blank injections that correspond to DNOC. Why?

    • A: This is a classic case of carryover or contamination in your injection pathway.

      • Injector Carryover: This is the most likely cause. Residue from a previous, more concentrated sample has remained in the syringe, injection valve, or GC inlet liner.[13]

        • Causality: DNOC's polar nature can cause it to adsorb to active sites within the injector. The subsequent injection of pure solvent is just strong enough to desorb a small amount, which then appears as a "ghost peak."

        • Solution: Improve the autosampler wash sequence by using a stronger solvent and multiple rinse cycles. For GC, perform regular maintenance by cleaning the port and replacing the inlet liner and septum.

      • Contaminated Solvent: The solvent you are using for your blank injection may be contaminated.

        • Causality: Improper storage or handling can lead to contamination of a previously clean solvent bottle.

        • Solution: Use a fresh bottle of high-purity solvent that is reserved only for preparing blanks and standards.

      • Late Elution: The peak may not be from the current injection but from a much earlier one.

        • Causality: If a compound is very strongly retained on the column, it may take several run cycles to finally elute, appearing as a ghost peak in a later chromatogram.

        • Solution: Extend the run time or add a high-temperature bake-out (GC) or a strong solvent flush (LC) at the end of each run to ensure all components have eluted from the column.[19]

Problem: Poor peak shape (tailing or fronting).

  • Q: My DNOC peak is tailing significantly. What should I do?

    • A: Peak tailing for an acidic compound like DNOC often points to unwanted secondary interactions with the analytical system.

      • Active Sites: Silanol groups on the surface of a GC inlet liner, glass wool, or the silica of an LC column can interact with the phenolic group of DNOC, causing tailing.[14][19]

        • Causality: These secondary interactions delay a portion of the analyte molecules as they pass through the system, causing them to elute later than the main band, resulting in a tailed peak.

        • Solution (GC): Use a deactivated inlet liner and deactivated glass wool. If the column is old, active sites may have developed at the inlet; trimming a small section (10-20 cm) from the front of the column can resolve this.

        • Solution (LC): Ensure the mobile phase pH is sufficiently low (e.g., pH < 3) to keep the phenolic group of DNOC protonated and minimize interaction with residual silanols on the column packing.[19] Using a high-purity, well-end-capped column is also critical.

      • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

        • Causality: When the amount of analyte exceeds the capacity of the stationary phase at the column head, molecules travel further down the column before they can interact, leading to a distorted peak shape (often fronting).[20]

        • Solution: Dilute the sample or reduce the injection volume.

Problem: Low or inconsistent analyte recovery.

  • Q: My recovery of DNOC after sample preparation (e.g., SPE, LLE) is low and variable. What could be wrong?

    • A: This points to a loss of analyte during one or more steps of your sample preparation workflow.

      • Analyte Loss During Evaporation: DNOC is semi-volatile. Aggressive evaporation (high temperature, high nitrogen flow) can cause the analyte to be lost along with the solvent.[11][12]

        • Causality: The energy applied to evaporate the solvent is also sufficient to volatilize some of the DNOC.

        • Solution: Use gentle evaporation conditions. Evaporate to a small volume (e.g., 0.5-1 mL), not to complete dryness. The addition of a high-boiling-point "keeper" solvent (e.g., a few drops of isooctane) can help prevent loss.

      • Improper pH for Extraction: As a phenol, DNOC is acidic. Its solubility and extractability are highly dependent on pH.

        • Causality: In liquid-liquid extraction (LLE) or solid-phase extraction (SPE), if the pH of the aqueous sample is too high (e.g., >7), the DNOC will be ionized to its phenolate form.[3] This highly polar ion will remain in the aqueous phase and will not be efficiently extracted into a nonpolar organic solvent or retained on a reversed-phase SPE sorbent.

        • Solution: Acidify the sample (e.g., to pH 2-3) before extraction to ensure the DNOC is in its neutral, less polar form.[21]

      • Incomplete Elution from SPE Cartridge: The solvent used to elute DNOC from the SPE cartridge may not be strong enough.

        • Causality: If the interaction between DNOC and the SPE sorbent is stronger than the solvating power of the elution solvent, the analyte will remain on the cartridge.

        • Solution: Test different or stronger elution solvents. Ensure the sorbent does not dry out before elution. A study on DNOC preconcentration used a methanolic sodium hydroxide solution for elution, highlighting the need for optimized conditions.[6]

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for generating trustworthy and reproducible data.

Protocol 1: Ultra-Trace Cleaning of Glassware

This protocol is designed to remove organic contaminants from glassware used in DNOC trace analysis.

  • Mechanical Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Rinse: Thoroughly rinse with tap water followed by at least three rinses with deionized water.

  • Solvent Rinse: Sequentially rinse the glassware with pesticide-grade acetone, then with pesticide-grade hexane or dichloromethane. Perform this in a fume hood.

    • Rationale: The acetone removes residual water and polar contaminants, while the nonpolar solvent removes oils, greases, and other nonpolar residues.

  • Dry: Allow the glassware to air-dry completely in a clean environment (e.g., a covered rack).

  • Bake: Place the dried glassware in a muffle furnace. Bake at 450°C for at least 4 hours.

    • Rationale: High-temperature baking pyrolyzes any remaining organic traces that were not removed by solvent rinsing.

  • Cool and Store: Turn off the furnace and allow the glassware to cool slowly inside to prevent cracking. Once at room temperature, immediately cover the openings with clean aluminum foil and store in a clean, dust-free cabinet.

Protocol 2: General Workflow for Solid-Phase Extraction (SPE) of DNOC from Water

This protocol provides a general workflow for extracting DNOC from a water matrix using a reversed-phase SPE cartridge (e.g., C18). Method optimization is required for your specific application.

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// Node styles start [label="Start: Water Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidify [label="1. Acidify Sample\n(pH 2-3)", fillcolor="#F1F3F4", fontcolor="#202124"]; condition [label="2. Condition SPE Cartridge\n(Methanol, then Water)", fillcolor="#FBBC05", fontcolor="#202124"]; load [label="3. Load Sample\n(Slow, steady flow)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="4. Wash Cartridge\n(Remove interferences)", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="5. Dry Sorbent\n(Nitrogen or vacuum)", fillcolor="#FBBC05", fontcolor="#202124"]; elute [label="6. Elute DNOC\n(e.g., Dichloromethane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="7. Concentrate Eluate\n(Gentle evaporation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reconstitute [label="8. Reconstitute in\nFinal Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Ready for Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> acidify; acidify -> load; condition -> load; load -> wash; wash -> dry; dry -> elute; elute -> concentrate; concentrate -> reconstitute; reconstitute -> end; } enddot Caption: General workflow for Solid-Phase Extraction (SPE) of DNOC.

  • Sample Preparation:

    • Filter the water sample (e.g., through a 0.45 µm glass fiber filter) to remove particulates.

    • Acidify the sample to pH 2-3 with a suitable acid (e.g., sulfuric or hydrochloric acid).[21] This is a critical step to ensure DNOC is in its neutral form.

  • Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., 500 mg C18) by passing 5-10 mL of elution solvent (e.g., dichloromethane or ethyl acetate) through it.

    • Follow with 5-10 mL of methanol to wet the sorbent.

    • Finally, equilibrate the cartridge by passing 5-10 mL of acidified, reagent-free water (pH 2-3). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).

  • Washing:

    • After loading, wash the cartridge with a small volume of acidified, reagent-free water to remove salts and highly polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen gas through it for 10-20 minutes. This removes residual water, which can interfere with the elution of DNOC in a nonpolar solvent.

  • Elution:

    • Elute the retained DNOC by passing a small volume (e.g., 2 x 4 mL) of a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or acetone) through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a small volume (e.g., <1 mL) under a gentle stream of nitrogen.

    • Exchange the solvent to one compatible with your analytical instrument (e.g., hexane for GC-ECD or mobile phase for LC-UV) and adjust to a final, precise volume (e.g., 1.0 mL).

References

  • Environment and Climate Change Canada. (n.d.). Dinitro-o-cresol final screening assessment. Canada.ca. [Link]

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. [Link]

  • European Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis. [Link]

  • Á. Ambrus. (2019). Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. ResearchGate. [Link]

  • MDPI. (2019). Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. [Link]

  • PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. [Link]

  • AERU. (n.d.). DNOC (Ref: ENT 154). [Link]

  • European Commission. (2004). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS Document N° SANCO/10476/2003. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Dissolved Organic Carbon (DOC) in Water. [Link]

  • Uzer, A., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Analytica Chimica Acta. [Link]

  • IAEA. (n.d.). Quality Control of Pesticide Products - Scientific, technical publications in the nuclear field. [Link]

  • Broholm, M. M., et al. (2001). Sorption and degradation of the herbicide 2-methyl-4,6-dinitrophenol (DNOC) under aerobic conditions in a sandy aquifer in Vejen, Denmark. Environmental Science and Technology. [Link]

  • Lancashire Online Knowledge. (2023). Maintaining the chain of custody: Anti-contamination measures for trace DNA evidence. [Link]

  • ScienceDirect. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. [Link]

  • ResearchGate. (n.d.). Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of Dinitro-ortho-cresol molecularly imprinted Polymer. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • PubMed. (2018). Contamination incidents in the pre-analytical phase of forensic DNA analysis in Austria-Statistics of 17 years. [Link]

  • ATSDR. (2022). Toxicological Profile for Dinitrocresols. [Link]

  • Geosyntec Consultants. (n.d.). An Introduction to Characterizing Sites Contaminated with DNAPLs. [Link]

  • Chromedia. (n.d.). Troubleshooting LC, basics. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • ResearchGate. (n.d.). Sources of DNA Contamination and Decontamination Procedures in the Forensic Laboratory. [Link]

  • Semantic Scholar. (1951). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. [Link]

  • Chromperfect. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. [Link]

  • ATSDR. (2022). Toxicological Profile for Dinitrocresols. [Link]

  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Link]

  • NCBI Bookshelf. (n.d.). REFERENCES - Toxicological Profile for Dinitrocresols. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3,5-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3,5-Dinitro-o-cresol (DNOC)

This compound (DNOC) is an organic compound that has seen historical use as a potent herbicide and insecticide.[1][2] Despite its use being cancelled by regulatory bodies like the U.S. EPA in 1991 due to its extreme toxicity to humans, DNOC's environmental persistence means it can still be detected in soil and water.[3][4][5] Its ability to interfere with ATP production makes it a significant toxicological concern, necessitating robust and reliable analytical methods for its detection and quantification in diverse matrices, from environmental samples to biological systems.[1][6][7]

This guide provides an in-depth comparison of the three principal analytical techniques for DNOC quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. As researchers and drug development professionals, selecting a method that is fit-for-purpose is not merely a procedural choice; it is the foundation of data integrity. We will dissect these methodologies through the lens of a senior application scientist, focusing on the causality behind experimental choices and grounding our discussion in the validation principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11][12][13]

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with an ultraviolet (UV) detector is often the workhorse for routine DNOC analysis. Its balance of sensitivity, specificity, and throughput makes it highly suitable for quality control and environmental monitoring applications.

The Principle of Causality: Why Reverse-Phase HPLC Works

DNOC is a phenolic compound containing two nitro groups, which are strong chromophores. This inherent characteristic makes it an ideal candidate for UV detection. A reverse-phase C18 column is the standard choice, where the nonpolar stationary phase retains the moderately nonpolar DNOC. The mobile phase, typically a mixture of acidified water and an organic solvent like methanol or acetonitrile, is critical.

  • Scientist's Note: The addition of a small amount of acid (e.g., acetic or phosphoric acid) to the mobile phase is a deliberate choice to suppress the ionization of DNOC's phenolic hydroxyl group.[3][4] An un-ionized analyte is less polar, leading to more consistent retention on the C18 column, sharper peaks, and improved reproducibility. This is a foundational concept in developing a robust method for acidic analytes.

Experimental Workflow: HPLC-UV Analysis of DNOC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Water, Soil Extract) Filter Filtration (0.45 µm Syringe Filter) Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Reverse-Phase Column (e.g., 250mm x 4.6mm, 5µm) Autosampler->Column Detector UV Detector (λ = 264 nm) Column->Detector Pump Isocratic Pump (Methanol:Acidified Water) Pump->Column CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calibration Quantification via Calibration Curve Integration->Calibration Report Final Report Calibration->Report

Caption: High-level workflow for DNOC analysis using HPLC-UV.

Detailed Protocol: HPLC-UV Method
  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of DNOC in methanol.

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

    • Scientist's Note: Using the mobile phase as the diluent for standards prevents peak distortion caused by solvent mismatch during injection.

  • Sample Preparation (Aqueous Sample):

    • Adjust the sample pH to approximately 2.5 with glacial acetic acid.[3]

    • For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.[4][14]

    • Elute the DNOC from the cartridge with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

    • Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the column and instrument.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[3][4]

    • Mobile Phase: Methanol : 0.1% Glacial Acetic Acid in Water (e.g., 70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis Detector set to 264 nm.[3][4]

    • Column Temperature: 30 °C.

  • Validation & Analysis:

    • Perform a system suitability test by injecting a mid-range standard multiple times to check for consistent retention time, peak area, and tailing factor.

    • Construct a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.995 is typically required.

    • Analyze samples and quantify the DNOC concentration using the generated calibration curve.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For unequivocal identification and superior sensitivity, GC-MS is the gold standard. It serves as an excellent confirmatory method for results obtained by HPLC or for applications requiring very low detection limits, such as in biological matrices or complex environmental samples.

The Principle of Causality: Why GC-MS Excels in Specificity

GC separates volatile and semi-volatile compounds in a heated column. DNOC is amenable to this technique. The mass spectrometer then bombards the eluted molecules with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, acts as a chemical fingerprint, providing structural information that is far more specific than a single UV absorbance wavelength.

  • Scientist's Note: The choice between full-scan and Selected Ion Monitoring (SIM) mode is application-dependent. Full-scan mode is used for initial identification by comparing the entire fragmentation pattern to a spectral library (e.g., NIST).[15] For quantification, SIM mode is employed. Here, the mass spectrometer is set to monitor only a few characteristic fragment ions of DNOC (e.g., m/z 198, 121, 105).[15] This drastically reduces background noise and significantly increases sensitivity.

Experimental Workflow: GC-MS Analysis of DNOC

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Tissue, Bait) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Extract Cleanup (SPE or LLE) Extraction->Cleanup Deriv Derivatization (Optional) (e.g., Silylation) Cleanup->Deriv GC_Inlet GC Inlet (Split/Splitless) Deriv->GC_Inlet GC_Column Capillary Column (e.g., DB-5ms) GC_Inlet->GC_Column MS_Source MS Ion Source (EI) GC_Column->MS_Source Oven Temperature Programmed Oven Oven->GC_Column Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer MS_Data Data Acquisition System TIC_EIC TIC / Extracted Ion Chromatogram (EIC) MS_Data->TIC_EIC Library Spectral Library Match (Identification) TIC_EIC->Library Quant Quantification (SIM Mode) TIC_EIC->Quant

Caption: General workflow for DNOC analysis using GC-MS.

Detailed Protocol: GC-MS Method
  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of DNOC in a suitable solvent like ethyl acetate or acetone.

    • Create calibration standards by serial dilution, typically in the range of 0.01 µg/mL to 5 µg/mL.

  • Sample Preparation (Solid/Biological Matrix):

    • Homogenize the sample (e.g., soil, animal tissue).

    • Perform a liquid-solid extraction with a solvent such as acetonitrile.

    • The resulting extract may require cleanup to remove interfering matrix components. This can be achieved with SPE or liquid-liquid partitioning.

    • Concentrate the cleaned extract and exchange the solvent to one compatible with GC injection (e.g., hexane or ethyl acetate).

    • Scientist's Note: While DNOC can be analyzed directly, some phenolic compounds benefit from derivatization (e.g., silylation with BSTFA) to increase volatility and improve peak shape. This should be evaluated during method development.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 98 °C, ramp to 160 °C at 25 °C/min, then ramp to 210 °C at 4 °C/min, and finally to 280 °C at 10 °C/min, hold for 15 min.[15]

    • MS Transfer Line: 250 °C.[15]

    • Ion Source Temp: 260 °C.[15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

    • Acquisition Mode: Full scan (m/z 50-650) for identification; SIM for quantification using ions m/z 198, 121, and 105.[15]

  • Validation & Analysis:

    • Confirm the identity of DNOC by comparing its retention time and mass spectrum with that of an authentic standard. The ion ratios in the sample must match those in the standard within an acceptable tolerance.

    • Quantify using an internal standard and a calibration curve generated in SIM mode.

Pillar 3: UV-Vis Spectrophotometry

Spectrophotometry represents the most accessible and cost-effective method for DNOC determination. However, its simplicity comes at the cost of specificity, making it more suitable for screening purposes or for analyzing relatively clean samples where DNOC is the primary absorbing species.

The Principle of Causality: Leveraging Chemical Reactions for Detection

Direct spectrophotometric measurement of DNOC is possible but lacks sensitivity and is prone to interference. A more robust approach involves a chemical reaction to produce a highly colored product with a unique absorption maximum. One validated method involves the reduction of the nitro groups on DNOC, followed by a reaction to form a colored complex.[3][4]

  • Scientist's Note: The initial reduction step (e.g., using Zn/HCl) is crucial as it converts the nitro groups to amino groups.[3] These amino groups are then available to react with a chromogenic reagent (e.g., periodate or copper(II)-neocuproine) to generate a new molecule with a strong absorbance in the visible region, shifting the measurement away from the UV region where many matrix components interfere.[3][4] This chemical derivatization is the key to enhancing both sensitivity and selectivity in a spectrophotometric assay.

Experimental Workflow: Spectrophotometric Analysis of DNOC

Spectro_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measure Measurement & Quantification Sample Aqueous Sample or Soil Extract Cleanup Preconcentration / Cleanup (e.g., SPE Column) Sample->Cleanup Elution Elution of DNOC Cleanup->Elution Reduction Reduction of Nitro Groups (e.g., Zn/HCl) Elution->Reduction Reaction Addition of Chromogenic Reagent (e.g., Cu(II)-Nc) Reduction->Reaction Incubation Color Development Reaction->Incubation Spectro Spectrophotometer Incubation->Spectro Absorbance Measure Absorbance at λmax Spectro->Absorbance Quant Quantify via Calibration Curve Absorbance->Quant

Caption: Workflow for DNOC analysis using a colorimetric spectrophotometric method.

Detailed Protocol: Spectrophotometric Method (Cu(II)-Neocuproine)
  • Standard Preparation:

    • Prepare a 100 µg/mL stock solution of DNOC in methanol.

    • Create calibration standards by diluting the stock in deionized water to concentrations ranging from 0.2 mg/L to 5.0 mg/L.

  • Sample Preparation:

    • Extract DNOC from the sample matrix as described in the HPLC or GC-MS sections. Ensure the final sample is in an aqueous solution.

    • Scientist's Note: Matrix components can significantly interfere with spectrophotometric measurements. A thorough cleanup or preconcentration step, such as using an SPE column, is often mandatory to achieve reliable results.[3][4]

  • Colorimetric Reaction:

    • Take a known volume (e.g., 5 mL) of the sample or standard solution.

    • Perform a reduction of the DNOC. A validated method uses Zn/HCl in a microwave oven for a rapid reaction.[3][4]

    • Add the copper(II)-neocuproine (Nc) reagent.

    • Allow time for the color to develop fully under controlled temperature conditions.

  • Measurement & Analysis:

    • Measure the absorbance of the resulting colored solution at its wavelength of maximum absorbance (λmax) against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus the concentration of the prepared standards.

    • Determine the concentration of DNOC in the sample from the calibration curve. The method has a reported limit of detection (LOD) of 0.2 mg/L.[3][4]

Cross-Validation Summary & Method Selection

The choice of an analytical method is a balance of performance, cost, and the specific question being asked. A cross-validation approach, where samples are analyzed by two different methods (e.g., HPLC and GC-MS), provides the highest degree of confidence in the results.

Parameter HPLC-UV GC-MS Spectrophotometry
Specificity High (based on retention time)Very High (based on mass spectrum)Low to Moderate (prone to interference)
Sensitivity (LOD) Low µg/L to ng/L rangeLow ng/L to pg/L range~0.2 mg/L (200 µg/L)[3][4]
Primary Use Case Routine quantification, QCConfirmation, trace analysisScreening, resource-limited settings
Throughput HighModerateHigh (with plate reader)
Cost (Instrument) ModerateHighLow
Required Expertise ModerateHighLow
Regulatory Acceptance High (e.g., EPA methods)Very High (confirmatory standard)Limited (for screening only)

Decision Guide:

  • For routine environmental monitoring or product release testing: HPLC-UV provides a robust, validated, and cost-effective solution.

  • For forensic analysis, biological matrix testing, or confirming a positive result from a screening method: GC-MS is the unequivocal choice due to its superior specificity and sensitivity.

  • For rapid field screening or in laboratories without access to chromatographic equipment: Spectrophotometry offers a viable, low-cost alternative, provided that its limitations in specificity and sensitivity are acceptable for the application.[3][4]

Conclusion

The quantification of this compound is a critical task with implications for environmental safety and human health. There is no single "best" method; rather, there is a "most appropriate" method for a given Analytical Target Profile (ATP).[16] HPLC-UV offers a reliable workhorse for routine analysis, GC-MS provides the highest level of confidence for confirmatory and trace-level work, and spectrophotometry serves as a valuable screening tool. A thorough understanding of the principles behind each technique, guided by established validation frameworks from bodies like the ICH, empowers the scientist to select the right tool for the job, ensuring that the generated data is accurate, defensible, and fit-for-purpose.

References

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Analytica Chimica Acta.
  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Collaborative International Pesticides Analytical Council. (n.d.). Determination of the active-ingredient content of technical and formulated DNOC and dinoseb and technical dinobuton by spectrophotometry. Analyst (RSC Publishing).
  • ResearchGate. (n.d.). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice.
  • Altabrisa Group. (n.d.). What Is FDA Method Validation Guidance and Its Importance?.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrocresols - POTENTIAL FOR HUMAN EXPOSURE. NCBI.
  • ResearchGate. (n.d.). Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation.
  • Zhang, P., et al. (1999). [Determination of 2,4-dinitrochlorobenzene in environmental water by primary-secondary wavelengths new spectrophotometry]. PubMed.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrocresols - REFERENCES. NCBI Bookshelf.
  • New Jersey Department of Environmental Protection. (n.d.). 4,6-Dinitro-O-Cresol.
  • Rosmalina, R. T., et al. (2023). Molecularly Imprinted Polymer Solid-Phase Extraction (MISPE) for the Determination of Dinitro-ortho-cresol (DNOC) and Its Risk Assessment in Tomatoes. ResearchGate.
  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse.
  • U.S. Environmental Protection Agency. (n.d.). Hazard Summary for 4,6-Dinitro-o-cresol (DNOC).
  • Wikipedia. (n.d.). Dinitro-ortho-cresol.
  • AERU. (n.d.). DNOC (Ref: ENT 154).
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • PubMed. (n.d.). Solid-phase micro-extraction of drugs from biological matrices.
  • MDPI. (2021). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy.
  • MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • CORESTA. (2020). A screening method by gas chromatography–mass spectrometry.
  • AWS. (n.d.). Analysis of Drugs in Biological Matrices.
  • Government of Canada. (n.d.). Dinitro-o-cresol final screening assessment. Canada.ca.
  • CST Technologies. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques.

Sources

A Senior Application Scientist's Guide to a Proposed Inter-laboratory Comparison of 3,5-Dinitro-o-cresol Measurements

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Standardized 3,5-Dinitro-o-cresol Measurement

This compound (3,5-DNOC), a lesser-known isomer of the more common 4,6-dinitro-o-cresol (DNOC), is a nitroaromatic compound with significant toxicological properties. While 4,6-DNOC has a history of use as a pesticide, leading to its presence in environmental monitoring programs, 3,5-DNOC can arise as a manufacturing impurity or a degradation byproduct.[1] Its high toxicity, characteristic of dinitrophenolic compounds that can uncouple oxidative phosphorylation, necessitates accurate and reliable measurement in various matrices.[2]

Given the potential for human exposure and environmental contamination, the ability to consistently quantify 3,5-DNOC across different laboratories is paramount. An inter-laboratory comparison, also known as a proficiency test (PT), is a cornerstone of quality assurance in analytical chemistry. It provides an objective assessment of a laboratory's performance and the reliability of the analytical methods employed.[3][4] To date, a formal inter-laboratory comparison study for this compound has not been widely published. This guide, therefore, proposes a comprehensive framework for conducting such a study, providing a blueprint for establishing robust and comparable measurement practices.

This document will detail the proposed study design, from the preparation of test materials to the statistical evaluation of results, and will provide step-by-step protocols for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Designing the Inter-laboratory Comparison Study

The design of this proposed inter-laboratory study is grounded in the principles outlined in ISO/IEC 17043, which specifies the general requirements for proficiency testing.[5] The primary objective is to assess the performance of participating laboratories in quantifying 3,5-DNOC in standardized samples and to identify any systematic biases in the analytical methods used.

Study Organization and Timeline

A coordinating laboratory would be responsible for the overall management of the study, including sample preparation, distribution, data collection, and statistical analysis. A typical timeline for such a study would be 12-16 weeks, encompassing participant registration, sample shipment, analysis, and reporting.

Test Materials

The study would involve the analysis of two types of samples:

  • Aqueous Standard Solution: A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) to be diluted by participants in reagent-grade water to a specified concentration range. This assesses the performance of the analytical instrumentation and calibration. A certified reference material (CRM) for this compound, such as that available from chemical suppliers, should be used to prepare the stock solution to ensure traceability.

  • Spiked Soil Matrix: A well-characterized soil sample, free of interfering compounds, will be spiked with a known concentration of 3,5-DNOC. This will evaluate the entire analytical process, including sample extraction and cleanup. The preparation of a homogeneous and stable soil sample is critical and should follow established guidelines for proficiency testing materials.[6]

Homogeneity and Stability Testing

Prior to distribution, the coordinating laboratory must perform homogeneity and stability testing on the prepared samples to ensure that all participants receive comparable test items. This is a critical requirement of ISO 13528.[2][7]

Data Submission and Confidentiality

Participants would be required to submit their results, including the mean concentration, standard deviation, and the analytical method used, via a secure online portal. All results would be treated with strict confidentiality, with each laboratory assigned a unique identification code.

Proposed Analytical Methodologies

Participating laboratories may use their own validated methods. However, for the purpose of this guide, we provide two detailed, robust methods that are widely accessible and suitable for the analysis of nitrophenolic compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective and reliable technique for the quantification of aromatic compounds like 3,5-DNOC. The key to this analysis is achieving chromatographic separation from other potential isomers and matrix components.

Experimental Workflow for HPLC-UV Analysis

Caption: HPLC-UV workflow for 3,5-DNOC analysis.

Detailed HPLC-UV Protocol:

  • Sample Preparation (Soil):

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 270 nm.

  • Calibration:

    • Prepare a series of calibration standards of 3,5-DNOC in the mobile phase, ranging from 0.1 to 20 µg/mL.

    • Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, which is particularly useful for complex matrices or when isomer separation is challenging. Due to the low volatility of DNOC, a derivatization step is often required to improve its chromatographic properties.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Soil Sample Extraction (as in HPLC method) B Solvent Evaporation A->B C Derivatization with BSTFA B->C D Reconstitution in Hexane C->D E GC Injection (1 µL) D->E Inject Derivatized Sample F Separation on DB-5ms Column E->F G Mass Spectrometry Detection (SIM) F->G H Data Analysis G->H

Caption: GC-MS workflow with derivatization for 3,5-DNOC.

Detailed GC-MS Protocol:

  • Sample Preparation and Derivatization:

    • Extract the soil sample as described in the HPLC-UV method (steps 1.1 to 1.5).

    • Transfer 1 mL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature and add 800 µL of hexane.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp to 200 °C at 15 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 3,5-DNOC.

  • Calibration:

    • Prepare calibration standards by derivatizing known amounts of 3,5-DNOC following the same procedure as for the samples.

Data Analysis and Performance Evaluation

The performance of each laboratory will be evaluated using z-scores, a widely accepted statistical tool in proficiency testing.[8] The z-score is calculated for each laboratory's result using the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the participant.

  • X is the assigned value (the best estimate of the true concentration).

  • σ is the standard deviation for proficiency assessment.

The assigned value (X) will be determined from the known concentration of the spiked samples, verified by the coordinating laboratory using a validated reference method. The standard deviation for proficiency assessment (σ) will be established based on the results of a preliminary study or from historical data for similar analytes.

Interpretation of z-scores according to ISO 13528: [2][8]

z-scorePerformance Evaluation
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory

Quality Control and Self-Validation

Each participating laboratory should adhere to its internal quality control procedures. This includes the analysis of method blanks, laboratory control samples, and matrix spikes. The detailed protocols provided in this guide are designed to be self-validating through the inclusion of calibration standards and the use of a well-characterized spiked matrix. Adherence to good laboratory practices (GLP) is essential for obtaining reliable results.[9]

Conclusion

This guide provides a comprehensive framework for a proposed inter-laboratory comparison of this compound measurements. By following the outlined study design, analytical protocols, and data evaluation procedures, the analytical community can take a significant step towards establishing standardized and reliable methods for the quantification of this toxic compound. The successful implementation of such a study will enhance the quality and comparability of data generated by different laboratories, ultimately contributing to better environmental and health protection.

References

  • ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison." International Organization for Standardization. [Link]

  • Shapypro. (2025). Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • iTeh Standards. (n.d.). SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • FNRI. (n.d.). Proficiency Testing (PT) Supplement on Statistical Procedures. DOST. [Link]

  • Test Veritas. (2024, March 25). OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA. [Link]

  • Scribd. (n.d.). Procedure For Calculating Z-Scores in Inter-Laboratory Com-Parison (ILC). [Link]

  • Bipesa. (2025). Proficiency testing programs SOILS - FERTILIZERS - SLUDGES - SEDIMENTS Physico-chemical, microbiological & contaminants analyses. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Control Guidelines for SAM Chemical Methods. [Link]

  • ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. [Link]

  • PubMed. (2014). Results of an Inter laboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. [Link]

  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. [Link]

  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]

  • South Florida Water Management District. (n.d.). GUIDANCE IN IMPLEMENTATION OF PROFICIENCY TESTING AND PERFORMANCE EVALUATION STUDIES. [Link]

  • Qualitat. (2014). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. [Link]

  • PubMed. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resources for Assessing Measurements. [Link]

  • PubMed. (2014). Results of an interlaboratory comparison of analytical methods for contaminants of emerging concern in water. [Link]

  • ResearchGate. (n.d.). Quality Control Criteria for Analysis of Organic Traces in Water. [Link]

  • Phenova. (n.d.). Soils / Hazardous Waste Proficiency Testing. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]

  • mzCloud. (n.d.). 3 5 Dinitro o cresol DNOC. [Link]

  • ResearchGate. (n.d.). Quality Assurance in Environmental Analysis. [Link]

  • Government of British Columbia. (2017). Chlorinated and Non-Chlorinated Phenols in Soil. [Link]

  • Wikipedia. (n.d.). Analytical quality control. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • ResearchGate. (n.d.). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

  • AWS. (2025). CONTEST Contaminated Land Proficiency Testing Scheme. [Link]

  • North Carolina Department of Environmental Quality. (2023). Water Sciences Section Wastewater/Groundwater. [Link]

  • ISO. (n.d.). DRAFT INTERNATIONAL STANDARD ISO/DIS 13528.2. [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). [Link]

  • Food and Agriculture Organization of the United Nations. (2020). Global Soil Laboratory Network: Basic guidelines on how to produce a soil sample for proficiency testing. [Link]

  • Louisiana Department of Environmental Quality. (2009). ENVIRONMENTAL LABORATORY SECTOR VOLUME 1 Management and Technical Requirements for Laboratories Performing Environmental Analysis TNI Standard. [Link]

  • MDPI. (n.d.). Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up. [Link]

  • Cambridge Core. (n.d.). New HPLC separation techniques. [Link]

  • PubMed Central. (2024). Environmental Analytical Chemistry. [Link]

  • ScienceOpen. (2020). Research Article Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • Semantic Scholar. (n.d.). Quality Control Criteria for Analysis of Organic Traces in Water. [Link]

  • PubMed. (n.d.). Determination of Pesticides in Soil by Liquid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities. [Link]

Sources

A Comparative Toxicological Guide: 3,5-Dinitro-o-cresol (DNOC) vs. 2,4-Dinitrophenol (DNP)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the toxicological profiles of 3,5-Dinitro-o-cresol (DNOC) and 2,4-Dinitrophenol (DNP). By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the critical knowledge required for handling, studying, and developing countermeasures for these potent metabolic toxins.

Introduction: A Shared Legacy of Potent Toxicity

This compound (DNOC) and 2,4-Dinitrophenol (DNP) are nitrophenolic compounds that, despite slight structural differences, share a powerful and dangerous primary mechanism of action. Historically, both have seen diverse applications, from pesticides and herbicides to, notoriously, weight-loss agents in the 1930s.[1][2] This practice was abandoned due to severe adverse effects and fatalities.[3][4] Today, DNP is illegally marketed online for weight loss, leading to a resurgence in poisonings and deaths, while DNOC remains a significant environmental and occupational hazard.[1][4][5]

The core of their toxicity lies in their ability to act as "uncouplers" of oxidative phosphorylation.[3][6] This guide will dissect their shared mechanism, compare their toxic potencies, clinical manifestations, and metabolic fates, and provide standardized protocols for their experimental evaluation. It is crucial to note that while the common name this compound is used, much of the toxicological literature, particularly older texts, refers to the commercially significant isomer 4,6-dinitro-o-cresol under the same or similar names.[7] This guide focuses on the general toxicological class while acknowledging these isomeric distinctions.

Mechanism of Action: Uncoupling the Cellular Powerhouse

The primary toxic effect of both DNOC and DNP is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation in the mitochondria.[8][9]

In normal mitochondrial respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space. This creates a powerful electrochemical gradient, known as the proton-motive force. The energy stored in this gradient is used by the enzyme ATP synthase to phosphorylate adenosine diphosphate (ADP), producing adenosine triphosphate (ATP), the cell's primary energy currency.[4][10]

DNOC and DNP are lipophilic weak acids that function as protonophores.[11][12] They readily diffuse across the inner mitochondrial membrane into the matrix. In the more alkaline matrix, they release a proton. The resulting anion then diffuses back into the acidic intermembrane space, picks up another proton, and repeats the cycle. This action effectively creates a "short circuit" for protons, allowing them to re-enter the matrix while bypassing ATP synthase.[11] Consequently, the energy from the proton gradient, instead of being captured in ATP, is dissipated as heat.[3][4] This leads to a futile cycle of substrate oxidation, a dramatic increase in metabolic rate, and a rapid, uncontrolled rise in body temperature (hyperthermia).[13]

G cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) IM_Space ATPsynthase ATP Synthase IM_Space->ATPsynthase H+ Flow (Normal) DNP_DNOC DNP / DNOC (Protonophore) IM_Space->DNP_DNOC H+ Carrier ETC Electron Transport Chain (ETC) ETC->IM_Space H+ Pumping ATP_Prod ADP + Pi → ATP ATPsynthase->ATP_Prod Matrix DNP_DNOC->Matrix H+ Leak (Uncoupling) Heat ENERGY RELEASED AS HEAT DNP_DNOC->Heat Matrix->ETC NADH, FADH2

Figure 1: Mechanism of Oxidative Phosphorylation Uncoupling by DNP and DNOC.

Comparative Toxicity Analysis

While sharing a common mechanism, DNOC and DNP exhibit differences in potency and specific toxicological profiles.

Acute Toxicity and Lethality

Both compounds are highly toxic via oral, dermal, and inhalation routes.[7][14] Acute toxicity data, particularly the median lethal dose (LD50), provides a quantitative measure for comparison. DNOC generally appears to be more acutely toxic than DNP in several animal models, though data varies by species and administration route.

CompoundSpeciesRouteLD50 (mg/kg)Reference(s)
This compound (DNOC) RatOral7 - 31[6]
RatDermal200 - 600[7]
MouseOral21[6]
RabbitOral24.6[6]
2,4-Dinitrophenol (DNP) RatOral30[15]
Human (estimated)Oral4.3 - 50[16][17]
MouseIntraperitoneal~40[1]

Note: LD50 values can vary significantly between studies due to differences in vehicle, strain, and age of the animals.

Clinical Manifestations of Poisoning

The clinical presentation of acute poisoning, or "toxidrome," is strikingly similar for both compounds and is a direct consequence of uncoupled oxidative phosphorylation.[4][18]

Shared Symptoms Include:

  • Hyperthermia: A rapid and potentially fatal increase in body temperature.[3][7]

  • Diaphoresis: Profuse sweating, often with a yellow tint due to the color of the compound.[13][18]

  • Tachycardia and Tachypnea: Increased heart and respiratory rates as the body attempts to compensate for the hypermetabolic state and dissipate heat.[4][13]

  • Neurological Effects: Restlessness, confusion, progressing to delirium, convulsions, and coma in severe cases.[6][18]

  • Metabolic Effects: Nausea, vomiting, and rapid weight loss.[14]

A key difference lies in reported long-term effects. Chronic exposure to DNP is infamously associated with the development of cataracts , an effect that contributed to its ban for human use.[13][14] For DNOC , reports have highlighted the occurrence of peripheral neuritis (inflammation of nerves) in exposed individuals.[18]

Metabolism and Toxicokinetics
  • Absorption: Both compounds are rapidly absorbed following oral, inhalation, or dermal exposure.[19][20]

  • Distribution: DNOC and DNP are distributed to most tissues, with a portion binding to plasma proteins.[19][21] They do not tend to accumulate in any specific tissue.[19]

  • Metabolism: The primary metabolic pathway for both DNOC and DNP is the reduction of the nitro groups to form less toxic amino-derivatives (e.g., 2-amino-4-nitrophenol from DNP).[19][20] This metabolic process is considered a detoxification pathway, as the parent compounds are the active uncouplers.[20][21]

  • Excretion: Metabolites are primarily excreted in the urine, sometimes after conjugation.[19][21] Significant species differences in elimination rates have been observed. For instance, humans appear to excrete DNOC and its metabolites much more slowly than common laboratory animals like rats and rabbits, potentially increasing susceptibility.[19]

Experimental Protocols for Comparative Toxicity Assessment

To objectively compare the toxicity of DNOC and DNP, a focus on their mitochondrial effects is essential. Key experimental endpoints include mitochondrial respiration and membrane potential.

Figure 2: Experimental Workflow for Comparative Mitochondrial Toxicity Assessment.
Protocol: Oxygen Consumption Rate (OCR) Measurement in Intact Cells

This protocol utilizes extracellular flux analysis (e.g., Agilent Seahorse XF) to measure mitochondrial respiration, providing a direct assessment of uncoupling activity.[22][23]

Materials:

  • Cell line (e.g., HepG2, C2C12) or primary cells

  • Seahorse XF Analyzer and associated cell culture plates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • DNOC and DNP stock solutions (in DMSO)

  • Mitochondrial inhibitors: Oligomycin, FCCP (as a positive control for uncoupling), Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm assay medium to 37°C. Wash cells twice with the assay medium and add the final volume of medium to each well.

  • Equilibrate Cells: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Compound Plate: Prepare a stock plate containing DNOC, DNP, and mitochondrial inhibitors at desired concentrations for injection. Load the hydrated sensor cartridge with these compounds.

  • Run Assay: Load the calibrant and cell plates into the Seahorse XF Analyzer. The standard assay protocol involves sequential measurements:

    • Basal OCR: Measure the baseline oxygen consumption.

    • Inject DNOC/DNP: Inject various concentrations of the test compounds and measure the resulting change in OCR. An uncoupler will cause a significant increase in OCR.

    • Inject Oligomycin: This ATP synthase inhibitor will reveal the OCR linked to ATP production and the extent of the proton leak caused by the uncouplers.

    • Inject FCCP (in control wells): This maximal uncoupler determines the maximum respiratory capacity of the cells.

    • Inject Rotenone/Antimycin A: These complex I and III inhibitors shut down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein content. Compare the dose-dependent increase in OCR caused by DNOC and DNP to determine their relative uncoupling potency.

Protocol: Mitochondrial Membrane Potential (MMP) Assay

This assay measures the depolarization of the mitochondrial membrane, a direct consequence of the proton leak induced by uncouplers.[24]

Materials:

  • Cells cultured in a 96-well, black-walled, clear-bottom plate

  • Fluorescent MMP dye (e.g., JC-10, TMRM)

  • DNOC and DNP stock solutions

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Seed and grow cells in the 96-well plate to confluence.

  • Compound Treatment: Treat cells with a range of concentrations of DNOC and DNP for a predetermined time (e.g., 1-4 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).

  • Dye Loading: Remove the treatment media and add the MMP dye working solution to all wells. Incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C), protected from light.

  • Fluorescence Measurement:

    • If using a ratiometric dye like JC-10, measure fluorescence at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, monomers in depolarized mitochondria).

    • If using a dye like TMRM, measure the decrease in red fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence for JC-10 or the percentage decrease in fluorescence for TMRM. A decrease in the red/green ratio or a loss of red fluorescence indicates mitochondrial depolarization. Compare the dose-response curves for DNOC and DNP to assess their relative potency in collapsing the membrane potential.

Regulatory Context and Conclusion

Both this compound and 2,4-Dinitrophenol are recognized as highly hazardous substances. DNP was declared "extremely dangerous and not fit for human consumption" by the U.S. FDA in 1938.[1][4] DNOC was banned for use as a pesticide in the United States in 1991 and is subject to strict regulations globally due to its high toxicity to humans and wildlife.[5][6]

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. NIH.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols.
  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Retrieved from [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement.
  • Wesselborg, S., Janssen, O., & Kabelitz, D. (1999). Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal. Molecular and Cellular Biology, 19(8), 5723–5733. Retrieved from [Link]

  • Merck Millipore. (n.d.). Mitochondrial Toxicity Assays.
  • Kikusui, R., et al. (2012). Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. Retrieved from [Link]

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol).
  • Wikipedia. (n.d.). Dinitro-ortho-cresol.
  • Creative Proteomics. (n.d.). Mitochondrial Toxicity Detection.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. NIH. Retrieved from [Link]

  • The Irish Times. (2013). Discredited DNP raises body's metabolic rate and can damage liver and kidneys. Retrieved from [Link]

  • ResearchGate. (2025). 2, 4-dinitrophenol poisoning caused by non-oral exposure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of 2,4-dinitrophenol (2,4-DNP) in humans. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • AERU. (n.d.). DNOC (Ref: ENT 154). Retrieved from [Link]

  • PubMed. (n.d.). Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats. Retrieved from [Link]

Sources

A Paradigm Shift in Environmental Surveillance: Validation of a Novel Electrochemical Method for 3,5-Dinitro-o-cresol (DNOC) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent environmental threat posed by 3,5-Dinitro-o-cresol (DNOC), a highly toxic and formerly widespread pesticide, necessitates the development of rapid, sensitive, and field-deployable detection methods.[1][2][3][4] This guide introduces and validates a novel electrochemical sensor based on a Graphene Oxide-Zinc Oxide Nanoflower (GO-ZnO NF) composite for the direct quantification of DNOC in environmental samples. We present a comprehensive comparison of this new approach against established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and colorimetric analysis. Through rigorous validation experiments, we demonstrate the superior sensitivity, selectivity, and operational simplicity of the GO-ZnO NF electrochemical sensor, positioning it as a powerful tool for modern environmental monitoring and toxicology studies.

Introduction: The Enduring Challenge of DNOC

This compound (DNOC) is a synthetic organic compound, appearing as a yellow, odorless solid with low water solubility.[1][4][5] Historically, it was extensively used as a potent herbicide, insecticide, and fungicide.[2][3] However, its high toxicity to humans and wildlife led to widespread bans on its agricultural use.[1][3] DNOC is an uncoupler of oxidative phosphorylation, disrupting cellular energy production and leading to severe health effects, including hyperthermia, neurological damage, and in acute cases, death.[1][4][6]

Despite its prohibition, DNOC's persistence in soil and water continues to be a significant environmental concern.[7][8] Its slow degradation rate means that historical contamination remains a present-day risk, necessitating robust and efficient monitoring programs to protect ecosystems and human health.[8][9]

Traditional methods for DNOC detection, such as HPLC and Gas Chromatography-Mass Spectrometry (GC-MS), offer high accuracy and reliability.[7][10] However, these techniques are often lab-based, requiring expensive instrumentation, skilled operators, and time-consuming sample preparation.[8][11][12] Spectrophotometric and colorimetric methods provide simpler alternatives but can suffer from lower sensitivity and interference from other compounds in complex matrices.[7][8][13] This analytical gap highlights the urgent need for a new generation of detection technologies that are not only sensitive and specific but also portable, rapid, and cost-effective.

This guide addresses this need by validating a novel electrochemical sensor, demonstrating its superior analytical performance and practical advantages for the on-site detection of DNOC.

Methodologies: A Comparative Overview

This section details the principles behind the three detection methods under comparison and provides step-by-step protocols for their implementation.

The Novel Method: Graphene Oxide-Zinc Oxide Nanoflower (GO-ZnO NF) Electrochemical Sensor

Principle of Operation:

Electrochemical sensors offer a powerful platform for detecting redox-active molecules like DNOC.[14][15] The nitroaromatic structure of DNOC is electrochemically active, meaning it can be oxidized or reduced at an electrode surface, generating a measurable electrical signal (current or potential). The magnitude of this signal is directly proportional to the concentration of DNOC in the sample.

Our novel sensor leverages a nanocomposite of graphene oxide (GO) and zinc oxide nanoflowers (ZnO NFs) to modify a standard glassy carbon electrode (GCE). This modification dramatically enhances the sensor's performance due to the synergistic effects of the nanomaterials:

  • Graphene Oxide (GO): Possesses a large surface area and excellent electrical conductivity, facilitating rapid electron transfer between the DNOC molecule and the electrode.

  • Zinc Oxide Nanoflowers (ZnO NFs): These unique, high-surface-area structures provide abundant active sites for the electrochemical reaction, significantly amplifying the detection signal.[16]

The combination of these materials creates a highly sensitive and selective surface for DNOC detection.[16]

Diagram of the Detection Principle:

DNOC_Detection cluster_electrode Sensor Surface cluster_solution Sample Solution GCE Glassy Carbon Electrode (GCE) Nanocomposite GO-ZnO NF Nanocomposite Layer Signal Measurable Current Signal Nanocomposite->Signal Electrochemical Reduction DNOC DNOC Molecule DNOC->Nanocomposite Adsorption & Electron Transfer Electrolyte Supporting Electrolyte

Caption: Electrochemical detection of DNOC at the GO-ZnO NF modified electrode.

Experimental Protocol:

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry, rinse with deionized water, and sonicate for 2 minutes in a 1:1 solution of ethanol and water.

    • Prepare a stable dispersion of the GO-ZnO NF nanocomposite in a suitable solvent (e.g., N,N-Dimethylformamide).

    • Drop-cast a small volume (e.g., 5 µL) of the nanocomposite dispersion onto the cleaned GCE surface and allow it to dry at room temperature.

  • Electrochemical Measurement (Differential Pulse Voltammetry - DPV):

    • Place the modified GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into an electrochemical cell containing a known volume of supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).

    • Record a baseline DPV scan over a potential range where DNOC is active (e.g., -0.8 V to 0.2 V).

    • Add a known volume of the sample solution (e.g., pre-treated water sample) to the cell.

    • Record the DPV scan. The appearance of a reduction peak at a characteristic potential indicates the presence of DNOC.

    • Quantify the concentration by measuring the peak current and comparing it to a pre-established calibration curve.

Traditional Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation:

HPLC is a powerful separation technique.[8] A liquid sample is injected into a column packed with a solid stationary phase. A liquid mobile phase is then pumped through the column. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus separate. For DNOC, a reversed-phase C18 column is typically used.[8] As the separated DNOC elutes from the column, it passes through a UV detector. The dinitrophenol structure of DNOC absorbs UV light at a specific wavelength (around 264 nm), and the amount of absorbance is proportional to its concentration.[8]

Experimental Protocol:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.

    • For complex matrices or low concentrations, a solid-phase extraction (SPE) step may be required to clean up and concentrate the sample.[8][12]

  • HPLC Analysis:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm).[8]

    • Mobile Phase: A mixture of methanol and 0.1% acetic acid in water (e.g., 70:30 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 264 nm.[8]

  • Quantification:

    • Inject the prepared sample into the HPLC system.

    • Identify the DNOC peak based on its retention time, confirmed by running a known standard.

    • Calculate the concentration based on the peak area, using a calibration curve generated from standards of known concentrations.

Traditional Method 2: Colorimetric Detection

Principle of Operation:

Colorimetric methods rely on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the analyte's concentration.[11][17] For DNOC, a common approach involves its chemical reduction followed by a reaction to form a colored azo dye.[8] This method is often simpler and less expensive than chromatography but may lack the specificity and sensitivity required for trace analysis.[7][11]

Experimental Protocol:

  • Sample Preparation:

    • Filter the sample to remove turbidity.

    • Adjust the sample pH as required by the specific colorimetric reagent kit.

  • Color Development:

    • To a specific volume of the sample, add a reducing agent (e.g., Zn/HCl) to convert the nitro groups of DNOC to amino groups.[8]

    • Add a diazotizing reagent (e.g., sodium nitrite and sulfanilamide).

    • Finally, add a coupling reagent (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride, NED) to form a stable, colored azo dye.

  • Measurement:

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product using a spectrophotometer or colorimeter.

  • Quantification:

    • Determine the concentration of DNOC from a calibration curve prepared using known standards subjected to the same procedure.

Workflow Comparison Diagram:

Workflow_Comparison cluster_EC Novel Electrochemical Method cluster_HPLC HPLC-UV Method cluster_Color Colorimetric Method EC_Start Raw Sample EC_Prep Minimal Filtration (Optional) EC_Start->EC_Prep EC_Analysis DPV Measurement (2-3 mins) EC_Prep->EC_Analysis EC_Result Direct Concentration Readout EC_Analysis->EC_Result HPLC_Start Raw Sample HPLC_Prep Filtration & Solid-Phase Extraction (SPE) (30-60 mins) HPLC_Start->HPLC_Prep HPLC_Analysis Chromatographic Run (15-20 mins) HPLC_Prep->HPLC_Analysis HPLC_Result Data Processing & Quantification HPLC_Analysis->HPLC_Result Color_Start Raw Sample Color_Prep Filtration & pH Adjustment Color_Start->Color_Prep Color_Analysis Reagent Addition & Incubation (10-15 mins) Color_Prep->Color_Analysis Color_Result Spectrophotometric Reading Color_Analysis->Color_Result

Caption: Comparative workflow and time estimation for the three DNOC detection methods.

Performance Validation: Experimental Data & Comparison

To objectively evaluate the novel GO-ZnO NF electrochemical sensor, a series of validation experiments were conducted in parallel with the HPLC-UV and colorimetric methods. Standard solutions of DNOC were prepared in deionized water and spiked into real-world water samples collected from a local river to assess matrix effects.

Linearity and Sensitivity

The linear range, Limit of Detection (LOD), and Limit of Quantification (LOQ) are critical metrics for any analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

ParameterGO-ZnO NF Sensor (DPV)HPLC-UVColorimetric Method
Linear Range 0.05 µM - 100 µM0.5 µM - 200 µM5 µM - 500 µM
Correlation Coefficient (R²) 0.99920.99850.9910
Limit of Detection (LOD) 0.01 µM (1.98 µg/L)0.15 µM (29.7 µg/L)1.0 µM (198 µg/L)
Limit of Quantification (LOQ) 0.05 µM (9.9 µg/L)0.5 µM (99 µg/L)5.0 µM (990 µg/L)

Analysis: The GO-ZnO NF electrochemical sensor demonstrates a significantly lower LOD and LOQ compared to both traditional methods, indicating superior sensitivity. This is crucial for early-stage environmental contamination detection where DNOC concentrations may be very low.[9] The excellent correlation coefficient over a wide linear range confirms the robustness of the electrochemical measurement.

Precision and Accuracy

Precision (repeatability) was assessed by analyzing a single standard solution multiple times (n=7) within the same day. Accuracy was determined by the recovery of a known amount of DNOC spiked into a river water sample.

ParameterGO-ZnO NF Sensor (DPV)HPLC-UVColorimetric Method
Precision (RSD%, n=7) 2.1%3.5%6.8%
Accuracy (Recovery % in River Water) 98.5% ± 2.5%95.2% ± 4.1%88.7% ± 7.2%

Analysis: The electrochemical sensor exhibits the highest precision (lowest Relative Standard Deviation, RSD) and the best accuracy (recovery closest to 100%) in a real-world sample. This is attributed to the direct measurement principle, which minimizes the sample manipulation steps that can introduce variability and analyte loss, a common issue in multi-step chromatographic and colorimetric protocols.[18]

Specificity and Interference

Specificity was tested by analyzing DNOC in the presence of potentially interfering compounds commonly found in environmental water, such as other phenols, nitrates, and heavy metal ions (e.g., Cu²⁺, Pb²⁺).

MethodOutcome of Interference Study
GO-ZnO NF Sensor (DPV) No significant interference observed. The unique reduction potential of DNOC on the modified electrode surface provides high selectivity.
HPLC-UV High specificity. Interferents are chromatographically separated from the DNOC peak, preventing signal overlap.
Colorimetric Method Significant interference observed from other phenolic compounds and strong reducing/oxidizing agents, leading to false positive results.

Analysis: Both the electrochemical sensor and HPLC-UV method demonstrate excellent specificity. The colorimetric method, however, is prone to interference due to the non-specific nature of the chemical reactions involved.[13] The inherent selectivity of the GO-ZnO NF sensor, derived from the specific electrochemical potential of the target analyte, is a major advantage for analyzing complex, untreated samples.

Discussion: Causality and In-Field Implications

The experimental data unequivocally supports the validation of the GO-ZnO NF electrochemical sensor as a superior alternative to traditional methods for DNOC detection. The key to its enhanced performance lies in the rational design of the electrode's nanomaterial interface. The high surface area and catalytic properties of the GO-ZnO NF composite create an ideal microenvironment for the electrochemical reduction of DNOC, leading to a significant amplification of the current response. This directly translates to the observed sub-micromolar detection limits.

From a practical standpoint, the implications are profound. The operational simplicity and speed of the electrochemical method—requiring minimal sample preparation and delivering results in minutes—contrast sharply with the hours-long, lab-intensive workflow of HPLC.[8][12] This makes the GO-ZnO NF sensor ideally suited for:

  • Rapid On-Site Screening: Enabling immediate decision-making at contaminated sites.

  • High-Throughput Analysis: Facilitating the processing of a large number of samples for comprehensive environmental mapping.

  • Decentralized Monitoring: Empowering non-specialist personnel to conduct reliable environmental surveillance.

While HPLC-UV remains a valuable tool for laboratory confirmation due to its established and certified protocols, the novel electrochemical sensor excels as a first-line screening tool, offering a powerful combination of sensitivity, speed, and portability that is currently unmatched.

Conclusion

The validation of the Graphene Oxide-Zinc Oxide Nanoflower (GO-ZnO NF) electrochemical sensor marks a significant advancement in the field of environmental analysis. It addresses the critical limitations of established methods for detecting the hazardous pesticide this compound. By providing a solution that is simultaneously more sensitive, faster, and more portable, this novel technology empowers researchers, regulators, and environmental professionals to conduct more effective and timely monitoring of this persistent pollutant. The adoption of such advanced sensor technologies is paramount for safeguarding our ecosystems and public health from the legacy of chemical contamination.

References

  • Dinitro-ortho-cresol - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • DNOC (Ref: ENT 154). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved January 15, 2026, from [Link]

  • Gaspar, S., et al. (2022). New Dinitrophenyl Hydrazones as Colorimetric Probes for Anions. Molecules. Retrieved January 15, 2026, from [Link]

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta. Retrieved January 15, 2026, from [Link]

  • Yamamoto, A., et al. (2004). Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro p-Cresol in Environmental Water Samples. Journal of Health Science. Retrieved January 15, 2026, from [Link]

  • Environment and Climate Change Canada. (2010). Dinitro-o-cresol final screening assessment. Canada.ca. Retrieved January 15, 2026, from [Link]

  • Wang, R., et al. (2019). A rhodamine-deoxylactam based fluorescent probe for fast and selective detection of nitric oxide in living cells. Analytica Chimica Acta. Retrieved January 15, 2026, from [Link]

  • Wang, Y., et al. (2022). Colorimetric Sensors for Chemical and Biological Sensing Applications. Biosensors. Retrieved January 15, 2026, from [Link]

  • Al-Asmar, O., et al. (2022). Electrochemical Detection of Dinitrobenzene on Silicon Electrodes: Toward Explosives Sensors. Chemosensors. Retrieved January 15, 2026, from [Link]

  • Parker, V. H., Barnes, J. M., & Denz, F. A. (1951). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. British Journal of Industrial Medicine. Retrieved January 15, 2026, from [Link]

  • Rotterdam Convention. (2005). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Rotterdam Convention. Retrieved January 15, 2026, from [Link]

  • Apak, R., et al. (2006). Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. Talanta. Retrieved January 15, 2026, from [Link]

  • Oliveira, T. R., & Oliveira-Brett, A. M. (2005). Electrochemical DNA Sensors for Detection of DNA Damage. International Journal of Molecular Sciences. Retrieved January 15, 2026, from [Link]

  • Karuppasamy, K., et al. (2019). A Novel Electrochemical Sensor for Determination of DNA Damage Biomarker (8-hydroxy-2'-deoxyguanosine) in Urine Using Sonochemically Derived Graphene Oxide Sheets Covered Zinc Oxide Flower Modified Electrode. Ultrasonics Sonochemistry. Retrieved January 15, 2026, from [Link]

  • Wang, L., et al. (2005). Ultrasensitive DNA detection using highly fluorescent bioconjugated nanoparticles. Nano Letters. Retrieved January 15, 2026, from [Link]

  • Pividori, M. I., et al. (2007). Overview of Electrochemical DNA Biosensors: New Approaches to Detect the Expression of Life. Sensors. Retrieved January 15, 2026, from [Link]

  • Laursen, P., et al. (2015). Improved detection of chemical substances from colorimetric sensor data using probabilistic machine learning. Proceedings of SPIE. Retrieved January 15, 2026, from [Link]

  • Kim, H. J., et al. (2023). A Dinitrophenol-Based Colorimetric Chemosensor for Sequential Cu2+ and S2− Detection. Chemosensors. Retrieved January 15, 2026, from [Link]

  • New Jersey Department of Environmental Protection. (2008). Ground Water Quality Standard for 4,6-Dinitro-O-Cresol. NJ.gov. Retrieved January 15, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. ATSDR. Retrieved January 15, 2026, from [Link]

  • Al-Ameri, T., et al. (2022). Efficient Detection of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites by Differential Pulse Voltammetry. Chemosensors. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (1995). References - Toxicological Profile for Dinitrocresols. NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

  • D'Amico, F., et al. (2024). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. Animals. Retrieved January 15, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Dinitrocresols. ATSDR. Retrieved January 15, 2026, from [Link]

  • D'Amico, F., et al. (2024). The Determination of the Prohibited Herbicide 4,6-Dinitro-Ortho-Cresol (DNOC) in Poisoned Domestic and Wild Animals in Italy. ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

A Researcher's Guide to Mitochondrial Uncoupling Agents: A Comparative Analysis of 3,5-Dinitro-o-cresol (DNOC) and a Review of Classical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the intricacies of mitochondrial bioenergetics, the selection of an appropriate uncoupling agent is a critical experimental decision. These small molecules provide a powerful tool to probe the mechanisms of oxidative phosphorylation, investigate cellular metabolism, and screen for therapeutic compounds. This guide offers an in-depth comparison of 3,5-Dinitro-o-cresol (DNOC) with other widely used uncoupling agents, including 2,4-Dinitrophenol (DNP), Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), and Carbonyl cyanide m-chlorophenylhydrazone (CCCP). By synthesizing technical data with field-proven insights, this document aims to equip you with the knowledge to make informed decisions for your mitochondrial studies.

The Principle of Mitochondrial Uncoupling

Under normal physiological conditions, the mitochondrial electron transport chain (ETC) pumps protons from the matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP. Mitochondrial uncoupling agents are lipophilic weak acids that disrupt this tight coupling between electron transport and ATP synthesis.[1] They act as protonophores, shuttling protons back across the inner mitochondrial membrane, thus dissipating the proton gradient.[1][2] This leads to an increase in the rate of electron transport and oxygen consumption as the ETC attempts to compensate for the collapsing proton gradient, while ATP synthesis is concomitantly decreased. The energy that would have been used for ATP production is instead dissipated as heat.[3]

Mechanism of Action: A Visual Representation

The following diagram illustrates the fundamental mechanism by which classical uncoupling agents disrupt oxidative phosphorylation.

UncouplingMechanism cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Pumps H+ out ATPSynthase ATP Synthase H+ flows in to produce ATP IMS Intermembrane Space ETC:f1->IMS H+ Uncoupler Uncoupling Agent (e.g., DNOC)| H+ Carrier Matrix Mitochondrial Matrix Uncoupler->Matrix H+ Matrix->ATPSynthase:f0 ADP + Pi -> ATP IMS->ETC:f0 e- IMS->ATPSynthase:f1 H+ IMS->Uncoupler H+

Caption: Mechanism of mitochondrial uncoupling by protonophores.

Comparative Analysis of Uncoupling Agents

The choice of an uncoupling agent depends on several factors, including the specific research question, the experimental system (isolated mitochondria, cell culture, or in vivo), and the desired potency and potential off-target effects.

This compound (DNOC)

DNOC, a structural analogue of DNP, is a potent protonophore that acts as a classical uncoupler of oxidative phosphorylation.[4] It effectively increases mitochondrial respiration while decreasing the transmembrane potential.[4] Experimental data suggests that DNOC is a more potent uncoupler and respiratory chain inhibitor than DNP.[2] The additional methyl group in DNOC's structure is thought to increase its efficiency compared to DNP.[2]

Classical Uncoupling Agents: DNP, FCCP, and CCCP
  • 2,4-Dinitrophenol (DNP): Historically used as a weight-loss drug, DNP is a well-characterized uncoupler.[5][6] However, its use is associated with a narrow therapeutic window and significant toxicity.[7] In research settings, low doses of DNP have been shown to be neuroprotective in some models.[8][9]

  • Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP): FCCP is a potent and widely used uncoupler in mitochondrial research.[1] It is known to induce a rapid and robust increase in oxygen consumption.[10] However, it's crucial to optimize its concentration, as higher concentrations can inhibit respiration.[10][11] FCCP has also been reported to have off-target effects, including altering plasma membrane potential.[1]

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Similar to FCCP, CCCP is another potent protonophore commonly used in laboratory settings.[1] It effectively uncouples oxidative phosphorylation and has been used to study various cellular processes, including autophagy and cell death.[12] Cytotoxicity is a concern, and its concentration must be carefully titrated.[13][14]

Performance Comparison: A Data-Driven Overview

The following table summarizes key performance characteristics of DNOC and other common uncoupling agents based on published experimental data. Note that optimal concentrations are highly cell-type and context-dependent and require empirical determination.

FeatureThis compound (DNOC)2,4-Dinitrophenol (DNP)Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP)Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
Mechanism of Action Protonophore[2][4]Protonophore[5][8]Protonophore[1]Protonophore[1]
Potency More potent than DNP[2]Potent, but generally less so than FCCP/CCCP[2][15]Highly potent[10][11][16]Highly potent[1][13]
Typical Working Concentration (in vitro) 10-100 µM[2][4]10-500 µM[17][18]0.1-2 µM[10][16][19]0.1-10 µM[12][13][20]
Key Advantages High potency[2]Well-characterized, historical data available[5]Potent with rapid action[10]Potent with rapid action[1]
Potential Disadvantages Inhibits respiration at higher concentrations (>50 µM), potential for mitochondrial permeability transition[4]Narrow therapeutic window, high toxicity[7]Narrow effective concentration range before inhibition, potential off-target effects[1][11]Cytotoxicity, potential off-target effects[1][13]

Experimental Protocols: A Guide to Best Practices

To ensure the scientific integrity of your findings, it is imperative to follow validated and self-validating experimental protocols. Here, we provide a detailed methodology for a common application of uncoupling agents: the mitochondrial stress test using extracellular flux analysis.

Experimental Workflow: Mitochondrial Stress Test

This diagram outlines the sequential injections and expected outcomes of a typical mitochondrial stress test.

MitoStressTest cluster_workflow Mitochondrial Stress Test Workflow Start Basal Respiration Oligo Inject Oligomycin Start->Oligo Leak Proton Leak Oligo->Leak Uncoupler Inject Uncoupler (e.g., DNOC/FCCP) Leak->Uncoupler Max Maximal Respiration Uncoupler->Max Inhibitor Inject Rotenone/Antimycin A Max->Inhibitor NonMito Non-Mitochondrial Respiration Inhibitor->NonMito

Caption: Sequential steps in a mitochondrial stress test experiment.

Detailed Protocol: Measuring Oxygen Consumption Rate (OCR) with an Uncoupling Agent

This protocol is adapted for use with extracellular flux analyzers, such as the Agilent Seahorse XF.

I. Cell Preparation (Day 1):

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • Culture cells overnight in a standard CO2 incubator at 37°C.

II. Assay Preparation (Day 2):

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare the assay medium by supplementing Seahorse XF base medium with substrates such as glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Wash the cells with the prepared assay medium and add the final volume of assay medium to each well.

  • Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour prior to the assay.

  • Prepare stock solutions of the uncoupling agent (e.g., DNOC, FCCP), oligomycin, and a mixture of rotenone and antimycin A at 10x the final desired concentration in the assay medium.

  • Load the injection ports of the sensor cartridge with the prepared compounds.

III. Extracellular Flux Analysis:

  • Calibrate the sensor cartridge in the extracellular flux analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay protocol.

  • The assay protocol should consist of the following steps:

    • Baseline measurement: Measure the basal oxygen consumption rate (OCR).

    • Injection 1 (Oligomycin): Inhibit ATP synthase to measure OCR coupled to proton leak.

    • Injection 2 (Uncoupling Agent): Inject the uncoupling agent (at an optimized concentration) to measure maximal respiration. This step is critical for determining the spare respiratory capacity.[21]

    • Injection 3 (Rotenone/Antimycin A): Inhibit Complex I and III of the ETC to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[22]

IV. Data Analysis:

  • Normalize the OCR data to cell number or protein concentration.

  • Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.

Causality Behind Experimental Choices: The sequential injection of these specific inhibitors and uncouplers is a self-validating system. Oligomycin confirms that the basal respiration is indeed coupled to ATP synthesis. The subsequent addition of an uncoupler like DNOC or FCCP reveals the maximum capacity of the ETC, a crucial indicator of mitochondrial fitness.[21] Finally, inhibiting the ETC with rotenone/antimycin A allows for the subtraction of non-mitochondrial oxygen consumption, ensuring the measured respiration is specific to mitochondrial activity.[22]

Concluding Remarks and Future Perspectives

The choice of a mitochondrial uncoupling agent is a pivotal decision in experimental design. While DNOC presents a potent alternative to DNP, its use, like that of all classical uncouplers, necessitates careful optimization to avoid inhibitory and toxic effects.[2][4] The most commonly used uncouplers, FCCP and CCCP, offer high potency but come with a narrow effective concentration range and the potential for off-target effects.[1][11]

The field is evolving, with ongoing research into novel uncoupling agents with improved safety profiles and wider therapeutic windows.[8] These "mild" uncouplers aim to increase energy expenditure without the severe side effects associated with classical compounds.[6][23] As our understanding of mitochondrial physiology deepens, so too will our ability to modulate it with greater precision and for therapeutic benefit. For the researcher, a thorough understanding of the tools at hand, including their mechanisms, potencies, and pitfalls, remains the cornerstone of robust and reproducible science.

References

  • Almeida, A. M., et al. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. General Pharmacology: The Vascular System, 29(4), 609-614. [Link]

  • Dias, V. X., et al. (1999). Comparative effects of the herbicide dinitro-o-cresol on mitochondrial bioenergetics. Pesticide Biochemistry and Physiology, 65(2), 115-125. [Link]

  • Demine, S., Renard, P., & Arnould, T. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 795. [Link]

  • Geiger, J. D., et al. (2017). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Alzheimer's & Dementia, 13(7S), P1584. [Link]

  • Childress, E. S., et al. (2018). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry, 61(11), 4641-4655. [Link]

  • Perry, R. J., et al. (2018). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Hepatology, 68(6), 2443-2455. [Link]

  • Mitochon Pharmaceuticals. (2017). DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. [Link]

  • Childress, E. S., et al. (2021). Exploring the therapeutic potential of mitochondrial uncouplers in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188543. [Link]

  • Brennan, J. P., et al. (2006). FCCP is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation. Cardiovascular Research, 72(2), 322-330. [Link]

  • Weatherby, K. (2014). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?. Honors Theses. [Link]

  • Chen, Y., et al. (2021). Cytotoxicity assay of CCCP in the THP-1 and U937 cells. ResearchGate. [Link]

  • Agilent Technologies. (2020). FCCP optimization using the Agilent Seahorse XF Cell Mito Stress Test with XF Pro Analyzer. [Link]

  • Chin, D., et al. (2013). The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation. Journal of Neurochemistry, 125(3), 396-407. [Link]

  • Agilent Technologies. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. [Link]

  • University of Technology Sydney. (2026). Researchers develop mild mitochondrial uncouplers for obesity treatment. [Link]

  • Kenwood, B. M., et al. (2020). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism, 32, 11-23. [Link]

  • Chen, Y., et al. (2021). Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Exhibits Direct Antibacterial Activity Against Mycobacterium abscessus. Frontiers in Microbiology, 12, 648581. [Link]

  • Echtay, K. S. (2007). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 407(1), 129-140. [Link]

  • Kolobova, A. V., et al. (2021). Exposure of Cultured Hippocampal Neurons to the Mitochondrial Uncoupler Carbonyl Cyanide Chlorophenylhydrazone Induces a Rapid Growth of Dendritic Processes. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • Zorov, D. B., et al. (2023). Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models. International Journal of Molecular Sciences, 24(22), 16480. [Link]

  • Jadiya, P., et al. (2019). The unintended mitochondrial uncoupling effects of the FDA-approved anti-helminth drug nitazoxanide mitigates experimental parkinsonism in mice. Journal of Biological Chemistry, 294(45), 16937-16950. [Link]

  • Schrauwen, P., et al. (2019). Optimisation of the cell number and FCCP concentration for the mitochondrial stress test using Seahorse technology. ResearchGate. [Link]

  • Russell, J. B., & Strobel, H. J. (1990). Effects of carbonylcyanide-m-chlorophenylhydrazone (CCCP) and acetate on Escherichia coli O157:H7 and K-12: uncoupling versus anion accumulation. FEMS Microbiology Letters, 70(2), 153-157. [Link]

  • Wikstrom, J. D., et al. (2012). A Novel High-Throughput Assay for Islet Respiration Reveals Uncoupling of Rodent and Human Islets. PLoS ONE, 7(4), e35328. [Link]

  • Chacko, B. K., et al. (2020). A novel approach to measure mitochondrial respiration in frozen biological samples. EMBO Reports, 21(5), e49669. [Link]

  • Coxworth, B. (2026). The weight-loss drug that makes our cells burn more energy. New Atlas. [Link]

  • Echtay, K. S. (2007). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 407(1), 129-140. [Link]

  • Samartsev, V. N., et al. (2020). A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. Cell Biochemistry and Biophysics, 78(2), 203-216. [Link]

  • Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Samartsev, V. N., et al. (2020). Comparison of the effects of DNP (a), FCCP (b), palmitic acid (PA, c)... ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • Scott, T. E., et al. (2023). Effect of cell number and FCCP concentration on mitochondrial... ResearchGate. [Link]

  • Kenwood, B. M., et al. (2025). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism, 101038. [Link]

  • Lo, Y.-H., et al. (2021). Detecting Effects of Low Levels of FCCP on Stem Cell Micromotion and Wound-Healing Migration by Time-Series Capacitance Measurement. Sensors, 21(9), 2999. [Link]

  • Buckler, K. J., & Vaughan-Jones, R. D. (1998). Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells. The Journal of Physiology, 513(Pt 3), 819-833. [Link]

  • Armstrong, S. C., & Ganote, C. E. (2025). Effects of CCCP-induced mitochondrial uncoupling and cyclosporin A on cell volume, cell injury and preconditioning protection of isolated rabbit cardiomyocytes. ResearchGate. [Link]

  • Harvey, D. G., et al. (1947). Some Observations on the Toxic Properties of 3:5-Dinitro-Ortho-Cresol. British Journal of Industrial Medicine, 4(4), 201-210. [Link]

  • Starkov, A. A., et al. (2022). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma, 26(6), 951-960. [Link]

  • Samartsev, V. N., et al. (2020). A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. ResearchGate. [Link]

  • Green, D. E. (1977). Mechanism of uncoupling in mitochondria: uncouplers as ionophores for cycling cations and protons. Annals of the New York Academy of Sciences, 301, 214-231. [Link]

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for 3,5-Dinitro-o-cresol (DNOC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Commercial Certified Reference Materials and In-House Standards for Accurate DNOC Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,5-Dinitro-o-cresol (DNOC) is paramount. This dinitrophenolic compound, historically used as a pesticide and herbicide, is a significant environmental contaminant and poses considerable toxicological risks. Rigorous and reliable analytical methods are therefore essential for monitoring its presence in various matrices, from environmental samples to pharmaceutical preparations. The foundation of any accurate analytical measurement lies in the quality and characterization of the reference materials used for calibration and validation.

This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for DNOC analysis. It also explores the preparation and validation of in-house standards as a viable alternative, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate reference material for your analytical needs.

The Critical Role of Reference Materials in DNOC Analysis

The accuracy of analytical data is directly linked to the integrity of the reference standards used. Certified Reference Materials (CRMs) provide a metrologically traceable value with a stated uncertainty, ensuring the reliability and comparability of results across different laboratories and over time. For a compound like DNOC, where regulatory limits and toxicological thresholds are critical, the use of well-characterized reference materials is not just a matter of good scientific practice but a necessity for compliance and safety.

In-house or "working" standards, prepared from a well-characterized source material, can be a cost-effective alternative for routine analysis. However, their preparation, characterization, and validation require a significant investment of time and resources to establish traceability and uncertainty.

Commercially Available Certified Reference Materials for DNOC

Several reputable suppliers offer CRMs for DNOC, each with its own set of specifications. When selecting a commercial CRM, it is crucial to consider factors such as the certified purity, the uncertainty of the certified value, the format (neat solid or solution), and the accreditation of the provider (e.g., ISO 17034).

Below is a comparison of DNOC Certified Reference Materials from leading suppliers:

SupplierProduct NameCAS NumberPurity/ConcentrationFormatKey Features
Sigma-Aldrich (Merck) DNOC certified reference material, TraceCERT®534-52-1Certified ≥99.5% (qNMR)Neat SolidProduced and certified in accordance with ISO/IEC 17025 and ISO 17034. Traceable to a primary material from an NMI.
LGC Standards DNOC534-52-1High PurityNeat SolidProduced under ISO 17034 accreditation.
AccuStandard DNOC534-52-1Varies (e.g., 100 µg/mL in Methanol)SolutionOften provided as a solution for direct use in calibration.

Note: The availability and specifications of products are subject to change. It is recommended to consult the suppliers' websites for the most current information.

In-House Preparation and Validation of a DNOC Standard: A Practical Approach

For laboratories with the requisite expertise and resources, preparing an in-house DNOC standard can be a viable option. This process involves sourcing a high-purity DNOC material and meticulously validating its identity and purity.

Workflow for In-House Standard Preparation and Validation

G cluster_prep Preparation cluster_val Validation cluster_use Application start Source High-Purity DNOC Material prep_sol Prepare Stock Solution Gravimetrically start->prep_sol identity Confirm Identity (e.g., MS, NMR) prep_sol->identity purity Determine Purity (e.g., HPLC-UV, qNMR) prep_sol->purity uncertainty Calculate Uncertainty Budget purity->uncertainty working_std Prepare Working Standards uncertainty->working_std calibration Use for Instrument Calibration working_std->calibration

Caption: Workflow for preparing and validating an in-house DNOC standard.

Experimental Protocol: Preparation of a 1000 µg/mL DNOC Stock Solution
  • Material Selection: Obtain a high-purity (e.g., >99%) solid DNOC material from a reliable chemical supplier.

  • Gravimetric Preparation:

    • Accurately weigh approximately 10 mg of the DNOC solid using a calibrated analytical balance. Record the exact weight.

    • Quantitatively transfer the weighed DNOC to a 10 mL Class A volumetric flask.

    • Dissolve the solid in a suitable solvent, such as methanol, and bring the volume to the mark.

    • Calculate the exact concentration of the stock solution based on the weighed mass and the volume of the flask.

  • Homogeneity and Stability: Assess the homogeneity of the solution by analyzing multiple aliquots. Conduct stability studies at different storage conditions (e.g., refrigerated, room temperature, protected from light) to determine the shelf life of the standard.

Analytical Methodologies for DNOC Quantification

The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and accuracy in DNOC analysis. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed methods.

Experimental Protocol: HPLC-UV Analysis of DNOC

This protocol provides a starting point for the analysis of DNOC in a standard solution. Method optimization and validation are essential for specific sample matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and 0.1% glacial acetic acid in water.[1] A gradient elution may be necessary for complex matrices.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 264 nm.[1]

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.

  • Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the sample solution and determine the concentration of DNOC from the calibration curve.

Experimental Protocol: GC-MS Analysis of DNOC in Soil

This protocol outlines a general procedure for the extraction and analysis of DNOC from soil samples. Derivatization is often required for the analysis of phenolic compounds like DNOC by GC.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure good separation of DNOC from matrix components.

  • Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Procedure:

  • Sample Extraction:

    • Extract a known weight of the soil sample with a suitable solvent mixture, such as acetone/hexane, using a technique like sonication or Soxhlet extraction.

    • Concentrate the extract to a smaller volume.

  • Derivatization (if necessary):

    • Derivatize the extract to improve the chromatographic properties of DNOC. A common derivatizing agent for phenols is pentafluorobenzyl bromide (PFBBr).[2]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized extract into the GC-MS system.

    • Identify DNOC based on its retention time and mass spectrum.

    • Quantify DNOC using an internal standard or an external calibration curve prepared with a derivatized DNOC standard.

Performance Comparison: Certified Reference Material vs. In-House Standard

To provide supporting experimental data, a hypothetical comparison was performed using a commercially available CRM and a well-characterized in-house standard. Both standards were used to generate calibration curves for the HPLC-UV analysis of a spiked water sample.

ParameterCertified Reference MaterialIn-House Standard
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 5%
Calculated Concentration in Spiked Sample (µg/mL) 5.055.15

Analysis of Results:

Both the CRM and the in-house standard demonstrated excellent linearity and precision. The accuracy, determined by the recovery of a known spike, was slightly better for the CRM, which is expected due to its lower uncertainty. The calculated concentration in the spiked sample was very similar, indicating that a properly validated in-house standard can provide results comparable to a CRM for routine analysis.

Logical Flow for Selecting a Reference Material

G start Analytical Need for DNOC Quantification critical_app Regulatory Submission or Critical Application? start->critical_app routine_analysis Routine QC or Research? critical_app->routine_analysis No use_crm Use a Certified Reference Material (CRM) critical_app->use_crm Yes resources Sufficient Resources for In-House Validation? routine_analysis->resources resources->use_crm No validate_inhouse Prepare and Validate In-House Standard resources->validate_inhouse Yes use_inhouse Consider In-House Standard validate_inhouse->use_inhouse

Caption: Decision tree for selecting a DNOC reference material.

Conclusion and Recommendations

The choice between a commercially available Certified Reference Material and an in-house prepared standard for this compound analysis depends on the specific requirements of the application and the resources of the laboratory.

  • For applications requiring the highest level of accuracy, traceability, and for regulatory submissions, the use of a CRM from an accredited provider is strongly recommended. The certified value and associated uncertainty provide a solid foundation for defensible analytical results.

  • For routine quality control, research, and high-throughput screening, a well-characterized and validated in-house standard can be a cost-effective and reliable alternative. However, the initial investment in establishing the purity, identity, and stability of the in-house standard is crucial and should not be underestimated.

Ultimately, the goal is to ensure the reliability and accuracy of DNOC measurements. By carefully considering the information and protocols presented in this guide, researchers and scientists can make an informed decision on the most appropriate reference material to achieve their analytical objectives.

References

  • Dinitro-ortho-cresol - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Toxicological Profile for Dinitrocresols. (1995). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. (2006). Talanta, 70(4), 834-841. Retrieved from [Link]

  • Method 8041A: Phenols by Gas Chromatography. (1996). U.S. Environmental Protection Agency. Retrieved from [Link]

  • ISO Guide 34:2009 - General requirements for the competence of reference material producers. (2009). International Organization for Standardization. Retrieved from [Link]

Sources

A Comparative Statistical Analysis of 3,5-Dinitro-o-cresol (DNOC) Dose-Response Data for Agrochemical and Toxicological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the dose-response characteristics of 3,5-Dinitro-o-cresol (DNOC) against alternative compounds. Designed for researchers, scientists, and professionals in drug development and toxicology, this document delves into the experimental design, statistical analysis, and comparative interpretation of dose-response data, grounding its findings in established scientific principles and methodologies.

Introduction: The Toxicological Profile of this compound (DNOC)

This compound (DNOC) is a synthetic organic compound historically used as a pesticide, fungicide, and herbicide.[1][2] Its potent biological activity stems from its ability to act as an uncoupler of oxidative phosphorylation.[1][3] This mechanism disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid increase in metabolic rate, hyperthermia, and ultimately, cellular death.[1] While effective, this non-selective mode of action contributes to its high toxicity in non-target organisms, including humans, leading to its ban in many countries.[2]

Understanding the dose-response relationship of DNOC is critical for assessing its environmental risk and for the development of safer alternatives. This guide will compare the toxicological profile of DNOC with Dinoseb, a structurally similar dinitrophenolic pesticide, and Glyphosate, a widely used herbicide with a different mechanism of action, to highlight differences in potency and efficacy.

Experimental Design for Dose-Response Analysis

A robust dose-response analysis begins with a well-designed experiment. The primary goal is to establish a clear relationship between the concentration of a compound and a measurable biological response.

Selection of a Model Organism and Endpoint

For this comparative guide, we will consider a common model for ecotoxicological studies: the rat, with mortality as the endpoint. This allows for the determination of the Lethal Dose 50 (LD50), a standard measure of acute toxicity.

Dose Selection and Administration

A geometric series of doses is typically employed to cover a wide range of responses, from no observable effect to complete mortality. For our hypothetical study, animals would be administered the compounds orally, and the number of mortalities within a specified timeframe (e.g., 24-48 hours) would be recorded for each dose group.

Data Collection and Preparation

The raw data consists of the number of animals tested at each dose level and the number that exhibit the defined endpoint (mortality). This data is then used to calculate the proportion of mortality at each dose.

Statistical Analysis of Dose-Response Data

The relationship between dose and response is typically sigmoidal and can be described by a nonlinear regression model.[4] The four-parameter log-logistic model is a widely accepted standard for this purpose.

The equation for the four-parameter log-logistic model is:

Response = c + (d - c) / (1 + exp(b(log(Dose) - log(e))))

Where:

  • c = the lower asymptote (response at zero dose)

  • d = the upper asymptote (maximum response)

  • e = the dose producing a 50% response (ED50 or LD50)

  • b = the slope of the curve at the inflection point (Hill slope)

Hypothetical Dose-Response Data

To illustrate the statistical analysis, the following hypothetical data for DNOC, Dinoseb, and Glyphosate was generated based on their known toxicological profiles.

CompoundDose (mg/kg)Number of SubjectsMortalitiesProportion of Mortality
DNOC 02000.00
102020.10
202050.25
4020100.50
8020160.80
16020190.95
Dinoseb 02000.00
52030.15
102060.30
2020110.55
4020170.85
8020201.00
Glyphosate 02000.00
10002010.05
20002030.15
40002080.40
800020150.75
1600020190.95
Comparative Dose-Response Curves

The data from the table above can be fitted to a log-logistic model to generate dose-response curves, allowing for a visual comparison of the compounds' potencies.

DoseResponseWorkflow cluster_data Data Acquisition cluster_analysis Statistical Modeling cluster_comparison Comparative Analysis A Experimental Design (Dose Selection) B Data Collection (Mortality Counts) A->B C Fit 4-Parameter Log-Logistic Model B->C D Calculate LD50 and Confidence Intervals C->D E Compare Potency (LD50) and Slope D->E F Generate Comparative Dose-Response Curves E->F

Caption: Workflow for dose-response data analysis.

Comparative Analysis of DNOC and Alternatives

The primary outputs of the dose-response analysis are the LD50 values and the slopes of the curves, which provide quantitative measures of potency and the steepness of the response, respectively.

CompoundLD50 (mg/kg)95% Confidence IntervalSlope (Hill Coefficient)
DNOC 40.0(35.1, 45.6)1.5
Dinoseb 18.2(15.9, 20.8)1.8
Glyphosate 4500(4120, 4915)2.0
Potency Comparison
  • Dinoseb is approximately twice as potent as DNOC , with a significantly lower LD50 value. This indicates that a smaller dose of Dinoseb is required to produce the same level of mortality.

  • Glyphosate is substantially less potent than both DNOC and Dinoseb, with an LD50 value more than 100 times higher than that of DNOC. This is consistent with its different mechanism of action, which targets a plant-specific enzyme, making it less acutely toxic to mammals.

Slope Comparison

The slope of the dose-response curve indicates the range of doses over which the response occurs. A steeper slope (higher Hill coefficient) suggests that a small change in dose results in a large change in response. All three compounds exhibit relatively steep slopes, characteristic of acute toxicants.

Experimental Protocols

Acute Oral Toxicity Study (Rat)
  • Animal Acclimation: Male and female Sprague-Dawley rats (8-10 weeks old) are acclimated for at least 5 days.

  • Dose Preparation: Test compounds are dissolved in a suitable vehicle (e.g., corn oil).

  • Dose Administration: Animals are fasted overnight and then administered the test compound by oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 is calculated using a log-logistic regression model.

SignalingPathways cluster_dnoc DNOC & Dinoseb Pathway cluster_glyphosate Glyphosate Pathway (in Plants) a DNOC / Dinoseb b Mitochondrial Inner Membrane a->b c Uncoupling of Oxidative Phosphorylation b->c d Disruption of Proton Gradient c->d e ATP Production Inhibited d->e f Cell Death e->f g Glyphosate h EPSP Synthase (Enzyme) g->h i Inhibition of Enzyme h->i j Aromatic Amino Acid Synthesis Blocked i->j k Plant Death j->k

Caption: Simplified signaling pathways of DNOC/Dinoseb vs. Glyphosate.

Conclusion

This guide demonstrates a framework for the statistical analysis and comparison of dose-response data, using DNOC as a case study. The analysis reveals significant differences in the acute toxicity of DNOC, its structural analog Dinoseb, and the alternative herbicide Glyphosate. While DNOC and Dinoseb are potent, non-selective toxicants, Glyphosate's targeted mechanism of action results in a much lower acute toxicity profile in mammals. This comparative approach, grounded in robust experimental design and statistical modeling, is essential for the risk assessment of existing chemicals and the development of safer alternatives.

References

  • Wikipedia Contributors. (2024). Dose–response relationship. Wikipedia. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services. [Link]

  • Wikipedia Contributors. (2023). Dinitro-ortho-cresol. Wikipedia. [Link]

  • U.S. Environmental Protection Agency. (2021). Risk management approach for phenol, 2-(1-methylpropyl)-4,6-dinitro- (Dinoseb). [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrocresols. [Link]

Sources

A Comparative Analysis of 3,5-Dinitro-o-cresol's Impact on Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the effects of 3,5-Dinitro-o-cresol (DNOC) on various cell lines. Designed for researchers, scientists, and professionals in drug development, this document delves into the cytotoxic, apoptotic, and genotoxic potential of DNOC, supported by experimental data and detailed protocols. We will explore the underlying mechanisms of action and provide a framework for evaluating the differential responses of cancerous and non-cancerous cells to this compound.

Introduction to this compound (DNOC)

This compound is a dinitrophenolic compound historically used as a pesticide and, for a brief period, as a weight-loss drug.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1] This disruption of the proton gradient across the inner mitochondrial membrane leads to a rapid depletion of cellular ATP stores and an increase in the basal metabolic rate, manifesting as hyperthermia.[1] While its use is now heavily restricted due to significant toxicity, DNOC remains a compound of interest for toxicological studies and for understanding the fundamental cellular processes it disrupts.

The central question for researchers is how different cell types, with their unique metabolic and signaling landscapes, respond to a potent mitochondrial uncoupler like DNOC. This guide will provide a framework for addressing this question, drawing upon established methodologies and data from related compounds to illustrate the principles of a comparative in vitro study.

The Core Mechanism: Uncoupling of Oxidative Phosphorylation

The primary target of DNOC is the mitochondrion, the powerhouse of the cell. By acting as a protonophore, DNOC shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient that is essential for ATP synthesis by ATP synthase. This uncoupling of electron transport from ATP production has profound consequences for cellular bioenergetics.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient Proton Gradient (H+) H_pump->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives DNOC DNOC Proton_Gradient->DNOC Dissipated by ATP ATP ATP_Synthase->ATP Synthesis DNOC->H_pump Bypasses ATP Synthase

Caption: Mechanism of DNOC as an uncoupler of oxidative phosphorylation.

Comparative Cytotoxicity: A Tale of Two Cell Types

A critical aspect of toxicological assessment is to determine the differential cytotoxicity of a compound on cancerous versus non-cancerous cells. While specific comparative data for 3,5-DNOC across multiple cell lines is limited in publicly available literature, studies on the closely related compound 2,4-dinitrophenol (2,4-DNP) provide a valuable template for such an investigation.

A study on ovarian cancer demonstrated that 2,4-DNP exhibited a dose-dependent decrease in the viability of ovarian cancer cell lines (SKOV-3 and MDAH-2774) and their chemoresistant counterparts, as well as cancer stem cells.[2][3] Notably, the study reported no significant effect on normal human primary ovarian epithelial cells (NOEC) and an immortalized normal ovarian epithelial cell line (HOSEpiC) at the tested concentrations.[2][3] This suggests a potential therapeutic window for dinitrophenolic compounds.

Similarly, research on prostate cancer cell lines with different metabolic phenotypes (LNCaP, PC-3, DU-145) revealed that the efficacy of 2,4-DNP in enhancing the cytotoxicity of chemotherapeutic agents was cell-line dependent.[4] The synergistic effect was observed only in the LNCaP cell line, which has an oxidative metabolic phenotype.[4]

Hypothetical Comparative Cytotoxicity Data for DNOC

Based on the findings for 2,4-DNP, a comparative study of 3,5-DNOC might yield results similar to those presented in the table below. This table is for illustrative purposes to guide researchers in structuring their own comparative analyses.

Cell LineCell TypePutative Metabolic PhenotypeDNOC IC50 (µM) - 48h
MCF-7 Breast CancerLuminal AHypothetical Value
MDA-MB-231 Breast CancerTriple-NegativeHypothetical Value
MCF-10A Non-cancerous Breast Epithelial-Hypothetical Value
A549 Lung Carcinoma-Hypothetical Value
BEAS-2B Non-cancerous Bronchial Epithelial-Hypothetical Value
HepG2 Hepatocellular Carcinoma-Hypothetical Value
Primary Human Hepatocytes Normal Liver Cells-Hypothetical Value
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • DNOC stock solution (in DMSO)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DNOC in cell culture medium and add to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of DNOC that inhibits 50% of cell growth).

Induction of Apoptosis: A Comparative Perspective

DNOC has been shown to induce apoptosis-like cell death in soybean cells, characterized by the activation of caspase-3-like proteins and the release of cytochrome c from mitochondria.[5] A comparative study in mammalian cells would be crucial to determine if this is a conserved mechanism and whether different cell lines exhibit varying sensitivities to DNOC-induced apoptosis.

A key experiment to compare apoptosis across cell lines is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

cluster_Workflow Apoptosis Analysis Workflow Start Cell Treatment with DNOC Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Data Data Analysis (Quadrants) Flow->Data Results Live, Early Apoptotic, Late Apoptotic/Necrotic Data->Results

Caption: Workflow for comparative analysis of apoptosis using Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with DNOC at various concentrations and for different time points in a 6-well plate. Include appropriate controls.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize and collect the cells.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Genotoxicity Assessment: Unveiling DNA Damage Potential

The genotoxic potential of dinitrophenols has been investigated in various systems.[6][7] A comparative study of DNOC's genotoxicity across different cell lines would be invaluable to assess cell-type specific DNA damage and repair responses. Standard assays for genotoxicity include the Comet assay (single-cell gel electrophoresis) to detect DNA strand breaks and the micronucleus assay to identify chromosomal damage.

Investigating Signaling Pathways: The Role of Oxidative Stress

The uncoupling of oxidative phosphorylation by DNOC can lead to an increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress.[8] Cellular responses to oxidative stress are mediated by various signaling pathways, and the activation of these pathways can differ between cell types.

Western blotting is a powerful technique to investigate the activation of specific signaling proteins. For example, one could compare the phosphorylation status of key stress-activated protein kinases (e.g., p38 MAPK, JNK) or the expression levels of antioxidant response proteins (e.g., Nrf2) in different cell lines following DNOC treatment.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After DNOC treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression or phosphorylation levels across different cell lines and treatments.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative study of this compound's effects on different cell lines. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and signaling pathway activation, researchers can gain valuable insights into the cell-type specific responses to this mitochondrial uncoupler. While direct comparative data for 3,5-DNOC is an area for future research, the principles outlined here, supported by data from the closely related compound 2,4-DNP, offer a robust starting point for such investigations. Understanding the differential vulnerabilities of various cell lines, particularly cancer versus non-cancerous cells, is paramount for both toxicological risk assessment and the potential exploration of mitochondrial uncouplers in therapeutic contexts.

References

  • National Center for Biotechnology Information. Genotoxicity of Dinitrophenol Metabolites In Vitro. In: Toxicological Profile for Dinitrophenols. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 2021 Aug. Available from: [Link]

  • National Center for Biotechnology Information. Genotoxicity of 2,4-Dinitrophenol In Vivo. In: Toxicological Profile for Dinitrophenols. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 2021 Aug. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrocresols. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service; 1995. Available from: [Link]

  • Fletcher NM, Kirsch-Mangu TK, Obeidat M, Morris R, Saed GM. The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer. Minerva Obstet Gynecol. 2024 Aug;76(4):335-42.
  • Shin DH, Kim YS, Lee YS, et al. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells. Toxicol In Vitro. 2008 Apr;22(3):659-67.
  • Prezi. Effect of 2-4 Dinitrophenol on colorectal cancer cells of bo. Available from: [Link]

  • ResearchGate. The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Genotoxicity of Dinitrophenol Metabolites In Vivo. In: Toxicological Profile for Dinitrophenols. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 2021 Aug. Available from: [Link]

  • Adamczuk G, Humeniuk E, Adamczuk K, Dudka J. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Ann Agric Environ Med. 2023 Nov 16;30(4):593-600.
  • Science.gov. lines ic50 values: Topics by Science.gov. Available from: [Link]

  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... Available from: [Link]

  • Aranha MM, Matos AR, Mendes AT, et al. Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. J Plant Physiol. 2007 Jun;164(6):675-84.
  • National Center for Biotechnology Information. REFERENCES - Toxicological Profile for Dinitrocresols. In: Toxicological Profile for Dinitrocresols. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 1995. Available from: [Link]

  • Science.gov. cell lines ic50: Topics by Science.gov. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrocresols. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service; 1995. Available from: [Link]

  • National Institutes of Health. Established Human Cell Lines as Models to Study Anti-leukemic Effects of Flavonoids. Available from: [Link]

  • National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]

  • ResearchGate. IC 50 values of compounds investigated in the four tumor cell lines,... Available from: [Link]

  • Adamczuk G, Humeniuk E, Adamczuk K, Grabarska A, Dudka J. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Ann Agric Environ Med. 2023;30(4):593-600.
  • National Center for Biotechnology Information. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrocresols. In: Toxicological Profile for Dinitrocresols. Atlanta (GA): Agency for Toxic Substances and Disease Registry (US); 1995. Available from: [Link]

  • National Institutes of Health. The graft versus leukemia effect: donor lymphocyte infusions and cellular therapy. Available from: [Link]

  • National Institutes of Health. Cancer cell lines involving cancer stem cell populations respond to oxidative stress. Available from: [Link]

  • Adamczuk G, Humeniuk E, Adamczuk K, Grabarska A, Dudka J. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Molecules. 2022 Oct 26;27(21):7227.
  • National Institutes of Health. Cell lines generated from a chronic lymphocytic leukemia mouse model exhibit constitutive Btk and Akt signaling. Available from: [Link]

  • Dana-Farber Cancer Institute. Chronic Lymphocytic Leukemia (CLL). Available from: [Link]

  • National Institutes of Health. Marker profiles of human leukemia and lymphoma cell lines. Available from: [Link]

Sources

A Comparative Guide to the Genotoxicity and Mutagenicity of Dinitro-o-cresol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Isomer-Specific Toxicological Assessment

Dinitro-o-cresol (DNOC) is a synthetic organic compound with a history of use as a pesticide, herbicide, and even a weight-loss drug.[1] However, its significant toxicity has led to restrictions and bans in many countries.[2] The term "Dinitro-o-cresol" can be ambiguous, as there are 18 possible isomers, each with a unique chemical structure and, consequently, potentially different toxicological profiles.[1] This guide provides a detailed examination of the genotoxicity and mutagenicity of the most studied isomer, 4,6-Dinitro-o-cresol (4,6-DNOC), and addresses the critical knowledge gap concerning its other isomers.

A significant point of clarification is the historical misnomer where 4,6-Dinitro-o-cresol was often referred to as 3,5-Dinitro-o-cresol, particularly in older literature from the United Kingdom.[3] This guide will focus on the wealth of data available for the industrially and toxicologically paramount 4,6-DNOC and underscore the scientific imperative of not extrapolating these findings to other, less-studied isomers. The genotoxic potential of a chemical, its ability to damage genetic material, is a cornerstone of toxicological assessment, with profound implications for carcinogenesis and heritable diseases.

The Genotoxic and Mutagenic Profile of 4,6-Dinitro-o-cresol (DNOC)

Extensive research has demonstrated that 4,6-DNOC is genotoxic across a range of in vitro and in vivo assays.[3] The evidence points towards its ability to induce both gene mutations and chromosomal damage.

Evidence from In Vitro Studies

In vitro studies have yielded somewhat contradictory results, a common feature in genotoxicity testing that can be influenced by experimental conditions such as the metabolic activation system used. However, a significant body of evidence indicates positive genotoxic effects. For instance, 4,6-DNOC has tested positive in the Ames test with Salmonella typhimurium strains, indicating its mutagenic potential.[4] It has also been shown to induce chromosomal aberrations in cultured human lymphocytes.[4] Interestingly, some studies suggest that 4,6-DNOC is more genotoxic in the absence of an external metabolic activation system, implying that the parent compound itself, or its metabolites formed by the test system's own enzymes, are the ultimate genotoxic agents.[3]

Evidence from In Vivo Studies

In vivo studies provide a more integrated view of a chemical's genotoxic potential, accounting for the absorption, distribution, metabolism, and excretion (ADME) processes of a whole organism. 4,6-DNOC has demonstrated clear genotoxic effects in several in vivo models:

  • Chromosomal Aberrations: An increase in chromosomal aberrations has been observed in the bone marrow cells of mice and rats exposed to 4,6-DNOC.[3][4]

  • Micronucleus Induction: Studies have reported the induction of micronuclei in mouse bone marrow cells, a key indicator of chromosomal damage.[4]

  • Dominant Lethal Mutations: Evidence of dominant lethal mutations in mice suggests that 4,6-DNOC can cause heritable genetic damage.[3][4]

  • DNA Damage in Hepatocytes: DNA damage has been detected in the liver cells of rats treated with 4,6-DNOC.[3]

  • Sex-Linked Recessive Lethal Mutations: Positive results in the Drosophila melanogaster sex-linked recessive lethal mutation assay further support its mutagenic activity.[3]

The collective weight of this in vivo data firmly establishes 4,6-DNOC as a genotoxic and mutagenic agent.

The Isomer Enigma: A Critical Data Gap

Despite the extensive toxicological database for 4,6-DNOC, there is a striking lack of publicly available genotoxicity and mutagenicity data for its other isomers, including the genuine this compound. This data gap is a significant concern for accurate risk assessment. The assumption that data from one isomer can be applied to another is scientifically unsound, as small changes in chemical structure can lead to profound differences in biological activity.

The case of dinitrotoluene (DNT) isomers serves as a pertinent cautionary example. A study assessing the in vivo genotoxicity of DNT isomers found that 2,6-DNT induced DNA damage in the liver of rats, whereas other isomers, including the major isomer 2,4-DNT, were not genotoxic under the same conditions.[5][6] This highlights the isomer-specific nature of genotoxicity and reinforces the need for individual toxicological evaluation of each dinitro-o-cresol isomer.

While some toxicity studies on 2,6-dinitro-p-cresol suggest a similar potency and mechanism of action to 4,6-DNOC in bacteria, comprehensive genotoxicity data for this and other isomers is largely unavailable.[7]

Mechanistic Insights into 4,6-DNOC Genotoxicity

The primary mechanism of acute toxicity for 4,6-DNOC is the uncoupling of oxidative phosphorylation.[4][8] This disruption of cellular energy production (ATP synthesis) leads to a cascade of metabolic disturbances.[7] While this is the main driver of its acute effects, the mechanisms underlying its genotoxicity are likely more complex and may involve:

  • Metabolic Activation: Although some studies suggest direct action, the metabolism of the nitro groups of 4,6-DNOC can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives. These electrophilic species can form adducts with DNA, leading to mutations and chromosomal damage.

  • Oxidative Stress: The disruption of mitochondrial function can lead to an overproduction of reactive oxygen species (ROS). ROS can induce oxidative damage to DNA, including strand breaks and base modifications, contributing to the overall genotoxic burden.

  • Apoptosis-like Cell Death: Studies in plant cells have shown that DNOC can induce programmed cell death with features resembling apoptosis, such as DNA fragmentation and activation of caspase-like proteins.[9] While not a direct measure of mutagenicity, this indicates a pathway of cellular damage that can be triggered by this compound.

The following diagram illustrates the proposed metabolic pathway leading to genotoxicity.

G DNOC 4,6-Dinitro-o-cresol Metabolic_Activation Metabolic Activation (Nitroreductases) DNOC->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (e.g., Hydroxylamines) Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Chromosomal_Damage Chromosomal Damage DNA_Adducts->Chromosomal_Damage

Caption: Proposed metabolic activation pathway of 4,6-DNOC leading to genotoxicity.

Experimental Protocols for Assessing Genotoxicity

The assessment of genotoxicity relies on a battery of standardized and validated assays. Below are step-by-step methodologies for key experiments frequently used to evaluate the genotoxic potential of compounds like 4,6-DNOC.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol:

  • Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon to detect various types of mutations (frameshift, base-pair substitution).

  • Metabolic Activation: Prepare a rat liver homogenate fraction (S9 mix) to simulate mammalian metabolism. The assay is conducted both with and without the S9 mix.

  • Exposure: In sterile test tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the contents of each tube onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_0 Preparation cluster_1 Exposure & Plating cluster_2 Analysis Bacteria Histidine-requiring S. typhimurium Incubation_Mix Combine and Mix Bacteria->Incubation_Mix Test_Compound Test Compound (e.g., 4,6-DNOC) Test_Compound->Incubation_Mix S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Incubation_Mix Plating Plate on Histidine-deficient Agar Incubation_Mix->Plating Incubate Incubate (37°C, 48-72h) Plating->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Result Mutagenic Potential Assessment Count_Colonies->Result

Caption: Workflow of the Ames Test for mutagenicity assessment.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic spindle by identifying micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in red blood cells.

Protocol:

  • Animal Dosing: Administer the test compound to rodents (typically mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels. Include a positive and a negative control group.

  • Sample Collection: Collect peripheral blood or bone marrow at specific time points after dosing (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare smears of the collected cells on microscope slides.

  • Staining: Stain the slides with a dye that allows for the visualization of micronuclei in polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control. A significant, dose-dependent increase indicates clastogenic or aneugenic activity.

Data Summary: Genotoxicity of 4,6-Dinitro-o-cresol

Assay TypeTest SystemMetabolic ActivationResultReference(s)
In Vitro
Bacterial Reverse Mutation (Ames)Salmonella typhimuriumWith and Without S9Positive (strain dependent)[4]
Chromosome AberrationHuman LymphocytesNot specifiedPositive[4]
In Vivo
Chromosome AberrationMouse Bone MarrowN/APositive[3][4]
Chromosome AberrationRat Bone MarrowN/APositive[3]
Micronucleus TestMouse Bone MarrowN/APositive[4]
Dominant Lethal TestMouseN/APositive[3][4]
DNA DamageRat HepatocytesN/APositive[3]
Sex-Linked Recessive LethalDrosophila melanogasterN/APositive[3]

Conclusion and Future Directions

The available scientific literature robustly demonstrates that 4,6-Dinitro-o-cresol is a genotoxic and mutagenic compound. It induces both gene mutations and chromosomal damage in a variety of test systems. The primary mechanism of its acute toxicity, the uncoupling of oxidative phosphorylation, may contribute to its genotoxicity through the generation of oxidative stress. However, metabolic activation to DNA-reactive intermediates is also a likely pathway.

Recommendations for Future Research:

  • Systematic Genotoxicity Testing of Isomers: A comprehensive battery of in vitro and in vivo genotoxicity assays should be conducted on all commercially relevant or environmentally persistent isomers of dinitro-o-cresol.

  • Structure-Activity Relationship (SAR) Studies: Comparative studies on the genotoxicity of a series of dinitrocresol isomers would provide valuable insights into the structural features that contribute to their genotoxic potential.

  • Mechanistic Investigations: For any isomer that demonstrates genotoxicity, further research into its metabolic pathways and the specific types of DNA damage induced is warranted.

By addressing these research needs, a more complete and scientifically sound understanding of the risks associated with the entire class of dinitro-o-cresol compounds can be achieved.

References

  • Lent, E. M., Crouse, L. C., & MacGregor, J. A. (2012). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. US Army Research. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrocresols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Celik, A., & Aslanturk, O. S. (2008). Evaluation of Clastogenicity of 4, 6-Dinitro-o-cresol (DNOC) in Allium Root Tip Test. Journal of Biological and Environmental Sciences, 2(5), 59-63.
  • Rotterdam Convention. (2005). Decision Guidance Document for DNOC (Dinitro-ortho-cresol) and its salts.
  • Haz-Map. Dinitro-o-cresol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). ToxFAQs™ for Dinitrocresols. Centers for Disease Control and Prevention. [Link]

  • Lent, E. M., Crouse, L. C., MacGregor, J. A., & Bannon, D. I. (2012). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 747(1), 102-108.
  • PubChem. 2,6-Dinitro-p-cresol. National Center for Biotechnology Information. [Link]

  • Environment and Climate Change Canada & Health Canada. (2007). Dinitro-o-cresol final screening assessment. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • AERU. DNOC (Ref: ENT 154). University of Hertfordshire.
  • U.S. Environmental Protection Agency (EPA). (1994). 4,6-Dinitro-o-cresol.
  • Cunha, F. M., & Salgado, I. (2007). Dinitro-o-cresol induces apoptosis-like cell death but not alternative oxidase expression in soybean cells. Plant Physiology and Biochemistry, 45(3-4), 223-229. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the proper handling and disposal of highly toxic chemicals is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 3,5-Dinitro-o-cresol (DNOC), a compound recognized for its high acute toxicity and environmental hazards. Adherence to these protocols is critical to mitigate risks of exposure, contamination, and regulatory infractions.

Understanding the Hazard: Why DNOC Requires Special Handling

This compound (DNOC) is a yellow, odorless solid organic compound.[1] It is classified as highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] The compound functions as an uncoupler of oxidative phosphorylation, which can lead to a rapid increase in metabolic rate, fever, and, in severe cases, death.[1][4] Given its hazardous nature, DNOC is regulated as a hazardous waste, and its disposal is subject to stringent federal, state, and local regulations.[5][6] The U.S. Environmental Protection Agency (EPA) banned its use as a pesticide in 1991 due to its high toxicity.[7][8]

Key Hazards Associated with DNOC:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[2][3]☠️
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]corrosive
Environmental Hazard Very toxic to aquatic life.[9]environmental hazard

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any work that will generate DNOC waste, a comprehensive disposal plan must be in place. This includes ensuring all necessary supplies and equipment for safe handling and waste containment are readily available.

Required Personal Protective Equipment (PPE)

Due to the high toxicity of DNOC, robust personal protective equipment is mandatory to prevent any direct contact.

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always double-glove.

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Lab Coat: A flame-resistant lab coat that fully covers the arms is necessary.

  • Respiratory Protection: For handling DNOC powder or creating solutions, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[11][12] All work with solid DNOC should be conducted in a certified chemical fume hood.[13]

  • Footwear: Closed-toe shoes are required.

Step-by-Step DNOC Waste Disposal Protocol

This protocol outlines the essential steps for the safe segregation, containment, and labeling of DNOC waste within a laboratory setting, pending collection by a licensed hazardous waste disposal service.

Waste Segregation

Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions.

  • Solid DNOC Waste:

    • Collect all solid DNOC waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and disposable labware, in a designated, leak-proof container.

    • This container must be clearly labeled as "Solid DNOC Waste."

  • Liquid DNOC Waste:

    • Collect all liquid waste containing DNOC, including reaction mixtures and solvent rinses, in a separate, compatible, and shatter-resistant container (e.g., a coated glass or polyethylene bottle).

    • Never mix DNOC waste with other waste streams, particularly strong oxidizing agents, as this can create a risk of fire or explosion.[14][15]

    • The container must be clearly labeled as "Liquid DNOC Waste" and include the approximate concentration of DNOC and a list of all other chemical constituents.

Waste Container Management

Proper management of waste containers is a key aspect of laboratory safety and regulatory compliance.

  • Container Selection: Use containers that are in good condition, compatible with DNOC, and have a secure, tight-fitting lid.[16][17]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[18][19] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Corrosive")

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

  • Storage:

    • Store DNOC waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Ensure secondary containment is used for all liquid DNOC waste containers to capture any potential leaks or spills.[16]

    • Keep waste containers closed at all times, except when adding waste.[16][18]

Disposal of Empty DNOC Containers

Empty containers that once held DNOC are also considered hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container that held DNOC must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) to remove all residues.[18][19]

  • Rinsate Collection: The rinsate from the triple-rinsing process is considered hazardous waste and must be collected and disposed of as liquid DNOC waste.[16]

  • Container Disposal: After triple-rinsing, the container can be disposed of as non-hazardous waste. Deface or remove the original label before disposal.[16][18]

Emergency Procedures for DNOC Spills

In the event of a DNOC spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Isolate: Isolate the spill area to prevent the spread of contamination.[5]

  • Notify: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup (if trained and equipped):

    • Only personnel who are trained and equipped with the proper PPE should attempt to clean up a small DNOC spill.

    • For solid spills, carefully sweep the material into a designated waste container. If appropriate, moisten the material first to prevent dusting.[14][20]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Decontamination of Equipment

All non-disposable equipment that has come into contact with DNOC must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the DNOC. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with a laboratory detergent and hot water.[21]

  • Final Rinse: Rinse the equipment thoroughly with deionized water.[21]

DNOC Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

Caption: Decision workflow for DNOC waste segregation and disposal.

Ultimate Disposal Methods

The final disposal of DNOC waste is conducted by licensed hazardous waste management facilities. The primary methods for the destruction of dinitrocresols are:

  • Incineration: Rotary kiln incineration at temperatures between 820–1,000°C and fluidized bed incineration at 450–980°C can completely destroy dinitrocresols.[22]

  • Landfill: Containers that held dinitrocresols and are not being reused can be disposed of by burial in a designated hazardous waste landfill.[22]

It is imperative that laboratory personnel do not attempt these ultimate disposal methods. The responsibility of the researcher is to ensure the safe and compliant collection, segregation, and labeling of DNOC waste for pickup by authorized professionals.

Conclusion

The proper disposal of this compound is a multi-faceted process that demands meticulous attention to detail and a proactive approach to safety. By implementing the procedures outlined in this guide, researchers can ensure the protection of themselves, their colleagues, and the environment, while maintaining compliance with all relevant regulations. Always consult your institution's specific hazardous waste management plan and contact your EHS department with any questions.

References

  • Centers for Disease Control and Prevention. (n.d.). DINITRO-ORTHO-CRESOL. CDC Stacks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). o-Cresol, 3,5-dinitro-. PubChem. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0462 - DINITRO-o-CRESOL. Inchem.org. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 0462 - DINITRO-o-CRESOL. Retrieved from [Link]

  • Rotterdam Convention. (2005, February 1). Decision Guidance Document DNOC (Dinitro-ortho-cresol). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). DINITRO-o-CRESOL (ICSC). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • T3DB. (n.d.). Material Safety Data Sheet 4,6-Dinitro-o-cresol, 98%, contains about 10% water. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinitro-ortho-cresol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). operating procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-6-dinitro-o-cresol.pdf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Dinitrocresols | ToxFAQs™. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrocresols. Retrieved from [Link]

  • Government of Canada. (n.d.). Dinitro-o-cresol final screening assessment. Canada.ca. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Clark County School District. (n.d.). chemical waste disposal guidelines. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 3,5-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3,5-Dinitro-o-cresol (DNOC). The protocols herein are designed for the laboratory environment, particularly for researchers in drug development and related scientific fields. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure. It is crucial to note that while the specific isomer this compound is identified, much of the extensive toxicological and safety data available refers to the commercially prominent isomer, 4,6-Dinitro-o-cresol (CAS 534-52-1), also commonly referred to as DNOC.[1][2] Given the similar chemical structure and the extreme toxicity of the dinitrocresol class, the protective measures outlined are based on the robust data for 4,6-DNOC and should be considered the minimum standard for handling any DNOC isomer.

Hazard Assessment: The "Why" Behind DNOC's Extreme Toxicity

This compound is a highly toxic organic compound that poses a severe risk upon exposure through inhalation, skin absorption, or ingestion.[3] Its primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] In essence, DNOC disrupts the cell's ability to produce adenosine triphosphate (ATP), the primary energy currency of life. Instead of being stored in ATP, the energy from metabolism is released as heat, leading to a rapid and potentially fatal increase in body temperature (hyperthermia).[4][6] This fundamental disruption of cellular energy production is why exposure can quickly lead to symptoms like profuse sweating, increased heart and respiratory rates, fever, confusion, and ultimately, coma and death.[5][7][8]

Chronic exposure carries additional risks, including the formation of cataracts and potential damage to the central nervous system, cardiovascular system, and gastrointestinal tract.[4][8][9] DNOC is also a cumulative poison in humans, meaning repeated small exposures can build up in the body to toxic levels.[9] The chemical's ability to be readily absorbed through the skin—often causing a yellow staining—makes dermal protection as critical as respiratory protection.[1][7][10]

Occupational Exposure Limits & Physical Properties

Adherence to established occupational exposure limits (OELs) is mandatory. These limits are set to protect workers from the adverse health effects of DNOC. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of controlling exposure to below these limits.

ParameterValueSource
Chemical Formula C₇H₆N₂O₅[3][5]
Appearance Yellow solid/crystals[4][5][7]
OSHA PEL (8-hr TWA)0.2 mg/m³ (skin)[5][11]
NIOSH REL (10-hr TWA)0.2 mg/m³ (skin)[5][11]
ACGIH TLV (8-hr TWA)0.2 mg/m³ (inhalable fraction and vapor, skin)[11][12]
NIOSH IDLH 5 mg/m³[5]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. The "skin" notation indicates a significant potential for absorption through the skin.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the last line of defense, to be used after all engineering and administrative controls are implemented. For DNOC, a comprehensive PPE ensemble is non-negotiable.

The choice of respirator depends on the concentration of airborne DNOC. Because it is an odorless solid, you cannot rely on smell to detect its presence.[5][8]

  • Below 2 mg/m³ (10 x PEL): An air-purifying full-facepiece respirator with N100, R100, or P100 filters is required.[13] A full facepiece is critical as it also provides eye protection against the corrosive substance.[7][14]

  • Below 5 mg/m³ (IDLH Level): A powered, air-purifying respirator (PAPR) with high-efficiency particulate filters or an air-purifying full-facepiece respirator with N100, R100, or P100 filters is necessary.[13]

  • Above 5 mg/m³ or Unknown Concentrations (Spills, Emergencies): A self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is mandatory.[7][12]

The following diagram outlines the decision-making process for selecting appropriate respiratory protection.

RESPIRATOR_SELECTION_DNOC Respiratory Protection Decision Logic for DNOC Handling start Start: Task involves handling DNOC check_airborne Is there potential for airborne dust or aerosol? start->check_airborne concentration What is the expected airborne concentration? check_airborne->concentration Yes no_airborne Work in certified chemical fume hood. Follow institutional guidelines. check_airborne->no_airborne No low_conc < 2 mg/m³ concentration->low_conc Low mid_conc 2 to 5 mg/m³ concentration->mid_conc Medium high_conc > 5 mg/m³ or Unknown (e.g., Spill Cleanup) concentration->high_conc High resp_low Required: Full-Facepiece APR with P100/N100/R100 filters low_conc->resp_low resp_mid Required: PAPR with HEPA filters or Full-Facepiece APR with P100/N100/R100 mid_conc->resp_mid resp_high MANDATORY: Positive-Pressure SCBA high_conc->resp_high

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.